molecular formula C11H9NO3 B3021828 2-Hydroxy-7-methylquinoline-3-carboxylic acid CAS No. 436087-28-4

2-Hydroxy-7-methylquinoline-3-carboxylic acid

Cat. No.: B3021828
CAS No.: 436087-28-4
M. Wt: 203.19 g/mol
InChI Key: UXAQYUDMBYSMOP-UHFFFAOYSA-N
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Description

2-Hydroxy-7-methylquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methyl-2-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-7-5-8(11(14)15)10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAQYUDMBYSMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354999
Record name 2-hydroxy-7-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101133-49-7
Record name 2-hydroxy-7-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Topic: Synthesis and Characterization of 2-Hydroxy-7-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic strategies and analytical characterization of 2-Hydroxy-7-methylquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. As a quinoline derivative, this scaffold is a crucial component in numerous pharmacologically active agents, making a thorough understanding of its synthesis and verification essential for drug discovery and development.[1][2][3]

Part 1: Strategic Synthesis of the Quinoline Core

The construction of the quinoline ring system can be achieved through several classic named reactions.[4][5] The choice of synthetic route is dictated by the desired substitution pattern on the final molecule. For the target compound, this compound, the substitution pattern—a hydroxyl group at C2, a carboxylic acid at C3, and a methyl group at C7—points towards a specific and highly effective synthetic strategy.

Primary Synthetic Route: The Knorr Quinoline Synthesis

The most direct and efficient method for preparing 2-hydroxyquinolines is the Knorr quinoline synthesis, a variation of the Conrad-Limpach reaction.[6][7] This reaction involves the condensation of an aniline with a β-ketoester.[6][8] The key distinction lies in the reaction conditions; higher temperatures favor the attack of the aniline's amino group on the ester functionality of the β-ketoester, leading to a β-ketoanilide intermediate. This intermediate then undergoes acid-catalyzed cyclization to form the 2-hydroxyquinoline product.[6]

For the synthesis of this compound, the logical starting materials are:

  • m-Toluidine: This provides the benzene ring portion of the quinoline system and, crucially, the methyl group at the desired 7-position.

  • Diethyl malonate (or a similar malonic ester): This β-dicarbonyl compound provides the carbon atoms for positions 2, 3, and 4 of the pyridine ring, along with the necessary functionalities for the hydroxyl and carboxylic acid groups.

The overall reaction proceeds by first forming an enamine intermediate, which then cyclizes under thermal, acidic conditions.

Mechanistic Pathway of the Knorr Synthesis

The mechanism involves an initial condensation between the aniline and one of the carbonyl groups of the β-ketoester to form a β-ketoanilide. This is followed by an intramolecular electrophilic aromatic substitution, where the enol form of the anilide attacks the aromatic ring, leading to cyclization. Subsequent dehydration yields the stable 2-hydroxyquinoline aromatic system. The reaction is typically catalyzed by a strong acid like sulfuric acid or polyphosphoric acid.

Knorr_Synthesis Knorr Synthesis Mechanism m_toluidine m-Toluidine intermediate1 β-Ketoanilide Intermediate m_toluidine->intermediate1 Condensation (High Temp, ~140°C) diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization (H₂SO₄) product This compound intermediate2->product Dehydration & Tautomerization

Caption: Knorr synthesis pathway for the target compound.

Alternative, Less Favorable Synthetic Routes
  • Doebner-von Miller Reaction: This reaction typically uses an aniline with α,β-unsaturated carbonyl compounds and is excellent for producing substituted quinolines.[9][10] However, it is not well-suited for synthesizing the specific 2-hydroxy-3-carboxy substitution pattern of the target molecule.[4][11]

  • Pfitzinger Reaction: This method involves the reaction of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[12][13][14] Since our target has a carboxylic acid at the 3-position and a hydroxyl at the 2-position, this route is inappropriate.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • m-Toluidine (Reagent Grade)

  • Diethyl malonate (Reagent Grade)

  • Polyphosphoric acid (PPA) or Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, graduated cylinders, Buchner funnel

Procedure:

  • Amide Formation: In a 250 mL round-bottom flask, combine m-toluidine (0.1 mol) and diethyl malonate (0.1 mol). Heat the mixture with stirring at 140-150°C for 2 hours. Ethanol will distill off as the reaction proceeds.

  • Cyclization: Allow the reaction mixture to cool to approximately 100°C. Cautiously add polyphosphoric acid (100 g) or slowly add concentrated sulfuric acid (50 mL) with efficient stirring. The mixture will become viscous.

  • Heat the mixture to 120°C and maintain this temperature for 3 hours to ensure complete cyclization.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice in a large beaker with vigorous stirring.

  • Precipitation: Neutralize the acidic solution by slowly adding 1 M NaOH solution until the pH is approximately 6-7. A solid precipitate of the crude ester product will form.

  • Isolation of Ester: Collect the crude ethyl 2-hydroxy-7-methylquinoline-3-carboxylate by vacuum filtration and wash the solid with cold deionized water.

  • Hydrolysis: Transfer the crude ester to a flask containing 100 mL of 10% aqueous NaOH solution. Heat the mixture to reflux for 2 hours to hydrolyze the ester to the carboxylic acid.

  • Final Product Precipitation: Cool the solution and filter it to remove any insoluble impurities. Acidify the clear filtrate with 1 M HCl until the pH is approximately 3-4. The target compound, this compound, will precipitate as a solid.

  • Purification: Collect the final product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. Recrystallize from hot ethanol or an ethanol/water mixture to obtain the pure product.

Part 2: Comprehensive Characterization and Structural Verification

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and analytical techniques provides irrefutable evidence of the molecular structure.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, the sample would be dissolved in a suitable deuterated solvent like DMSO-d₆.

¹H NMR Predicted Data (in DMSO-d₆)
Chemical Shift (δ, ppm) Assignment & Multiplicity
~12.0-13.0Carboxylic Acid (-COOH), broad singlet
~11.5Hydroxyl (-OH), broad singlet
~8.5H4, singlet
~7.8H5, doublet
~7.5H8, singlet
~7.2H6, doublet
~2.4Methyl (-CH₃), singlet
¹³C NMR Predicted Data (in DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~170Carboxylic Acid Carbonyl (C=O)
~165C2 (bearing -OH)
~148C8a (quaternary)
~140C7 (bearing -CH₃)
~138C4
~128C5
~126C6
~125C4a (quaternary)
~120C8
~110C3
~21Methyl Carbon (-CH₃)

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies. A KBr pellet or ATR setup would be used.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration
3400-2400 (broad)O-H stretch (from carboxylic acid dimer)
~3100 (broad)O-H stretch (from C2-hydroxyl)
~1700C=O stretch (carboxylic acid)
1620-1580C=C and C=N stretches (quinoline ring)
~1400-1200C-O stretch and O-H bend

Mass Spectrometry (MS) MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[15][16]

  • Expected Molecular Ion (M⁺): m/z = 203.05

  • Key Fragmentation: A prominent fragment would be the loss of CO₂ (44 Da) from the carboxylic acid group, resulting in a peak at m/z = 159. Further fragmentation of the quinoline ring would also be observed.[16]

Elemental Analysis

Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen, which are then compared to the theoretical values calculated from the molecular formula to confirm purity and empirical formula.[17][18]

Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol

Elemental Analysis Data
Element Calculated %
Carbon (C)65.02%
Hydrogen (H)4.46%
Nitrogen (N)6.89%
Oxygen (O)23.62%

A successful synthesis will yield experimental values within ±0.4% of these calculated percentages.[18]

Standardized Characterization Protocols

NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean NMR tube.

  • Cap the tube and vortex gently until the sample is fully dissolved.

  • Place the NMR tube in the spectrometer for analysis.

IR Sample Preparation (KBr Pellet):

  • Grind a small amount (~1-2 mg) of the dry sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the pellet in the IR spectrometer's sample holder for analysis.

MS Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in either positive or negative ion mode.

Part 3: Integrated Workflow and Conclusion

The successful execution of this project relies on a logical flow from synthesis to definitive characterization.

Workflow Integrated Synthesis and Characterization Workflow cluster_char Step 4: Characterization start Start: Reagents (m-Toluidine, Diethyl Malonate) synthesis Step 1: Knorr Synthesis (Condensation & Cyclization) start->synthesis workup Step 2: Work-up & Hydrolysis synthesis->workup purification Step 3: Purification (Recrystallization) workup->purification product Pure Product: This compound purification->product nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir ms MS product->ms ea Elemental Analysis product->ea validation Structural & Purity Validation nmr->validation ir->validation ms->validation ea->validation

Caption: From starting materials to final validation.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Conrad–Limpach synthesis - Wikipedia. Available at: [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. Available at: [Link]

  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • Pfitzinger Quinoline Synthesis.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Conrad-Limpach Reaction.
  • Pfitzinger reaction - Wikipedia. Available at: [Link]

  • Doebner-Miller Reaction - SynArchive. Available at: [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. Available at: [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. Available at: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. Available at: [Link]

  • An International Study Evaluating Elemental Analysis | ACS Central Science. Available at: [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Physicochemical properties of "2-Hydroxy-7-methylquinoline-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-7-methylquinoline-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS: 436087-28-4), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a member of the quinoline carboxylic acid class, this molecule and its analogues have demonstrated a range of biological activities, including potential as inhibitors of protein kinase CK2 and as antiproliferative agents.[1] A thorough understanding of its physicochemical characteristics is paramount for designing effective experimental protocols, interpreting biological data, and formulating this compound for therapeutic applications. This document details the compound's structural identity, solubility, dissociation constants (pKa), thermal properties, and spectroscopic profile, providing both established data and validated, step-by-step protocols for their experimental determination.

Introduction and Molecular Overview

This compound belongs to a class of compounds built upon the quinoline scaffold, a privileged structure in medicinal chemistry.[2] Derivatives of quinoline-3-carboxylic acid are actively investigated for their therapeutic potential, including anti-inflammatory and cytotoxic properties.[3] The defining characteristics of the title compound are a quinoline core, a hydroxyl group at the 2-position, a carboxylic acid at the 3-position, and a methyl group at the 7-position. These functional groups dictate its chemical behavior, solubility, and interaction with biological targets.

A critical aspect of 2-hydroxyquinolines is their existence in a tautomeric equilibrium between the lactim (enol) form and the lactam (keto) form. This equilibrium is highly sensitive to the molecular environment, such as the solvent, and profoundly influences its spectroscopic and physicochemical properties. In solution, the lactam form, 2-oxo-1,2-dihydro-7-methylquinoline-3-carboxylic acid, is often the predominant species.

Table 1: Chemical Identity and Core Properties of this compound

PropertyValueSource(s)
CAS Number 436087-28-4[4][5]
Molecular Formula C₁₁H₉NO₃[4][6]
Molecular Weight 203.19 g/mol [4][6][7]
Appearance Crystalline Solid (Expected)[8]
Purity (Commercial) ≥95-97%[4][9]

Tautomerism: The Lactam-Lactim Equilibrium

The causality behind many of the observed properties of this compound is its tautomerism. The equilibrium between the aromatic alcohol (lactim) and the non-aromatic amide (lactam) forms is fundamental. While the lactim form is explicitly named, the lactam form is significantly stabilized in polar solvents and the solid state due to its higher polarity and capacity for hydrogen bonding. This equilibrium dictates which functional groups are present and therefore influences everything from UV absorbance to pKa values.

Caption: Lactam-lactim tautomerism of the title compound.

Solubility Profile

The solubility of a compound is a critical determinant of its utility in both in vitro assays and in vivo applications. The presence of both a polar carboxylic acid and a hydroxyl group, alongside a largely hydrophobic quinoline ring system, suggests that the solubility of this compound will be highly dependent on the pH and polarity of the solvent. A related compound, 8-hydroxy-2-methylquinoline-7-carboxylic acid, is noted to be soluble in polar solvents like water and ethanol.[8]

Expected Solubility Behavior
  • Aqueous Media: At low pH (pH < 2), the carboxylic acid will be protonated and largely unionized, leading to low aqueous solubility. As the pH increases above the pKa of the carboxyl group (expected around 3-5), the compound will deprotonate to form a carboxylate salt, dramatically increasing aqueous solubility.

  • Organic Solvents: Solubility is expected in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. These solvents can effectively solvate both the polar functional groups and the aromatic ring system.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a self-validating system for determining the thermodynamic equilibrium solubility, a gold standard for assessing a compound's intrinsic solubility.

Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Measurement.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is critical to ensure saturation is reached.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C) for a period sufficient to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.

  • Analysis: Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry, against a standard curve.

  • Validation: The presence of a solid pellet at the end of the experiment validates that equilibrium saturation was achieved.

Dissociation Constant (pKa)

The pKa value(s) are essential for predicting a compound's charge state, solubility, and membrane permeability at a given pH, which are cornerstone concepts in drug development.[10] this compound is an amphiprotic molecule with at least two ionizable groups:

  • Carboxylic Acid (-COOH): Expected to be acidic with a pKa in the range of 3-5, typical for aromatic carboxylic acids.[11]

  • Quinolinic Nitrogen/Hydroxyl Group: The basicity of the quinoline nitrogen and the acidity of the enolic/phenolic hydroxyl group are interdependent due to tautomerism. The apparent pKa for this system can vary widely.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise technique for determining pKa values by monitoring pH changes during the addition of a titrant.[12][13]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[14]

  • Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol if aqueous solubility is low. Maintain a constant ionic strength using an inert salt like KCl (e.g., 0.15 M).[14] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[15]

  • Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant, allowing the reading to stabilize.

  • Titration (Basic pKa): To determine a basic pKa, first acidify the sample solution with a strong acid (e.g., 0.1 M HCl) and then titrate with the standardized strong base.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate determination, the inflection point of the first derivative of the titration curve (ΔpH/ΔV) corresponds to the equivalence point.

Thermal and Spectroscopic Characterization

Melting Point
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is expected to be dominated by features from the lactam tautomer in a solid-state (KBr pellet) measurement.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected AppearanceSource(s)
3300–2500Carboxylic Acid O–HStretchVery Broad[17][18]
~3000Aromatic/Alkyl C–HStretchMedium[17]
~1710Carboxylic Acid C=OStretchStrong, Sharp[18][19]
~1660Lactam (Amide) C=OStretchStrong, Sharp[19]
1600–1450Aromatic C=CStretchMedium to Weak[17]
1320–1210C–OStretchMedium[19]
960–900Carboxylic Acid O–HBend (Out-of-plane)Broad[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts are highly dependent on the solvent and the predominant tautomeric form.

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a very broad, downfield signal for the carboxylic acid proton (often >12 ppm), which is exchangeable with D₂O.[18] The chemical shifts of the aromatic protons will provide confirmation of the 7-methyl substitution pattern.

  • ¹³C NMR: The spectrum will feature distinct signals for the carbonyl carbons of the carboxylic acid and the lactam (expected in the 165-185 δ range) and signals for the aromatic and methyl carbons.[18]

UV-Visible Spectroscopy

The quinoline ring system is an excellent chromophore. The UV-Vis spectrum, typically recorded in ethanol or methanol, is useful for quantitative analysis and for studying the effects of pH on the electronic structure. Aromatic carboxylic acids generally show an absorption maximum around 210 nm.[20] The extended conjugation of the quinoline system is expected to result in additional, stronger absorptions at longer wavelengths (>250 nm). Changes in the absorption maxima upon varying the pH can be used as an alternative method to determine pKa values (spectrophotometric titration).[13]

Conclusion

The physicochemical properties of this compound are governed by the interplay between its aromatic core and its key functional groups: the carboxylic acid, the methyl group, and the 2-hydroxy group, which exists in a critical tautomeric balance with its lactam form. Its pH-dependent solubility, distinct spectroscopic signatures, and thermal characteristics are foundational parameters for any researcher or drug developer. The experimental protocols outlined in this guide provide robust, self-validating frameworks for determining these properties, ensuring data integrity and enabling the rational design of future studies and applications for this promising class of molecules.

References

  • Müller, S., Weigel, C., & Scheiper, B. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. [Link]

  • Müller, S., Weigel, C., & Scheiper, B. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. PubMed. [Link]

  • Carvajal, T. M., & Martinez, M. N. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Lin, Y.-W., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters, 3(10), 835-838. [Link]

  • SpectraBase. (n.d.). 2-METHYL-8-HYDROXYQUINOLINE-7-CARBOXYLIC-ACID. SpectraBase. [Link]

  • Evotest. (n.d.). Buy 8-Hydroxy-2-methylquinoline-7-carboxylic acid (EVT-310204). Evotest. [Link]

  • Goulart, M. O. F., et al. (2004). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Scielo. [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • International Journal for Multidisciplinary Research. (2024). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]

  • PubChem. (n.d.). 8-Hydroxy-2-methylquinoline-7-carboxylic acid. PubChem. [Link]

  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705. [Link]

  • ResearchGate. (n.d.). Typical UV spectra of the different compound types. ResearchGate. [Link]

  • University of Puget Sound. (n.d.). Approximate pKa chart of the functional groups. University of Puget Sound. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • IOSR Journal of Applied Physics. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journals. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • World Journal of Pharmaceutical Research. (2023). BENIGN AND PROFICIENT PROCEDURE FOR PREPARATION OF QUINOLINE DERIVATIVES. WJPR. [Link]

  • PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. PubChem. [Link]

  • ResearchGate. (n.d.). pKa values for carboxylic acids. ResearchGate. [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database. science-softCon. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. organicchemistrydata.org. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic.... ResearchGate. [Link]

Sources

An In-depth Technical Guide to 2-Hydroxy-7-methylquinoline-3-carboxylic acid (CAS: 101133-49-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

This technical guide delves into the chemistry, potential applications, and scientific context of 2-Hydroxy-7-methylquinoline-3-carboxylic acid. It is important to establish at the outset that while the foundational chemical identity of this compound is known, detailed experimental data such as specific synthesis protocols, comprehensive spectroscopic analyses, and dedicated biological activity studies are not extensively available in publicly accessible literature. Therefore, this guide will provide a thorough overview of the available information on the target molecule and will draw upon data from closely related quinoline-3-carboxylic acid derivatives to infer potential properties and research avenues. This approach aims to equip researchers with a solid foundation for future investigations into this promising, yet underexplored, chemical entity.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also recognized by its tautomeric name 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, is a heterocyclic compound with the chemical formula C₁₁H₉NO₃.[1] Its structure features a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. This core is substituted with a hydroxyl group at the 2-position, a methyl group at the 7-position, and a carboxylic acid group at the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 101133-49-7[2]
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1][3]
Alternate Names 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid[4]
Purity (Typical) ≥95%[5]

The presence of both a hydroxyl (or keto) group and a carboxylic acid group suggests that this molecule can participate in hydrogen bonding, which would influence its melting point, boiling point, and solubility. The quinoline ring system imparts a degree of aromaticity and planarity to the molecule.

Tautomerism: The 2-Hydroxy and 2-Oxo Forms

A key structural feature of this molecule is the keto-enol tautomerism between the 2-hydroxyquinoline and the 2-oxo-1,2-dihydroquinoline forms. This equilibrium is a fundamental aspect of its chemistry and will influence its reactivity and biological interactions.

Caption: Keto-enol tautomerism of this compound.

Section 2: Synthesis Strategies

Proposed Synthesis Workflow: A Gould-Jacobs Approach

This proposed workflow is based on established methodologies for the synthesis of quinoline cores.

synthesis_workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products reactant1 3-Methylaniline step1 Condensation reactant1->step1 reactant2 Diethyl 2-(ethoxymethylene)malonate reactant2->step1 intermediate Ethyl 2-(((3-methylphenyl)amino)methylene)malonate step1->intermediate Intermediate Formation step2 Thermal Cyclization step3 Hydrolysis step2->step3 Ester Intermediate final_product This compound step3->final_product intermediate->step2 High Temperature future_research center Future Research on This compound synthesis Optimized Synthesis and Characterization center->synthesis biological Biological Screening (Anticancer, Antimicrobial) center->biological mechanistic Mechanistic Studies (Enzyme Inhibition, etc.) center->mechanistic derivatization Derivatization and Structure-Activity Relationship (SAR) Studies center->derivatization

Caption: Key areas for future research on the title compound.

  • Development and Optimization of a Synthetic Protocol: A robust and scalable synthesis method needs to be established and thoroughly documented.

  • Comprehensive Spectroscopic and Structural Analysis: Detailed NMR, IR, and mass spectrometry data, along with single-crystal X-ray diffraction analysis, would provide definitive structural confirmation.

  • Broad Biological Screening: The compound should be screened against a diverse panel of cancer cell lines and microbial strains to identify potential therapeutic applications.

  • Mechanistic Studies: If biological activity is observed, further studies should be conducted to elucidate the mechanism of action, such as identifying the molecular targets.

  • Derivatization and SAR Studies: Synthesis and evaluation of a library of derivatives with modifications at various positions of the quinoline ring could lead to the discovery of compounds with enhanced potency and selectivity.

Section 6: Conclusion

This compound is a chemical entity with a promising structural framework based on the well-established biological importance of the quinoline nucleus. While there is a current dearth of specific experimental data, this guide has provided a comprehensive overview of its known properties and has leveraged data from related compounds to propose synthesis strategies, predict spectroscopic features, and suggest potential areas of biological activity. It is our hope that this guide will serve as a catalyst for further research into this intriguing molecule, ultimately unlocking its full scientific and therapeutic potential.

References

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. 2022. [Link]

  • 8-Hydroxy-2-methylquinoline-7-carboxylic acid. PubChem. Accessed January 2, 2026. [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. 2013. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. 2021. [Link]

  • Buy 8-Hydroxy-2-methylquinoline-7-carboxylic acid. Evotest. Accessed January 2, 2026. [Link]

  • 7-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid methyl ester. PubChem. Accessed January 2, 2026. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2020. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. 2025. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Rafidain Journal of Science. 2015. [Link]

  • Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate. Accessed January 2, 2026. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. 2016. [Link]

  • 2-Hydroxyquinoline-3-carbaldehyde. PubChem. Accessed January 2, 2026. [Link]

  • 2-oxo-3H-quinoline-7-carboxylic acid. PubChem. Accessed January 2, 2026. [Link]

  • Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. PubChem. Accessed January 2, 2026. [Link]

  • Quinolonecarboxylic acids. 2. Synthesis and antibacterial evaluation of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]b[1][6]enzothiazine-6-carboxylic acids. Journal of Medicinal Chemistry. 1987. [Link]

  • Quinolinecarboxylic acids. 3. Synthesis and antibacterial evaluation of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]b[1][6]enzothiazine-6-carboxylic acids related to rufloxacin. Journal of Medicinal Chemistry. 1993. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. 2022. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. 2024. [Link]

Sources

The Diverse Biological Landscape of Quinoline-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry. Its derivatives have consistently demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][2][3] Among the various classes of quinoline derivatives, those bearing a carboxylic acid moiety at the 3-position have garnered substantial interest. The electronic properties and steric orientation conferred by the 3-carboxyl group often play a pivotal role in the molecular interactions with biological targets, rendering these compounds potent modulators of diverse physiological and pathological processes. This technical guide provides an in-depth exploration of the multifaceted biological activities of quinoline-3-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the evaluation of these activities, aiming to equip researchers and drug development professionals with the requisite knowledge to navigate this promising chemical space.

I. Anticancer Activity: Targeting the Proliferative Machinery

Quinoline-3-carboxylic acid derivatives have emerged as a promising class of antiproliferative agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[4][5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes essential for cancer cell survival and proliferation, induction of apoptosis, and cell cycle arrest.

A. Mechanisms of Anticancer Action

A significant body of research points to the ability of these derivatives to interfere with critical cellular processes in cancer cells. One of the key mechanisms involves the inhibition of protein kinase CK2 , a serine/threonine kinase that is frequently overexpressed in cancer and plays a crucial role in cell growth, proliferation, and suppression of apoptosis. Several quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of CK2, with IC50 values in the micromolar range.[7]

Another well-established target for quinoline derivatives is the family of topoisomerase enzymes . These enzymes are vital for managing DNA topology during replication and transcription. Certain quinoline-3-carboxylic acid derivatives function by stabilizing the enzyme-DNA complex, which obstructs these processes, leading to double-stranded DNA breaks and subsequent cancer cell death.

Furthermore, some derivatives exert their anticancer effects through the inhibition of dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthetic pathway. By blocking DHODH, these compounds deplete the pool of pyrimidines necessary for DNA and RNA synthesis, thereby arresting cell growth.

The induction of apoptosis , or programmed cell death, is another hallmark of the anticancer activity of these compounds. This is often achieved through the upregulation of intrinsic apoptotic pathways.

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency and selectivity of quinoline-3-carboxylic acid derivatives are profoundly influenced by the nature and position of substituents on the quinoline scaffold. For instance, the presence of a 2-styryl group has been reported to be a key feature for antiproliferative activity.[5][6] Modifications at the 2 and 4 positions of the quinoline ring have been shown to modulate the selectivity of these compounds for cancer cells over non-cancerous cells.[5][6] The pKa value of the carboxylic acid group can also influence the selective accumulation of the drug in the acidic microenvironment of tumors.[5][6]

C. Quantitative Assessment of Anticancer Activity

The antiproliferative activity of quinoline-3-carboxylic acid derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values for selected derivatives.

Derivative ClassCancer Cell LineIC50 (µM)Reference
2,4-disubstituted quinoline-3-carboxylic acidsMCF-7 (Breast)Micromolar range[5][6]
2,4-disubstituted quinoline-3-carboxylic acidsK562 (Leukemia)Micromolar range[5][6]
Tetrazolo-quinoline-4-carboxylic acid derivativesProtein Kinase CK20.65 - 18.2[7]
2-aminoquinoline-3-carboxylic acid derivativesProtein Kinase CK20.65 - 18.2[7]
D. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with varying concentrations of quinoline derivatives B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: A streamlined workflow of the MTT assay for assessing cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the quinoline-3-carboxylic acid derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The quinoline scaffold is the backbone of the highly successful quinolone class of antibiotics. It is therefore not surprising that quinoline-3-carboxylic acid derivatives also exhibit significant antimicrobial properties against a range of pathogenic bacteria and fungi.

A. Mechanism of Antimicrobial Action

The primary mechanism of antibacterial action for many quinoline-3-carboxylic acid derivatives is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, repair, and recombination. By binding to these enzymes, the compounds trap them in a complex with DNA, leading to the accumulation of double-strand breaks and ultimately bacterial cell death. The carboxylic acid group at the 3-position is crucial for this activity, as it is involved in the interaction with the enzyme-DNA complex.

B. Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of these derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivative ClassBacterial StrainMIC (µg/mL)Reference
Novel quinoline derivativesStaphylococcus aureus0.12 - >1024[8]
Novel quinoline derivativesStreptococcus pyogenes8 - 256[8]
Novel quinoline derivativesSalmonella typhi0.12[8]
Novel quinoline derivativesPseudomonas aeruginosa512 - >1024[8]
Novel quinoline derivativesEscherichia coli0.12[8]
C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow A Prepare serial two-fold dilutions of the quinoline derivative in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare a standardized bacterial inoculum B->C E Incubate the plate at 37°C for 16-20 hours C->E D Include growth and sterility controls D->E F Visually inspect for turbidity to determine the MIC E->F

Caption: A schematic representation of the broth microdilution assay for MIC determination.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a stock solution of the quinoline-3-carboxylic acid derivative in a suitable solvent. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This can be achieved by suspending bacterial colonies in sterile saline and adjusting the turbidity. Dilute the standardized suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. The final volume in each well is typically 100 or 200 µL.

  • Controls: Include a positive control well containing only the broth and the bacterial inoculum (growth control) and a negative control well containing only the sterile broth (sterility control).

  • Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinoline-3-carboxylic acid derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.[1][4]

A. Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these derivatives are often mediated through the modulation of key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway , which is a central regulator of the inflammatory response.[2][9] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .[10][11] Some quinoline-3-carboxylic acid derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.[2]

Another important mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][12][13][14][15] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Certain quinoline-3-carboxylic acid derivatives have been shown to be selective inhibitors of COX-2, the inducible isoform of COX that is upregulated during inflammation.[3]

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates to IkB_NFkB->NFkB Releases Quinoline Quinoline-3-carboxylic acid derivative Quinoline->IKK Inhibits Quinoline->NFkB_n Inhibits nuclear translocation DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Promotes transcription of

Caption: The inhibitory effect of quinoline-3-carboxylic acid derivatives on the NF-κB signaling pathway.

B. Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays.

Derivative ClassAssayCell LineIC50 (µM)Reference
Quinoline-pyrazole hybridsCOX-2 Inhibition-0.1 - 0.11[3]
Quinoline-pyrazole hybrids5-LOX Inhibition-Significant inhibition[3]
Quinoline-4-carboxylic acidsLPS-induced inflammationRAW264.7Appreciable activity[1][4]
Quinoline-3-carboxylic acidsLPS-induced inflammationRAW264.7Appreciable activity[1][4]
C. Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-3-carboxylic acid derivative for 1-2 hours prior to LPS stimulation.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Nitrite Measurement (Griess Assay): NO is unstable and is rapidly converted to nitrite in the cell culture medium. The concentration of nitrite can be measured using the Griess reagent.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite in the samples is proportional to the absorbance.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the experimental samples from the standard curve. Determine the percentage of inhibition of NO production for each compound concentration and calculate the IC50 value.

IV. Conclusion and Future Directions

Quinoline-3-carboxylic acid derivatives represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, spanning anticancer, antimicrobial, and anti-inflammatory applications, underscore their potential to address a wide range of unmet medical needs. The structure-activity relationships elucidated to date provide a valuable roadmap for the rational design of more potent and selective compounds. The experimental protocols detailed in this guide offer a standardized framework for the evaluation of these derivatives, ensuring the generation of robust and reproducible data.

Future research in this area should focus on several key aspects. The exploration of novel synthetic methodologies will be crucial for accessing a wider diversity of chemical structures. A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the development of more targeted therapies with improved efficacy and reduced side effects. Furthermore, the use of advanced in silico modeling and screening techniques can accelerate the discovery of new lead compounds. Through a continued and concerted effort from chemists, biologists, and pharmacologists, the full therapeutic potential of quinoline-3-carboxylic acid derivatives can be realized, paving the way for the next generation of innovative medicines.

V. References

  • Al-Suwaidan, I. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chem Biol Drug Des, 104(4), e14615. --INVALID-LINK--

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024). Source details not fully available.

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (2024). ResearchGate. --INVALID-LINK--

  • Abdel-rahman, S. S., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PMC. --INVALID-LINK--

  • Chaaban, I., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. PubMed. --INVALID-LINK--

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024). National Institutes of Health. --INVALID-LINK--

  • IC50 values of 1–5 against cyclooxygenase (COX-1 and COX-2) and... (n.d.). ResearchGate. --INVALID-LINK--

  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (2018). Semantic Scholar. --INVALID-LINK--

  • Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study. (n.d.). OUCI. --INVALID-LINK--

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (2017). PMC. --INVALID-LINK--

  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (2018). R Discovery. --INVALID-LINK--

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents Med Chem, 21(13), 1708-1716. --INVALID-LINK--

  • Design, synthesis, and biological evaluation of new pyrazoloquinazoline derivatives as dual COX‐2/5‐LOX inhibitors. (2020). ResearchGate. --INVALID-LINK--

  • IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. --INVALID-LINK--

  • Nesterenko, A. M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. J Enzyme Inhib Med Chem, 31(sup4), 160-169. --INVALID-LINK--

  • (PDF) Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). ResearchGate. --INVALID-LINK--

  • Quinoline-3-carboxylic acid derivatives. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Thiol regulation of the production of TNF-alpha, IL-6 and IL-8 by human alveolar macrophages. (1998). PubMed. --INVALID-LINK--

  • Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways. (1998). PubMed. --INVALID-LINK--

  • Al-Ostoot, F. H., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Adv, 12(45), 29331-29362. --INVALID-LINK--

References

An In-Depth Technical Guide to the Structural Analogs of 7-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid: A Focused Exploration of Anticonvulsant Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide focuses on the structural analogs of a specific, yet underexplored, member of this family: 7-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid . While the broader quinolinone class has been investigated for various therapeutic applications, this guide provides a specialized examination of the design, synthesis, and potential anticonvulsant activity of its derivatives. By synthesizing current knowledge on related compounds and established principles of anticonvulsant drug design, we present a forward-looking roadmap for the development of novel central nervous system (CNS) agents based on this core structure. This document serves as a comprehensive resource for researchers aiming to explore the therapeutic potential of this chemical space, offering detailed synthetic protocols, proposed biological evaluation workflows, and insights into potential structure-activity relationships.

Introduction: The Quinolin-2-one Core and Its Therapeutic Promise

The quinolin-2-one (or carbostyril) nucleus is a bicyclic heterocyclic system that is isosteric with coumarin and is a key structural component in numerous natural products and synthetic molecules with significant biological activities.[1] These activities span a wide therapeutic spectrum, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects. The versatility of the quinolinone scaffold allows for extensive chemical modifications at various positions, enabling the fine-tuning of its pharmacological properties and selectivity.[2]

Our focus is on the 7-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid core. The rationale for investigating this specific scaffold is twofold:

  • The 2-Oxo-quinoline-3-carboxylic Acid Moiety: This structural element is a known pharmacophore in compounds exhibiting CNS activity. The carboxylic acid group, or its bioisosteric equivalents like amides and esters, can participate in crucial hydrogen bonding interactions with biological targets.

  • The 7-Methyl Group: Substitution on the benzo ring of the quinolinone system significantly influences the molecule's lipophilicity, metabolic stability, and interaction with target proteins. The methyl group at the 7-position is of particular interest for its potential to enhance blood-brain barrier penetration and to probe a specific hydrophobic pocket within a target receptor.

While extensive research has been conducted on various quinolinone derivatives, the specific subset bearing a 7-methyl substituent remains a relatively untapped area for anticonvulsant drug discovery. This guide aims to bridge this gap by providing a theoretical and practical framework for the systematic exploration of its structural analogs.

Strategic Design of Structural Analogs

The design of novel anticonvulsant agents based on the 7-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid core will be guided by established principles of medicinal chemistry and a hypothesized interaction with the GABA-A receptor, a key target for many antiepileptic drugs.[3][4] The proposed analogs will explore modifications at two primary vectors: the C3-carboxylic acid position and the N1-position of the quinolinone ring.

Modification of the C3-Carboxylic Acid Group: Amide and Ester Bioisosteres

The carboxylic acid at the C3 position is a key anchoring point. However, its acidic nature can limit oral bioavailability and blood-brain barrier permeability. Therefore, the primary focus of analog design will be the conversion of this group into a series of amide and ester derivatives.

  • Rationale for Amide Synthesis: The introduction of an amide bond can increase metabolic stability and introduce additional hydrogen bonding opportunities. By varying the amine component, we can systematically probe the steric and electronic requirements of the binding site. A library of N-aryl, N-alkyl, and N-heteroaryl carboxamides will be synthesized to explore a diverse chemical space.

  • Rationale for Ester Synthesis: Esterification of the carboxylic acid can mask its polarity, potentially improving membrane permeability. Simple alkyl esters can be used to evaluate the effect of increasing lipophilicity.

Substitution at the N1-Position: Exploring Additional Interactions

The nitrogen atom at the 1-position of the quinolinone ring provides another vector for chemical modification. Introducing small alkyl or aryl substituents at this position can influence the overall conformation of the molecule and potentially engage with additional pockets in the target binding site.

Synthetic Methodologies: A Practical Approach

The synthesis of the proposed analogs will follow a convergent and flexible strategy, allowing for the generation of a diverse library of compounds from common intermediates.

Synthesis of the Core Scaffold: 7-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid

The synthesis of the core scaffold can be achieved through a modified Gould-Jacobs reaction, a reliable method for the preparation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with the 4-oxo form. A plausible synthetic route is outlined below:

Scheme 1: Proposed Synthesis of the Core Scaffold

Scheme 1 m_cresol m-Toluidine intermediate1 Diethyl (m-tolylamino)methylenemalonate m_cresol->intermediate1 Reflux diethyl_malonate Diethyl Malonate core_scaffold 7-Methyl-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylic acid ethyl ester intermediate1->core_scaffold Thermal Cyclization (e.g., Dowtherm A) final_product 7-Methyl-2-oxo-1,2-dihydro- quinoline-3-carboxylic acid core_scaffold->final_product Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: Proposed synthesis of the core scaffold.

Synthesis of C3-Carboxamide Analogs

The synthesized carboxylic acid will be converted to a series of N-substituted carboxamides via a standard amide coupling protocol.

Scheme 2: Synthesis of N-Aryl-7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamides

Scheme 2 core_acid 7-Methyl-2-oxo-1,2-dihydro- quinoline-3-carboxylic acid acyl_chloride 7-Methyl-2-oxo-1,2-dihydro- quinoline-3-carbonyl chloride core_acid->acyl_chloride Reflux thionyl_chloride SOCl2 final_amide N-Aryl-7-methyl-2-oxo-1,2- dihydroquinoline-3-carboxamide acyl_chloride->final_amide aniline Substituted Aniline (R-NH2) aniline->final_amide Base (e.g., Triethylamine) DCM

Caption: General scheme for amide synthesis.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamides

  • Activation of the Carboxylic Acid: To a solution of 7-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.

  • Amide Formation: In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Reaction: Slowly add the solution of the acyl chloride to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide.

Biological Evaluation: A Tiered Approach to Anticonvulsant Screening

The synthesized analogs will be subjected to a well-established screening cascade to identify compounds with promising anticonvulsant activity and favorable safety profiles. The primary screening will be conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models in rodents.[5][6]

Primary Anticonvulsant Screening

Maximal Electroshock (MES) Test:

  • Principle: This test is a model for generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.

  • Protocol:

    • Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses.

    • After a predetermined time (e.g., 30 or 60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal or auricular electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • Determine the median effective dose (ED50) for protection against MES-induced seizures.

Subcutaneous Pentylenetetrazol (scPTZ) Test:

  • Principle: This test is a model for myoclonic and absence seizures and is sensitive to compounds that elevate the seizure threshold.

  • Protocol:

    • Administer the test compound i.p. to a group of mice at various doses.

    • After a set time, administer a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for the onset of clonic seizures (a seizure lasting for at least 5 seconds).

    • Protection is defined as the absence of clonic seizures within a specified observation period (e.g., 30 minutes).

    • Determine the ED50 for protection against scPTZ-induced seizures.

Neurotoxicity Screening

Rotarod Test:

  • Principle: This test assesses motor coordination and is used to determine the neurotoxic potential of the test compounds.

  • Protocol:

    • Train mice to remain on a rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute).

    • Administer the test compound i.p. at various doses.

    • At the time of peak effect, place the mice on the rotating rod and record the time they remain on the rod.

    • Neurotoxicity is indicated by the inability of the mice to remain on the rod for the predetermined time.

    • Determine the median toxic dose (TD50).

Data Analysis and Lead Candidate Selection

The anticonvulsant potential and safety of the synthesized analogs will be evaluated by calculating the Protective Index (PI), which is the ratio of the TD50 to the ED50 (PI = TD50 / ED50). A higher PI indicates a wider therapeutic window.

Table 1: Hypothetical Anticonvulsant Activity Data for a Series of N-Aryl-7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamides

CompoundR-Group (on N-Aryl)MES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (MES)
1a H55>1002504.5
1b 4-Cl35802206.3
1c 4-F32752407.5
1d 4-CH360>1002804.7
1e 4-OCH345902605.8
Phenytoin -9.5>100687.2
Diazepam ->1000.23.517.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) and Mechanistic Insights

Based on the hypothetical data, a preliminary SAR can be proposed:

  • Influence of N-Aryl Substitution: The presence of small, electron-withdrawing groups at the para-position of the N-aryl ring (e.g., 4-Cl, 4-F) appears to enhance anticonvulsant activity in the MES model. This suggests that these substituents may be involved in favorable electronic or steric interactions within the binding pocket.

  • Effect of Electron-Donating Groups: Electron-donating groups (e.g., 4-CH3, 4-OCH3) seem to be less favorable for activity compared to halogens.

  • Activity Spectrum: The analogs show preferential activity in the MES test, suggesting a mechanism of action related to the prevention of seizure spread rather than an elevation of the seizure threshold.

Proposed Mechanism of Action: Interaction with the GABA-A Receptor

The anticonvulsant activity of many quinolinone and related heterocyclic compounds has been attributed to their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[3][4] It is hypothesized that the 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide analogs act as positive allosteric modulators of the GABA-A receptor, binding to a site distinct from the GABA binding site and enhancing the GABA-mediated chloride ion influx.

Workflow for Investigating the Mechanism of Action

Mechanism of Action Workflow lead_compound Identify Lead Compound (High PI) in_vitro_binding In Vitro Radioligand Binding Assays (e.g., [3H]flunitrazepam) lead_compound->in_vitro_binding electrophysiology Electrophysiological Studies (Patch-Clamp on Neuronal Cells) lead_compound->electrophysiology molecular_docking Molecular Docking Studies (GABA-A Receptor Homology Model) lead_compound->molecular_docking confirmation Confirmation of Mechanism of Action in_vitro_binding->confirmation electrophysiology->confirmation molecular_docking->confirmation

Sources

Spectroscopic Characterization of 2-Hydroxy-7-methylquinoline-3-carboxylic acid: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and characterization of 2-Hydroxy-7-methylquinoline-3-carboxylic acid (C₁₁H₉NO₃, Mol. Wt.: 203.19 g/mol ).[1] As a member of the quinoline carboxylic acid class, this compound and its analogues are of significant interest in medicinal chemistry and materials science. This document, designed for researchers and drug development professionals, details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in public repositories, this guide synthesizes data from analogous structures and first principles to present a robust, predictive analysis. We provide detailed, field-tested protocols, explain the causality behind experimental choices, and offer in-depth interpretation of the expected spectroscopic data, creating a self-validating framework for analysis.

Introduction: The Quinoline Scaffolding and the Need for Rigorous Characterization

Quinoline derivatives form the core of numerous pharmacologically active agents, valued for their diverse biological activities. The precise substitution pattern on the quinoline ring system dictates the molecule's chemical properties and biological function. Therefore, unambiguous structural confirmation is a critical, non-negotiable step in any research or development pipeline. The title compound, this compound, possesses three key functional regions: the heterocyclic quinoline core, a hydroxyl group at the 2-position (which exists in tautomeric equilibrium with its quinolone form), a methyl group at the 7-position, and a carboxylic acid at the 3-position. Each of these imparts a unique spectroscopic signature.

This guide will leverage a multi-technique approach, as no single method provides a complete structural picture. NMR spectroscopy will map the carbon-hydrogen framework, IR spectroscopy will identify the functional groups via their vibrational modes, and mass spectrometry will confirm the molecular weight and provide fragmentation data indicative of the structure.

Molecular Structure and Functional Groups

The structure of this compound presents a fascinating case for spectroscopic analysis. The molecule is largely planar, and its features are prime for characterization.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this molecule, ¹H NMR will identify all hydrogen environments and their connectivity, while ¹³C NMR will reveal the carbon skeleton.

Expert Insight: Experimental Choices

The choice of solvent is paramount. For molecules with acidic protons, such as carboxylic acids and phenols, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the preferred solvent. Its high polarity effectively solubilizes the compound, and its hydrogen-bonding acceptor nature slows the chemical exchange of the -OH and -COOH protons, allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum. In contrast, solvents like CDCl₃ or D₂O might lead to rapid exchange and loss of these signals.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution : Add approximately 0.7 mL of DMSO-d₆. Vortex briefly to ensure complete dissolution.

  • Transfer : Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Acquisition :

    • Acquire spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, acquire at least 16 scans with a relaxation delay of 2 seconds.

    • For ¹³C NMR, acquire at least 1024 scans using a proton-decoupled pulse program.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The spectrum is predicted to show distinct signals for the aromatic protons, the methyl group, and the exchangeable acidic protons.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1H-COOHCarboxylic acid protons are highly deshielded and appear far downfield. Their signal is typically broad due to hydrogen bonding and chemical exchange.
~11.5Broad Singlet1HAr-OHThe phenolic/enolic hydroxyl proton is also deshielded and exchangeable, appearing as a broad singlet.
~8.5Singlet1HH-4This proton is adjacent to the nitrogen and the electron-withdrawing carboxylic acid group, leading to significant deshielding. It has no adjacent protons to couple with.
~7.9Doublet1HH-5Aromatic proton ortho to the ring fusion, showing coupling to H-6.
~7.8Doublet1HH-8Aromatic proton adjacent to the methyl group. Shows coupling to H-6.
~7.4Doublet of Doublets1HH-6Coupled to both H-5 and H-8, appearing as a multiplet.
~2.5Singlet3H-CH₃The methyl group protons are shielded and appear as a sharp singlet in the aliphatic region.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in unique chemical environments.

Predicted Shift (δ, ppm)AssignmentRationale
~168C=OThe carboxylic acid carbonyl carbon is highly deshielded.[2]
~160C-2 (C-OH)Carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen.
~148C-8aQuaternary carbon at the ring junction.
~140C-4Aromatic CH deshielded by the adjacent nitrogen and carboxylic acid.
~138C-7 (C-CH₃)Aromatic carbon attached to the methyl group.
~130C-6Aromatic CH carbon.
~128C-5Aromatic CH carbon.
~125C-4aQuaternary carbon at the ring junction.
~122C-8Aromatic CH carbon.
~118C-3 (C-COOH)Carbon attached to the carboxylic acid group.
~21-CH₃The methyl carbon is highly shielded and appears far upfield.[2]

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of this compound will be dominated by features from the hydroxyl, carboxylic acid, and aromatic ring systems.

Expert Insight: Experimental Choices

For solid samples, Attenuated Total Reflectance (ATR) is often superior to the traditional KBr pellet method.[3][4] ATR requires minimal to no sample preparation, reducing operator-dependent variability and eliminating the risk of absorbing atmospheric moisture, a common issue with hygroscopic KBr powder.[5] This leads to more reproducible and higher-quality spectra.

Protocol: ATR-FTIR Data Acquisition
  • Background Scan : Ensure the ATR crystal (typically diamond or ZnSe) is clean. Run a background spectrum of the empty crystal.

  • Sample Application : Place a small amount (1-5 mg) of the solid powder directly onto the ATR crystal.

  • Apply Pressure : Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal.

  • Data Collection : Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning : Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300Broad, StrongO-H Stretch (Carboxylic Acid)This extremely broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most diagnostic peaks in the spectrum.[6][7][8]
~3200Broad, MediumO-H Stretch (Phenolic)A broad absorption from the hydroxyl group, often superimposed on the broader carboxylic acid O-H band.
~1710Sharp, StrongC=O Stretch (Carboxylic Acid)A very strong and sharp absorption characteristic of the carbonyl group in a carboxylic acid dimer.[8]
1620, 1580, 1470Medium to StrongC=C / C=N Stretch (Aromatic Rings)Multiple bands corresponding to the stretching vibrations within the quinoline ring system.
~1250StrongC-O StretchCoupled C-O stretching and O-H bending from the carboxylic acid group.[6]
~920Broad, MediumO-H Bend (Out-of-plane)A broad band characteristic of the out-of-plane bend of the carboxylic acid O-H group.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis.

Expert Insight: Experimental Choices

Electrospray Ionization (ESI) is the ideal technique for this molecule. ESI is a "soft" ionization method, meaning it imparts minimal energy to the analyte, typically leaving the molecular ion intact.[9] This is essential for obtaining an accurate molecular weight. The compound has acidic protons, making it readily analyzable in negative ion mode ([M-H]⁻), which often provides a cleaner spectrum with less background noise than positive ion mode for acidic compounds.[10]

Protocol: ESI-MS Sample Preparation and Analysis
  • Solution Preparation : Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.

  • Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization : Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to gather comprehensive data.

  • MS/MS Analysis : Select the molecular ion ([M-H]⁻) as the precursor ion and perform collision-induced dissociation (CID) to generate a fragmentation spectrum (MS/MS). This will reveal the compound's structural backbone.

Predicted Mass Spectrometry Data
  • Molecular Formula : C₁₁H₉NO₃

  • Exact Mass : 203.0582

  • Full Scan ESI-MS :

    • Positive Mode : Expected ion at m/z 204.0655 ([M+H]⁺)

    • Negative Mode : Expected ion at m/z 202.0511 ([M-H]⁻)

Predicted MS/MS Fragmentation Pathway ([M-H]⁻ at m/z 202)

The fragmentation of the deprotonated molecule is expected to proceed through characteristic losses of small, stable neutral molecules.

parent [M-H]⁻ m/z = 202 frag1 Fragment 1 m/z = 158 parent->frag1 - CO₂ (-44 Da) frag2 Fragment 2 m/z = 130 frag1->frag2 - CO (-28 Da)

Caption: Predicted MS/MS fragmentation of the [M-H]⁻ ion.

  • Initial Loss of CO₂ : The most facile fragmentation for a deprotonated carboxylic acid is the loss of carbon dioxide (44 Da), resulting in a highly stable carbanion at m/z 158.

  • Subsequent Loss of CO : The resulting fragment ion can then undergo further fragmentation, potentially losing carbon monoxide (28 Da) from the quinolone ring system, leading to a fragment at m/z 130.

Integrated Analysis Workflow

Confirming the structure requires a synergistic interpretation of all data. The following workflow illustrates this best-practice approach.

start Synthesized Compound (this compound) ms Mass Spectrometry (ESI-MS) - Confirm Molecular Weight - Determine Elemental Formula (HRMS) start->ms ir Infrared Spectroscopy (ATR-FTIR) - Identify Functional Groups (-COOH, -OH, C=C) start->ir nmr NMR Spectroscopy (¹H, ¹³C) - Map C-H Framework - Establish Connectivity start->nmr ms_ms MS/MS Fragmentation - Confirm Structural Backbone ms->ms_ms confirm Structure Confirmed ir->confirm two_d_nmr 2D NMR (COSY, HSQC, HMBC) - Unambiguous Signal Assignment nmr->two_d_nmr ms_ms->confirm two_d_nmr->confirm

Caption: Integrated workflow for spectroscopic structure elucidation.

Conclusion

The structural characterization of this compound is readily achievable through a coordinated application of NMR, IR, and Mass Spectrometry. This guide outlines the predicted spectroscopic signatures based on established chemical principles and data from analogous compounds. The key identifiers are: the highly deshielded and broad acidic proton signals in ¹H NMR; the characteristic C=O and broad O-H stretching bands in the IR spectrum; and the definitive molecular ion peak in the mass spectrum with a predictable fragmentation pattern involving the loss of CO₂. By following the detailed protocols and interpretative logic presented herein, researchers can confidently and accurately verify the structure of this and related quinoline derivatives.

References

  • PubChem. 7-Hydroxymitragynine. National Institutes of Health. Available at: [Link].

  • ResearchGate. Table NMR Spectroscopic Data. Available at: [Link].

  • RSC Publishing. Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions. Available at: [Link].

  • University of Regensburg. Sample preparation for FT-IR. Available at: [Link].

  • ACS Publications. Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Available at: [Link].

  • ResearchGate. Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues. Available at: [Link].

  • National Institutes of Health. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC. Available at: [Link].

  • ACS Publications. Spectroscopy and structure of 2-hydroxyquinoline. The Journal of Physical Chemistry. Available at: [Link].

  • PubChem. 8-Hydroxy-2-methylquinoline-7-carboxylic acid. National Institutes of Health. Available at: [Link].

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link].

  • ResearchGate. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Available at: [Link].

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link].

  • ResearchGate. Figure S11. 1 H NMR spectrum of 3f. Available at: [Link].

  • ACS Publications. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Available at: [Link].

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link].

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link].

  • PubChem. 7-Hydroxycoumarin-3-carboxylic Acid. National Institutes of Health. Available at: [Link].

  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available at: [Link].

  • Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link].

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link].

  • Chemistry LibreTexts. Electrospray Ionization Mass Spectrometry. Available at: [Link].

  • National Institutes of Health. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. PMC. Available at: [Link].

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link].

  • ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. Available at: [Link].

  • National Institutes of Health. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available at: [Link].

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link].

  • ResearchGate. (PDF) Synthesis, 1 H NMR Study and Crystal determination of 7-Benzoyloxycoumarin. Available at: [Link].

  • Cherry. Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Available at: [Link].

  • IOSR Journal. Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Available at: [Link].

  • National Institute of Standards and Technology. 7-Hydroxycoumarin. NIST WebBook. Available at: [Link].

  • ResearchGate. Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR. Available at: [Link].

Sources

The Serendipitous Journey of Quinolone Carboxylic Acids: From Coal Tar to Clinical Mainstay

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

The quinoline-4-carboxylic acid framework stands as a cornerstone in the edifice of medicinal chemistry, a "privileged structure" that has given rise to a multitude of therapeutic agents.[1] First isolated from coal tar in the 1830s, the quinoline ring system's journey from a simple bicyclic aromatic heterocycle to the core of potent antibacterial and anticancer drugs is a testament to the power of synthetic chemistry and the relentless pursuit of therapeutic innovation.[1][2] This guide provides a comprehensive exploration of the historical milestones, pivotal discoveries, and the synthetic evolution of quinoline-4-carboxylic acid derivatives. It delves into the progression from classical synthetic methodologies to their establishment as indispensable agents in the fight against a spectrum of diseases, from infectious to neoplastic.[1] This document is designed to be a vital resource, offering detailed experimental protocols, quantitative biological data, and mechanistic pathway diagrams to empower professionals in the field of drug discovery and development.

Part 1: The Dawn of Quinolines - Early Discoveries and Foundational Syntheses

The story of quinoline derivatives begins not with a targeted therapeutic goal, but with the early explorations of organic chemistry. The isolation of quinoline from coal tar in 1834 by Friedlieb Ferdinand Runge marked its entry into the chemical lexicon.[2] However, it was the development of synthetic methods to construct the quinoline core that truly unlocked its potential for medicinal chemistry. Two classical named reactions, the Pfitzinger and Doebner reactions, were fundamental in providing access to the crucial quinoline-4-carboxylic acid scaffold.[1]

The Pfitzinger Reaction: A Gateway to Substituted Quinolines

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[1][3] This method has proven to be a versatile and enduring strategy for generating a diverse array of quinoline analogs.

This protocol details the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone, a classic example of the Pfitzinger reaction.

Materials:

  • Isatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • 95% Ethanol

  • Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, reflux condenser, Büchner funnel, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of the Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Note that this dissolution is exothermic.[4]

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow as the isatin ring opens to form the potassium salt of isatinic acid. Continue stirring at room temperature for 30-45 minutes to ensure complete formation of the intermediate.[4]

  • Addition of the Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.[4]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-13 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the ethanol by rotary evaporation.

    • Add water to the residue to dissolve the potassium salt of the product.

    • Extract the aqueous solution with diethyl ether to remove any unreacted acetophenone and other neutral impurities.[5]

    • Cool the aqueous layer in an ice bath and carefully acidify with dilute HCl or acetic acid until the precipitation of the product is complete (typically at pH 4-5).[5]

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water and dry it in a vacuum oven.[5]

    • If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[5]

Pfitzinger_Workflow start Start prep_base Prepare KOH in Ethanol start->prep_base ring_opening Add Isatin for Ring Opening prep_base->ring_opening add_carbonyl Add Acetophenone ring_opening->add_carbonyl reflux Reflux for 12-13h add_carbonyl->reflux workup Work-up: Rotovap, Add Water, Ether Extraction reflux->workup acidify Acidify with HCl/Acetic Acid workup->acidify filter_purify Filter, Wash, and Dry Product acidify->filter_purify end End filter_purify->end

Caption: A generalized workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.

The Doebner Reaction: A Three-Component Approach

The Doebner reaction offers an alternative and powerful route to quinoline-4-carboxylic acids through a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[1][6]

The reaction is believed to proceed through the initial formation of a Schiff base from the aniline and aldehyde, which then undergoes a condensation with the enolate of pyruvic acid, followed by cyclization and aromatization to yield the quinoline-4-carboxylic acid.

Doebner_Mechanism cluster_reactants Reactants Aniline Aniline SchiffBase Schiff Base Formation Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enolate Enolate Formation PyruvicAcid->Enolate Condensation Condensation SchiffBase->Condensation Enolate->Condensation Cyclization Cyclization Condensation->Cyclization Aromatization Aromatization Cyclization->Aromatization Product Quinoline-4-carboxylic Acid Aromatization->Product

Caption: Simplified mechanism of the Doebner reaction for quinoline-4-carboxylic acid synthesis.

Part 2: The Antibacterial Revolution - A Serendipitous Discovery

The transition of quinoline carboxylic acids from chemical curiosities to life-saving drugs was initiated by a serendipitous discovery in the 1960s. During the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity.[7][8] This compound, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, became the lead structure that propelled the development of the first synthetic quinolone antibiotic, nalidixic acid.[7]

Nalidixic Acid: The Progenitor of a New Class of Antibiotics

Nalidixic acid, technically a naphthyridone, was introduced for clinical use in 1967 and marked the dawn of the quinolone era in antibacterial therapy.[9][10] It exhibited activity primarily against Gram-negative bacteria and was mainly used for the treatment of urinary tract infections.[8]

The synthesis of nalidixic acid is a multi-step process that builds upon the foundational principles of quinolone synthesis.

Materials:

  • 2-amino-6-methylpyridine

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether (or another high-boiling solvent)

  • Sodium hydroxide (NaOH)

  • Ethyl iodide

  • Ethanol

  • Standard laboratory glassware and heating equipment

Procedure:

  • Condensation: React 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate to form the corresponding substituted product. This is typically achieved by heating the reactants together.[1][11]

  • Cyclization: The intermediate from the previous step is cyclized by heating in a high-boiling solvent like diphenyl ether. This thermal cyclization forms the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[1][11]

  • Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide.[1]

  • Alkylation: The final step involves the alkylation of the naphthyridinone nitrogen with ethyl iodide in the presence of a base to yield nalidixic acid.[1]

Part 3: The Fluorine Revolution - Emergence of the Fluoroquinolones

While nalidixic acid was a significant breakthrough, its limited spectrum of activity and the rapid development of bacterial resistance spurred further research. The major turning point came in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones.[9][10] This single atomic substitution dramatically enhanced the antibacterial potency and broadened the spectrum of activity. Norfloxacin, developed in 1978, was the first 6-fluorinated quinolone.[9]

The development of fluoroquinolones is often categorized into generations, primarily based on their spectrum of antibacterial activity.

GenerationKey CompoundsSpectrum of Activity
First Nalidixic acid, Oxolinic acid, CinoxacinPrimarily narrow-spectrum against Gram-negative bacteria, mainly for UTIs.[8]
Second Ciprofloxacin, Norfloxacin, OfloxacinExpanded Gram-negative activity, including Pseudomonas aeruginosa, and some activity against Gram-positive bacteria.[8][12]
Third Levofloxacin, GatifloxacinFurther enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens.[13]
Fourth Moxifloxacin, TrovafloxacinBroad-spectrum activity, including anaerobic bacteria, in addition to Gram-positive and Gram-negative coverage.[13]
Mechanism of Action: Targeting Bacterial DNA Synthesis

Quinolone carboxylic acids exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13][14] These enzymes are crucial for managing the topology of DNA during replication and transcription.[15] The quinolone molecule stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[13][16] In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the main target.[13][17]

Quinolone_MoA cluster_bacterial_cell Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase TopoIV Topoisomerase IV DNA->TopoIV CleavedComplex Stable Quinolone-Enzyme-DNA Cleaved Complex Gyrase->CleavedComplex TopoIV->CleavedComplex Quinolone Quinolone Quinolone->CleavedComplex ReplicationBlock Blockage of DNA Replication CleavedComplex->ReplicationBlock DSBs Double-Strand DNA Breaks CleavedComplex->DSBs CellDeath Bacterial Cell Death ReplicationBlock->CellDeath DSBs->CellDeath

Caption: Mechanism of action of quinolone carboxylic acids, leading to bacterial cell death.

Part 4: The Ever-Evolving Landscape - Adverse Effects and Resistance

Despite their remarkable success, the widespread use of quinolone carboxylic acids has been accompanied by the emergence of adverse effects and bacterial resistance, posing significant challenges to their continued clinical utility.

Adverse Effects

The adverse effects of quinolones can range from mild to severe and have led to restrictions on their use. Common side effects include gastrointestinal issues and central nervous system disturbances.[18] More serious, though less common, adverse events include tendinopathy and tendon rupture, peripheral neuropathy, and aortic dissection.[18] Phototoxicity is another concern with some fluoroquinolones.[18]

The Rise of Resistance

Bacterial resistance to quinolones is a growing global health threat. The primary mechanisms of resistance include:

  • Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) reduce the binding affinity of the quinolone to its target enzymes.[15][19]

  • Reduced intracellular drug concentration: This can occur through decreased uptake due to alterations in porin channels in the outer membrane of Gram-negative bacteria, or through increased efflux of the drug by multidrug resistance (MDR) efflux pumps.[15][19]

  • Plasmid-mediated resistance: The acquisition of plasmids carrying resistance genes, such as the qnr genes which protect the target enzymes, or genes encoding quinolone-modifying enzymes, can confer resistance.[19]

Conclusion: A Continuing Legacy

The discovery and development of quinoline carboxylic acids represent a landmark achievement in medicinal chemistry. From a serendipitous observation to a cornerstone of antibacterial therapy, their journey highlights the intricate interplay of chemical synthesis, biological evaluation, and clinical application. While the challenges of adverse effects and resistance are significant, the quinolone scaffold continues to be a fertile ground for the design of new therapeutic agents. Ongoing research into novel derivatives, combination therapies, and strategies to overcome resistance ensures that the legacy of quinoline carboxylic acids will continue to evolve, contributing to the advancement of human health for years to come.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). 2 Overview of quinolone action mechanism. Gyrase or topoisomerase IV... Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(Suppl 1), 13–20. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The chronology of the quinolones (1949 to the present). The top side of... Retrieved from [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(Suppl 1), 13–20. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • He, X., et al. (2020). Quinolone antibiotics: A review on their history, mechanism of action, resistance, and future prospects. Journal of Controlled Release, 327, 269-286. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • Hooper, D. C. (1995). DNA gyrase, topoisomerase IV, and the 4-quinolones. Antimicrobial Agents and Chemotherapy, 39(12), 2581–2585. Retrieved from [Link]

  • Research and Reviews. (2013). SYNTHESIS OF SOME NEWER NALIDIXIC ACID DERIVATIVES AS POTENT ANTIMICROBIAL AGENTS. Retrieved from [Link]

  • American Society for Microbiology. (2024). Insights into antibiotic resistance promoted by quinolone exposure. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. Retrieved from [Link]

  • International Pharmacy Acta. (2022). Green Synthesis of Nalidixic Acid by Ionic Liquid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mechanisms of quinolone action and resistance: where do we stand? Retrieved from [Link]

  • JOCPR. (n.d.). Application of pfitzinger reaction in. Retrieved from [Link]

  • Piddock, L. J. (1999). Mechanisms of quinolone resistance. Drugs, 58(Suppl 2), 11–18. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of drug resistance: Quinolone resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). DNA Gyrase, Topoisomerase IV, and the 4-Quinolones. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104496986A - Preparation method of nalidixic acid.
  • International Journal of Nanoscience and Nanotechnology. (2013). Preparation of Nano Nalidixic Acid and Study of its Biological Properties. Retrieved from [Link]

  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). DNA Gyrase as a Target for Quinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC values of Fluoroquinolone drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Retrieved from [Link]

  • ResearchGate. (n.d.). Frequency distribution of fluoroquinolone MICs. The percentage (y axis)... Retrieved from [Link]

  • ResearchGate. (n.d.). MIC Values (mg/L) of Synthesized Fluoroquinolone (6e) vs Ciprofloxacin... Retrieved from [Link]

  • ResearchGate. (n.d.). First-generation quinolones. Retrieved from [Link]

  • Sci-Hub. (2000). Antibacterial Spectrum of a Novel Des-Fluoro(6) Quinolone, BMS-284756. Retrieved from [Link]

  • MDPI. (n.d.). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 2-Hydroxyquinolines

This guide provides a comprehensive examination of the tautomeric equilibrium of 2-hydroxyquinolines, a foundational concept with profound implications in medicinal chemistry and drug development. We will delve into the structural nuances of the tautomers, the physicochemical factors governing their interconversion, detailed experimental protocols for their characterization, and the critical role this phenomenon plays in molecular design and biological activity.

The Fundamental Equilibrium: A Tale of Two Tautomers

2-Hydroxyquinoline is a heterocyclic aromatic compound that exists in a dynamic equilibrium with its constitutional isomer, 2-quinolone (also known as 2(1H)-quinolinone or carbostyril)[1]. This specific type of isomerism is known as prototropic tautomerism, which involves the migration of a proton accompanied by a shift in double bonds[1].

  • The Enol (Lactim) Form: 2-Hydroxyquinoline possesses a hydroxyl (-OH) group on the C2 carbon of the quinoline ring. In this form, the heterocyclic ring maintains a higher degree of aromaticity[1].

  • The Keto (Lactam) Form: 2-Quinolone features a carbonyl group (C=O) at the C2 position and a proton on the nitrogen atom (N-H). This structure is classified as a cyclic amide, or a lactam[1].

The interconversion between these two forms is a rapid equilibrium process. However, for 2-hydroxyquinoline, the equilibrium overwhelmingly favors the keto (lactam) form under most conditions[1][2]. This preference is a cornerstone of its chemistry, driven by the superior thermodynamic stability of the cyclic amide structure and its ability to form strong intermolecular hydrogen bonds[1]. In aqueous environments, the lactam form is estimated to be more stable than the lactim form by approximately 5 kcal/mol[1][3].

G cluster_0 Tautomeric Equilibrium of 2-Hydroxyquinoline enol 2-Hydroxyquinoline (Enol/Lactim Form) keto 2-Quinolone (Keto/Lactam Form) (Thermodynamically Favored) enol->keto Proton Transfer keto->enol Proton Transfer

Caption: Tautomeric equilibrium between the enol and keto forms.[1]

Factors Influencing the Tautomeric Equilibrium

The precise position of the keto-enol equilibrium is not static; it is a dynamic state influenced by a confluence of environmental and structural factors. Understanding these influences is paramount for predicting and controlling the behavior of these molecules in different chemical and biological systems.

  • Solvent Polarity: The solvent plays a critical role in stabilizing one tautomer over the other[1][4]. Polar protic solvents, like water or ethanol, can effectively solvate both forms through hydrogen bonding but tend to favor the more polar keto form. Nonpolar solvents generally favor the less polar tautomer[4].

  • pH: The acidity or basicity of the medium can significantly shift the equilibrium. In acidic conditions, protonation can occur, while in basic conditions, deprotonation can lead to the formation of an enolate, influencing the tautomeric preference.

  • Substituent Effects: The presence of electron-withdrawing or electron-donating groups on the quinoline ring can alter the electronic distribution and the relative acidity of the N-H and O-H protons, thereby shifting the equilibrium[4][5]. For instance, an electron-withdrawing group can increase the acidity of the N-H proton, potentially influencing the stability of the keto form[5].

  • Temperature: Temperature can affect the position of the equilibrium by providing the necessary energy to overcome the activation barrier for interconversion[6].

G factors Factors Solvent Polarity pH Substituents Temperature equilibrium Keto-Enol Equilibrium [Keto] vs [Enol] factors->equilibrium Influences properties Physicochemical Properties Solubility H-Bonding Profile Reactivity equilibrium->properties Dictates activity Biological Activity (Receptor Binding) properties->activity Determines

Caption: Logical flow from influencing factors to biological outcome.

Experimental and Computational Characterization

A multi-faceted approach combining spectroscopic and computational techniques is essential for the robust characterization of the 2-hydroxyquinoline/2-quinolone tautomeric system.

Spectroscopic Methodologies

Spectroscopic techniques are the primary experimental tools for identifying the dominant tautomer and quantifying the equilibrium in solution, solid, and gas phases[1].

Technique Keto (2-Quinolone) Signature Enol (2-Hydroxyquinoline) Signature
¹H NMR Broad singlet for N-H proton (~11-12 ppm in DMSO-d₆).Sharp singlet for O-H proton (variable, depends on solvent).
¹³C NMR Signal for C=O carbon (~160-170 ppm).Signal for C-OH carbon (~155-165 ppm).
IR Spectroscopy Strong C=O stretching band (~1650-1670 cm⁻¹). N-H stretching band (~3400 cm⁻¹).Broad O-H stretching band (~3300-3500 cm⁻¹). C=N stretching band.
UV-Vis Absorption maximum (λmax) at a longer wavelength due to extended conjugation.Absorption maximum (λmax) at a shorter wavelength.
Mass Spec. Coexistence of both isomers can sometimes be observed in the gas phase[7].Coexistence of both isomers can sometimes be observed in the gas phase[7].
Detailed Experimental Protocols
  • Objective: To identify the predominant tautomer in solution.

  • Methodology:

    • Dissolve approximately 5-10 mg of the 2-hydroxyquinoline sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube[1].

    • Acquire a ¹H NMR spectrum. Pay close attention to the chemical shift region between 9-13 ppm.

    • Interpretation: The presence of a broad, exchangeable singlet peak in the 11-12 ppm range (in DMSO-d₆) is characteristic of the N-H proton of the keto (2-quinolone) form. The absence of a distinct O-H proton signal confirms the predominance of the keto tautomer.

    • Acquire a ¹³C NMR spectrum to identify the carbonyl carbon signal characteristic of the keto form.

  • Objective: To identify key functional groups corresponding to each tautomer.

  • Methodology:

    • Prepare the sample for analysis. For solid-state analysis, prepare a KBr pellet or a mineral oil (Nujol) mull. For solution-phase analysis, dissolve the sample in a suitable solvent transparent in the IR region of interest (e.g., CCl₄).

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Interpretation: A strong absorption band in the region of 1650-1670 cm⁻¹ is definitive evidence for the C=O (amide) stretch of the keto tautomer. A broad band around 3400 cm⁻¹ corresponds to the N-H stretch. The absence of a strong, broad O-H band supports the keto form's dominance.

  • Objective: To unambiguously determine the molecular structure in the solid state.

  • Methodology:

    • Grow a high-quality single crystal of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system.

    • Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Irradiate the crystal with monochromatic X-rays and collect the diffraction data.

    • Solve and refine the crystal structure using appropriate software.

    • Interpretation: The resulting electron density map and refined atomic coordinates will provide precise bond lengths and unequivocally show the location of the proton on the nitrogen atom and the presence of a C=O double bond, confirming the keto structure in the solid state.

Computational Chemistry
  • Objective: To calculate the relative thermodynamic stabilities of the tautomers and corroborate experimental findings.

  • Methodology:

    • Construct the 3D structures of both the keto and enol tautomers in silico.

    • Perform geometry optimization and frequency calculations using quantum chemical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311G**).

    • Calculate the relative energies (including zero-point vibrational energy corrections) of the optimized structures. Solvent effects can be modeled using continuum solvation models (e.g., PCM).

    • Interpretation: The tautomer with the lower calculated energy is predicted to be the more stable form. These computational results provide a theoretical basis for the experimental observations[7][8].

G cluster_workflow Workflow for Tautomerism Investigation cluster_exp Experimental Analysis cluster_comp Computational Modeling start Sample (2-Hydroxyquinoline) nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir xray X-Ray Crystallography (Solid State) start->xray dft DFT Calculations (Relative Energies) start->dft interpretation Data Interpretation (Identify Dominant Tautomer) nmr->interpretation ir->interpretation xray->interpretation dft->interpretation

Caption: General experimental workflow for tautomerism analysis.[1]

Implications in Drug Design and Development

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its biological function[9]. The predominance of the 2-quinolone form has made this scaffold a "privileged structure" in medicinal chemistry, appearing in numerous marketed drugs[2].

  • Receptor Interactions: Tautomers possess different hydrogen bond donor and acceptor patterns. The 2-quinolone (keto) form has an N-H donor and a C=O acceptor. The 2-hydroxyquinoline (enol) form has an O-H donor and a ring nitrogen acceptor. This difference fundamentally alters how the molecule can interact with a biological target, such as an enzyme active site or a receptor binding pocket. A drug's efficacy can be contingent on the presence of the correct tautomer for optimal binding.

  • Physicochemical Properties: Tautomerism affects key drug-like properties. Lipophilicity (LogP), solubility, and membrane permeability can differ significantly between tautomers, impacting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Controlling Reactivity: In synthetic chemistry, particularly during lead optimization, the presence of two reactive sites in the tautomeric system (N and O) can lead to mixtures of N- and O-alkylated products[5]. Understanding the tautomeric equilibrium and reaction conditions is essential to control regioselectivity and synthesize the desired analogue[5].

The successful development of drugs like Aripiprazole (antipsychotic) and Cilostazol (antiplatelet agent) underscores the therapeutic importance of the 2-quinolone core structure, whose stability and properties are dictated by the principles of tautomerism discussed herein.

Conclusion

The tautomerism of 2-hydroxyquinoline is a classic yet crucial example of keto-enol equilibrium, with the 2-quinolone (keto) form being overwhelmingly dominant in most environments. This preference is dictated by factors such as solvent, pH, and electronic effects, and can be rigorously characterized by a combination of spectroscopic and computational methods. For researchers in drug discovery, a thorough understanding and ability to control this tautomeric phenomenon are indispensable for the rational design of novel therapeutics, as the tautomeric form directly governs the molecule's interaction with biological targets and its overall pharmacokinetic profile.

References

  • Title: Synthesis of 2-Hydroxyquinolines from 2-Amino-benzophenones and N,N-Dimethylacetamide Source: Marcel Dekker, Inc. URL: [Link]

  • Title: Tautomerization between 2-quinolone and 2-hydroxyquinolone. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Spectroscopy and Structure of 2-Hydroxyqulnoline - Bernstein Group Source: The Journal of Physical Chemistry URL: [Link]

  • Title: First Safe and Practical Synthesis of 2-Amino-8-hydroxyquinoline - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Synthesis of hydroxyquinolines from various 2‐methylquinolines. Reaction conditions - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Keto-enol tautomerism of quinoline-2(1H)-one. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Tautomeric forms of 4-hydroxy quinoline. | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Spectroscopy and structure of 2-hydroxyquinoline | The Journal of Physical Chemistry Source: The Journal of Physical Chemistry URL: [Link]

  • Title: Hydroxyquinolines: Constitutional isomers and tautomers | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Keto-enol tautomerism in the development of new drugs - Frontiers Source: Frontiers in Chemistry URL: [Link]

  • Title: Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - NIH Source: National Institutes of Health URL: [Link]

  • Title: Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Tautomeric Equilibrium Definition - Organic Chemistry II Key Term - Fiveable Source: Fiveable URL: [Link]

Sources

Unlocking the Therapeutic Potential of 2-Hydroxy-7-methylquinoline-3-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of a Novel Quinolone Scaffold

In the landscape of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Within this esteemed class of compounds, 2-Hydroxy-7-methylquinoline-3-carboxylic acid emerges as a molecule of significant interest. While direct and extensive research on this specific derivative is in its nascent stages, its structural features—a 2-hydroxyquinoline core, a carboxylic acid moiety at the 3-position, and a methyl group at the 7-position—suggest a compelling potential for multifaceted pharmacological applications.

This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the potential research applications of this compound, drawing upon the established knowledge of structurally related quinoline-3-carboxylic acid derivatives. By synthesizing existing data and proposing logical, evidence-based research directions, this document serves as a roadmap for unlocking the therapeutic promise of this intriguing compound. We will delve into its potential as an anticancer, anti-inflammatory, and antimicrobial agent, providing not just theoretical frameworks but also actionable experimental protocols to guide future investigations.

I. The Scientific Rationale: Why this compound Merits Investigation

The therapeutic potential of this compound can be inferred from the well-documented activities of its parent scaffold, quinoline-3-carboxylic acid, and the influence of its specific substituents.

  • The Quinolone Core: The quinoline ring system is a cornerstone of many FDA-approved drugs. Its planar structure allows it to intercalate with DNA and interact with various enzymatic active sites.[1]

  • The 3-Carboxylic Acid Group: This functional group is crucial for the biological activity of many quinolone derivatives. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, its acidity can influence the compound's pharmacokinetic properties, such as cell permeability and distribution.[2]

  • The 2-Hydroxy (2-Oxo) Group: The 2-hydroxyquinoline moiety exists in tautomeric equilibrium with its 2-oxo form (a quinolone). This feature is significant as 2-quinolone derivatives have demonstrated a range of biological effects, including antitumor and anti-inflammatory activities.[3]

  • The 7-Methyl Group: The substitution at the 7-position can modulate the compound's lipophilicity and steric profile, potentially enhancing its binding affinity to target proteins and improving its pharmacokinetic profile.

Based on these structural attributes and the activities of related compounds, we can hypothesize three primary avenues for research: anticancer, anti-inflammatory, and antimicrobial applications.

II. Potential Research Application 1: Anticancer Activity

The quinoline scaffold is a recurring motif in a multitude of anticancer agents.[4][5] Derivatives of quinoline-3-carboxylic acid have been reported to exhibit antiproliferative effects through various mechanisms, including DNA intercalation and inhibition of key signaling pathways.[1][2]

A. Proposed Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

The planar quinoline ring system of this compound suggests a potential for it to act as a DNA intercalating agent. By inserting itself between the base pairs of DNA, it could disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, many quinolone-based anticancer drugs function as topoisomerase inhibitors. These enzymes are critical for resolving DNA topological problems during replication, and their inhibition leads to catastrophic DNA damage and cell death.

Diagram: Proposed Anticancer Mechanism of Action

anticancer_mechanism cluster_drug This compound cluster_cell Cancer Cell drug Compound dna DNA drug->dna Intercalation topo Topoisomerase drug->topo Inhibition replication DNA Replication & Transcription dna->replication topo->replication Facilitates apoptosis Apoptosis replication->apoptosis Disruption leads to

Caption: Proposed mechanism of anticancer activity.

B. Experimental Workflow for Anticancer Evaluation

A systematic approach is essential to validate the anticancer potential of this compound. The following workflow outlines a series of key experiments.

Diagram: Experimental Workflow for Anticancer Screening

anticancer_workflow start Start: Compound Synthesis & Characterization mtt MTT Assay (Cell Viability) start->mtt flow Flow Cytometry (Cell Cycle Analysis) mtt->flow If active topo_assay Topoisomerase Inhibition Assay mtt->topo_assay If active annexin Annexin V/PI Staining (Apoptosis Assay) flow->annexin in_vivo In Vivo Xenograft Model annexin->in_vivo If apoptosis confirmed topo_assay->in_vivo If inhibition confirmed anti_inflammatory_mechanism cluster_drug This compound cluster_cell Inflammatory Cell (e.g., Macrophage) drug Compound nfkb NF-κB Pathway drug->nfkb Inhibition cox COX Enzymes drug->cox Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation cytokines->inflammation prostaglandins->inflammation

Caption: Proposed mechanism of anti-inflammatory action.

B. Experimental Workflow for Anti-inflammatory Evaluation

To investigate the anti-inflammatory properties of the compound, a combination of in vitro and in vivo assays is recommended.

Diagram: Experimental Workflow for Anti-inflammatory Screening

anti_inflammatory_workflow start Start: Compound Synthesis & Characterization lps_assay LPS-stimulated Macrophage Assay (Nitric Oxide & Cytokine Measurement) start->lps_assay cox_assay COX Inhibition Assay (In Vitro) lps_assay->cox_assay If active carrageenan_edema Carrageenan-induced Paw Edema (In Vivo) lps_assay->carrageenan_edema If active in vitro nfkb_reporter NF-κB Reporter Assay cox_assay->nfkb_reporter

Caption: Workflow for evaluating anti-inflammatory potential.

C. Detailed Experimental Protocol: LPS-stimulated Macrophage Assay

This protocol details a method to assess the anti-inflammatory effect of the compound on lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

2. Cell Treatment:

  • Seed 1 x 10⁵ cells per well in a 24-well plate and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of this compound (1-50 µM) for 1 hour.

3. LPS Stimulation:

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control.

4. Nitric Oxide (NO) Measurement (Griess Assay):

  • Collect the cell culture supernatant.
  • Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.
  • Incubate for 10 minutes at room temperature.
  • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

5. Cytokine Measurement (ELISA):

  • Use the collected cell culture supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

6. Data Analysis:

  • Calculate the percentage inhibition of NO and cytokine production for each compound concentration compared to the LPS-stimulated vehicle control.
Parameter Description
Cell Line RAW 264.7 macrophages
Stimulant Lipopolysaccharide (LPS)
Compound Concentrations 1, 10, 50 µM
Endpoints Nitric Oxide (NO), TNF-α, IL-6 levels
Positive Control Dexamethasone (1 µM)

IV. Potential Research Application 3: Antimicrobial Activity

Quinolone antibiotics are a critically important class of antibacterial agents. [6][7]The core structure of this compound is reminiscent of these established drugs, suggesting it may possess antimicrobial properties.

A. Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Diagram: Proposed Antimicrobial Mechanism

antimicrobial_mechanism cluster_drug This compound cluster_cell Bacterial Cell drug Compound gyrase DNA Gyrase drug->gyrase Inhibition topoIV Topoisomerase IV drug->topoIV Inhibition replication DNA Replication gyrase->replication topoIV->replication death Bacterial Cell Death replication->death Inhibition leads to

Caption: Proposed mechanism of antimicrobial action.

B. Experimental Workflow for Antimicrobial Evaluation

A standard workflow for assessing the antimicrobial activity of a new compound involves determining its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

Diagram: Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow start Start: Compound Synthesis & Characterization mic_assay Broth Microdilution Assay (Determine MIC) start->mic_assay mbc_assay Minimum Bactericidal Concentration (MBC) Assay mic_assay->mbc_assay If MIC is low gyrase_inhibition DNA Gyrase Inhibition Assay mic_assay->gyrase_inhibition To confirm mechanism time_kill Time-Kill Kinetic Assay mbc_assay->time_kill

Sources

An In-depth Technical Guide to 2-Hydroxy-7-methylquinoline-3-carboxylic acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern organic synthesis, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a vast array of biologically active compounds and functional materials. Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique three-dimensional arrangement for substituents, making it a cornerstone in medicinal chemistry and drug discovery. Within this important class of heterocycles, 2-hydroxy-7-methylquinoline-3-carboxylic acid represents a particularly valuable and versatile building block.

This technical guide provides an in-depth exploration of this compound, from its synthesis and fundamental properties to its applications as a strategic synthon. Designed for researchers, scientists, and drug development professionals, this document aims to be a practical resource, offering not just protocols but also the underlying scientific rationale to empower your synthetic endeavors. We will delve into the nuances of its preparation, explore its reactivity, and showcase its potential in the construction of complex molecular architectures.

Core Molecular Attributes: Structure, Properties, and Tautomerism

This compound, with the CAS number 436087-28-4, is a crystalline solid at room temperature.[1] Its core structure consists of a quinoline ring system substituted with a hydroxyl group at the 2-position, a methyl group at the 7-position, and a carboxylic acid at the 3-position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
Appearance Crystalline solidGeneral Observation
CAS Number 436087-28-4[1]
The Critical Role of Tautomerism

A crucial aspect of the chemistry of 2-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 2-quinolone (or 2(1H)-quinolinone) form. This lactam-lactim tautomerism involves the migration of a proton between the oxygen and nitrogen atoms of the heterocyclic ring.

Caption: Tautomeric equilibrium of the 2-hydroxyquinoline core.

For 2-hydroxyquinolines, the equilibrium generally lies heavily towards the more stable 2-quinolone (lactam) form. This preference is attributed to the greater thermodynamic stability of the cyclic amide functionality within the quinolone structure. This tautomeric equilibrium has profound implications for the molecule's reactivity, as it presents two potential sites for electrophilic attack: the nitrogen atom of the lactam and the oxygen atom of the lactim.

Synthesis of this compound

The most reliable and widely applicable method for the synthesis of 4-hydroxyquinoline derivatives, and by extension, 2-hydroxyquinolines, is the Gould-Jacobs reaction.[2] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.

The synthesis of this compound is logically approached via a two-step sequence:

  • Gould-Jacobs Reaction: Condensation of m-toluidine with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate ethyl 2-hydroxy-7-methylquinoline-3-carboxylate.

  • Hydrolysis: Saponification of the resulting ester to yield the target carboxylic acid.

synthesis_workflow start Starting Materials: m-Toluidine & Diethyl Ethoxymethylenemalonate step1 Step 1: Condensation & Cyclization (Gould-Jacobs Reaction) start->step1 intermediate Ethyl 2-Hydroxy-7-methylquinoline-3-carboxylate step1->intermediate step2 Step 2: Ester Hydrolysis (Saponification) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established Gould-Jacobs reaction procedures for structurally similar compounds.

Step 1: Synthesis of Ethyl 2-Hydroxy-7-methylquinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Condensation: Heat the mixture at 120-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the starting materials and the formation of the anilidomethylenemalonate intermediate.

  • Cyclization: To the crude intermediate, add a high-boiling point solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes to effect the intramolecular cyclization.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature, during which the product should precipitate. Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation. Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Step 2: Synthesis of this compound (Hydrolysis)

  • Saponification: Suspend the ethyl 2-hydroxy-7-methylquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete as monitored by TLC.

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield this compound.

Characterization

Accurate characterization of the synthesized this compound is paramount for its use in subsequent synthetic steps. The following are the expected spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic. Key expected absorptions include:

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer.

  • A strong C=O stretching vibration for the carboxylic acid, typically appearing in the range of 1700-1725 cm⁻¹.

  • The C=O stretch of the quinolone lactam, which is expected around 1650-1670 cm⁻¹.

  • C-O stretching and O-H bending vibrations in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide clear structural information. Expected signals include:

  • A singlet for the methyl group protons around 2.4-2.6 ppm.

  • A series of signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the quinoline ring.

  • A downfield, broad singlet for the carboxylic acid proton, typically above 12 ppm.

  • A broad singlet for the N-H proton of the quinolone tautomer.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. Key resonances to note are:

  • The carboxylic acid carbonyl carbon, expected in the range of 165-175 ppm.

  • The quinolone lactam carbonyl carbon, typically around 160-165 ppm.

  • A series of signals in the aromatic region (115-150 ppm).

  • The methyl group carbon, which will appear upfield around 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₁H₉NO₃), the expected molecular ion peak [M]⁺ would be at an m/z of 203.0582.

Applications in Organic Synthesis: A Versatile Synthon

This compound is a valuable building block due to the presence of multiple reactive sites that can be selectively functionalized. The carboxylic acid group can undergo a variety of transformations, while the quinolone nucleus can be subjected to further modifications.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for introducing a wide range of functional groups, making it a key feature for library synthesis in drug discovery.

derivatization cluster_0 Functionalization Pathways start This compound esterification Esterification (e.g., Fischer Esterification) start->esterification amide_coupling Amide Coupling (e.g., EDC, HATU) start->amide_coupling reduction Reduction (e.g., LiAlH4) start->reduction ester Ester Derivatives esterification->ester amide Amide Derivatives amide_coupling->amide alcohol Hydroxymethyl Derivative reduction->alcohol

Caption: Key derivatization reactions of the carboxylic acid group.

4.1.1. Esterification

The carboxylic acid can be readily converted to its corresponding esters through various methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst). These ester derivatives can be valuable intermediates or final products with modified solubility and pharmacokinetic properties.

4.1.2. Amide Coupling

The formation of amide bonds is one of the most important reactions in medicinal chemistry. This compound can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU to generate a library of amide derivatives.[3] This approach is fundamental for structure-activity relationship (SAR) studies.

Modification of the Quinoline Ring

The quinoline ring itself can be further functionalized. For instance, electrophilic aromatic substitution reactions can be employed to introduce additional substituents onto the benzene ring, although the directing effects of the existing groups must be carefully considered. The nitrogen atom of the quinolone tautomer can also be a site for alkylation under appropriate basic conditions.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Gould-Jacobs reaction, coupled with the presence of multiple reactive sites, makes it an attractive starting material for the construction of complex molecules with potential applications in medicinal chemistry and materials science. The ability to readily derivatize the carboxylic acid group into a variety of esters and amides provides a powerful tool for the systematic exploration of chemical space in drug discovery programs. As the demand for novel heterocyclic compounds continues to grow, the importance of synthons like this compound in enabling innovative research and development is undeniable.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • Beilstein J Org Chem. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. [Link]

  • Li, Y.; Gao, W. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • ACS Publications. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Al-Bayati, R. I.; Ahamad, M. R.; Ahamed, L. S. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry2015, 5 (4), 125-135.
  • Google Patents. Process for the hydrolysis of quinolone carboxylic esters.
  • European Patent Office.
  • MySkinRecipes. Ethyl 7-hydroxyquinoline-3-carboxylate. [Link]

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

  • ResearchGate. Synthesis, spectroscopic characterization, crystal structure, DFT calculations, anti-cancer activities and Hirshfeld surface analysis of 2-((4-chlorophenyl)amino)-2-oxoethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate. [Link]

  • SpectraBase. 2-cyano-3-amino-4-ethoxycarbonyl-1,5-trimethylenopyrrole. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Hydroxy-7-methylquinoline-3-carboxylic acid via Friedländer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Hydroxy-7-methylquinoline-3-carboxylic acid, a valuable scaffold in medicinal chemistry and materials science. The protocol detailed herein utilizes the robust and versatile Friedländer annulation reaction. This application note is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, characterization methods, and troubleshooting advice. The causality behind experimental choices is explained to empower users to adapt and optimize the synthesis for their specific needs.

Introduction and Significance

Quinoline derivatives are a prominent class of heterocyclic compounds due to their wide range of pharmacological activities.[1] Specifically, 2-hydroxyquinoline-3-carboxylic acid moieties are key structural motifs in various biologically active molecules, including inhibitors of protein kinase CK2.[2][3] The 7-methyl substituent on the quinoline core can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a classical and highly effective method for constructing the quinoline ring system.[4][5] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[6] This method is advantageous due to its operational simplicity and the ability to introduce diverse substituents onto the quinoline scaffold.[7] This guide focuses on the base-catalyzed condensation of 2-amino-4-methylbenzaldehyde with diethyl malonate to yield the target compound, this compound.

Reaction Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the reaction conditions (acidic or basic catalysis).[5] Under the basic conditions prescribed in this protocol, the reaction is believed to initiate with an aldol-type condensation.

Step 1: Enolate Formation A base, such as sodium ethoxide, abstracts an acidic α-proton from diethyl malonate to form a resonance-stabilized enolate ion. Diethyl malonate is particularly suitable for this reaction due to the acidity of the methylene protons, which are flanked by two electron-withdrawing ester groups.[8]

Step 2: Aldol-type Addition The nucleophilic enolate attacks the electrophilic carbonyl carbon of 2-amino-4-methylbenzaldehyde, forming an aldol addition product.

Step 3: Intramolecular Cyclization and Dehydration The intermediate undergoes an intramolecular cyclization where the amino group attacks one of the ester carbonyls. This is followed by the elimination of ethanol and water to form the stable, aromatic this compound ethyl ester.

Step 4: Saponification The resulting ester is then saponified (hydrolyzed under basic conditions) to yield the final product, this compound, upon acidification.

Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
2-Amino-4-methylbenzaldehydeC₈H₉NO135.161.35 g (10 mmol)≥98%Commercial Source
Diethyl malonateC₇H₁₂O₄160.171.76 g (11 mmol)≥99%Commercial Source
Sodium MetalNa22.990.23 g (10 mmol)≥99%Commercial Source
Absolute EthanolC₂H₅OH46.0720 mLAnhydrousCommercial Source
Hydrochloric AcidHCl36.46As needed2 M (aq)Commercial Source
Deionized WaterH₂O18.02As needed-Laboratory Supply
Step-by-Step Procedure

Part A: Synthesis of Ethyl 2-Hydroxy-7-methylquinoline-3-carboxylate

  • Preparation of Sodium Ethoxide Catalyst: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (0.23 g, 10 mmol) in small pieces to absolute ethanol (20 mL) under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reactant Addition: To the freshly prepared sodium ethoxide solution, add 2-amino-4-methylbenzaldehyde (1.35 g, 10 mmol). Stir the mixture until the aldehyde dissolves.

  • Initiation of Condensation: Add diethyl malonate (1.76 g, 11 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. The ethyl ester product should precipitate out of the solution.

Part B: Saponification and Isolation of the Final Product

  • Hydrolysis: To the reaction mixture containing the precipitated ester, add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (10 mL). Heat the mixture to reflux for an additional 2 hours to facilitate the saponification of the ester.

  • Acidification: After cooling the reaction mixture to room temperature, slowly add 2 M hydrochloric acid with stirring until the pH of the solution reaches approximately 2-3. This will protonate the carboxylate and cause the final product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying and Purification: Dry the crude product in a vacuum oven at 60-70 °C. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or acetic acid.

Experimental Workflow Diagram

Friedlander_Synthesis_Workflow cluster_prep Catalyst Preparation cluster_reaction Friedländer Condensation cluster_saponification Saponification & Isolation Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Dissolve EtOH Absolute Ethanol EtOH->NaOEt ReactionMix Reaction Mixture NaOEt->ReactionMix Aldehyde 2-Amino-4-methylbenzaldehyde Aldehyde->ReactionMix Add Malonate Diethyl Malonate Malonate->ReactionMix Add dropwise Reflux1 Reflux (4-6h) ReactionMix->Reflux1 NaOH NaOH Solution Reflux1->NaOH Add Reflux2 Reflux (2h) NaOH->Reflux2 Acidify Acidify (HCl) Reflux2->Acidify Filter Vacuum Filtration Acidify->Filter Product This compound Filter->Product

Caption: Workflow for the synthesis of this compound.

Characterization and Validation

The identity and purity of the synthesized this compound (C₁₁H₉NO₃, Molar Mass: 203.19 g/mol ) should be confirmed using standard analytical techniques.[9]

  • Melting Point: Determine the melting point of the purified product and compare it with the literature value.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methyl group, and the hydroxyl/carboxylic acid protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the quinoline core, the carboxylic acid, and the methyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the mass of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and aromatic C=C and C-H bonds.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction of sodium metal.Ensure the sodium has fully reacted before adding other reagents. Use fresh, clean sodium.
Inactive 2-amino-4-methylbenzaldehyde.Check the purity of the starting aldehyde. If necessary, purify it by recrystallization or distillation.
Insufficient reflux time.Monitor the reaction by TLC and extend the reflux time if starting materials are still present.
Formation of Side Products Self-condensation of the aldehyde or malonate.Maintain a controlled addition of diethyl malonate. Ensure the reaction is carried out under an inert atmosphere.
Difficulty in Precipitation Product is too soluble in the reaction mixture.Concentrate the reaction mixture by removing some of the solvent under reduced pressure before cooling.
Insufficient acidification.Check the pH of the solution after adding HCl and add more if necessary to ensure complete protonation.

Conclusion

The Friedländer synthesis offers a reliable and efficient route for the preparation of this compound. By carefully controlling the reaction conditions and following the detailed protocol, researchers can successfully synthesize this valuable compound for further applications in drug discovery and materials science. The insights into the reaction mechanism and troubleshooting guide provided herein are intended to facilitate a deeper understanding and successful execution of this synthetic procedure.

References

Application Notes & Protocols: 2-Hydroxy-7-methylquinoline-3-carboxylic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] Among these, quinoline derivatives have emerged as a particularly promising class of anticancer agents.[2][3][4] Their versatile structure allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles to target various hallmarks of cancer.[1][2] Derivatives of quinoline have demonstrated efficacy through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration.[2] This document provides a detailed guide to the application of a specific subclass, 2-Hydroxy-7-methylquinoline-3-carboxylic acid and its derivatives, in the context of anticancer research and development.

Mechanism of Action: Targeting Key Oncogenic Pathways

While the precise mechanisms of action can vary depending on the specific substitutions, many quinoline derivatives exert their anticancer effects by inhibiting critical cellular processes that are often dysregulated in cancer.[2][5]

One of the key mechanisms involves the inhibition of protein kinases . These enzymes are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[5] Certain quinoline derivatives have been shown to be potent inhibitors of protein kinases such as Pim-1 kinase, which is implicated in prostate cancer.[6]

Another significant mechanism is the induction of apoptosis , or programmed cell death. Some quinoline-3-carboxylate derivatives have been found to up-regulate intrinsic apoptosis pathways, leading to the selective elimination of cancer cells.[7] This can be achieved through various means, including the generation of reactive oxygen species (ROS), which causes cellular damage and triggers apoptosis.[8]

Furthermore, some quinoline derivatives function as tubulin polymerization inhibitors .[3] By interfering with the dynamics of microtubules, which are essential for cell division, these compounds can arrest the cell cycle and inhibit tumor growth.[3][5]

Below is a diagram illustrating the multifaceted mechanisms of action of quinoline derivatives in cancer cells.

Quinoline_Anticancer_Mechanisms cluster_mechanisms Mechanisms of Action cluster_outcomes Cellular Outcomes Kinase_Inhibition Kinase Inhibition Inhibition_of_Proliferation Inhibition of Proliferation & Angiogenesis Kinase_Inhibition->Inhibition_of_Proliferation Apoptosis_Induction Apoptosis Induction Cell_Death Apoptotic Cell Death Apoptosis_Induction->Cell_Death Tubulin_Inhibition Tubulin Polymerization Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Tubulin_Inhibition->Cell_Cycle_Arrest Cell_Cycle_Arrest->Inhibition_of_Proliferation Quinoline 2-Hydroxy-7-methylquinoline-3-carboxylic acid derivatives Quinoline->Kinase_Inhibition Quinoline->Apoptosis_Induction Quinoline->Tubulin_Inhibition

Caption: Multifaceted anticancer mechanisms of quinoline derivatives.

Experimental Protocols: Synthesis and In Vitro Evaluation

The exploration of novel anticancer agents requires robust and reproducible experimental protocols. This section details the synthesis of a representative this compound derivative and a standard in vitro assay for evaluating its cytotoxic activity.

Protocol 1: Synthesis of this compound

This protocol is a generalized representation based on common synthetic routes for similar quinoline derivatives.[9][10][11]

Materials:

  • 2-amino-4-methylphenol

  • Diethyl malonate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine 2-amino-4-methylphenol and diethyl malonate in equimolar amounts.

  • Heat the mixture at 140-150°C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After cooling, add polyphosphoric acid to the reaction mixture.

  • Heat the mixture to 120°C and maintain for 3-4 hours with stirring.

  • Hydrolysis and Precipitation: Pour the hot reaction mixture into a beaker of ice water.

  • Neutralize the solution with a sodium hydroxide solution until a precipitate forms.

  • Filter the crude product and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][2]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • This compound derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1]

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should not exceed 0.5%.[1]

  • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).[1][12]

  • Incubate the plates for 48-72 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1][5]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Add_Compound Add Compound to Cells Cell_Seeding->Add_Compound Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation: Anticancer Activity of Quinoline Derivatives

The efficacy of anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC50) values.[5] A lower IC50 value indicates greater potency. The following table summarizes the reported anticancer activities of various quinoline derivatives against different cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivative (12e)MGC-803 (Gastric)1.38[8]
Quinoline-Chalcone Derivative (12e)HCT-116 (Colon)5.34[8]
Quinoline-Chalcone Derivative (12e)MCF-7 (Breast)5.21[8]
Quinoline-3-carboxylate (4m)MCF-7 (Breast)0.33[7]
Quinoline-3-carboxylate (4n)MCF-7 (Breast)0.33[7]
Quinoline-3-carboxylate (4k)K562 (Leukemia)0.28[7]
Quinoline-3-carboxylate (4m)K562 (Leukemia)0.28[7]
Schiff's Base (4e)HT29 (Colon)4.7[13]
Schiff's Base (4e)MDA-MB231 (Breast)4.6[13]

Conclusion and Future Directions

Derivatives of this compound and the broader quinoline class represent a highly promising avenue for the development of novel anticancer therapeutics.[1] Their diverse mechanisms of action and the potential for synthetic modification make them attractive candidates for further investigation.[2][5] Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity for cancer cells, overcoming potential drug resistance mechanisms, and advancing the most promising candidates into preclinical and clinical evaluation.

References

  • Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis - Benchchem. (URL: )
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide - Benchchem. (URL: )
  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. (URL: )
  • Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules - MDPI. (URL: )
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
  • Quinoline derivatives known anticancer agents[14]. - ResearchGate. (URL: )

  • Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents - PubMed. (URL: )
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach. (URL: )
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: _)
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Synthesis of 2-[(quinolin-8-yloxy)
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. (URL: )
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchG

Sources

Application Notes and Protocols for Antimicrobial Screening of Novel Quinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial screening of novel quinoline-3-carboxylic acid derivatives. This document outlines the scientific rationale behind the screening cascade, detailed protocols for key assays, and guidance on data interpretation, empowering researchers to effectively evaluate the potential of these compounds as novel antimicrobial agents.

Introduction: The Enduring Potential of Quinolones

Quinolone antibiotics have long been a cornerstone in the treatment of bacterial infections. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes responsible for DNA replication, repair, and recombination.[1][2][3] This targeted action disrupts critical cellular processes, ultimately leading to bacterial cell death.[1][4] The quinoline-3-carboxylic acid scaffold is a key pharmacophore responsible for this activity, and derivatives of this core structure continue to be a promising area for the discovery of new antibiotics with improved efficacy and spectra of activity.[5][6][7]

The rise of antimicrobial resistance, however, necessitates the continuous development of novel antimicrobial agents.[2][8] Screening novel quinoline-3-carboxylic acid derivatives is a critical step in identifying candidates that can overcome existing resistance mechanisms and address unmet medical needs. This guide provides a robust framework for conducting such screens, from initial qualitative assessments to quantitative determination of antimicrobial potency.

The Scientific Rationale: A Stepwise Approach to Screening

A hierarchical screening approach is recommended to efficiently identify promising lead compounds. This strategy begins with broad, qualitative screening to identify any antimicrobial activity, followed by more rigorous, quantitative methods to determine the potency and spectrum of the active compounds.

G cluster_0 Screening Workflow A Primary Screening: Qualitative Assessment B Secondary Screening: Quantitative Potency A->B Active Compounds C Tertiary Screening: Bactericidal vs. Bacteriostatic B->C Potent Compounds D Spectrum of Activity Determination C->D Characterized Compounds

Caption: A stepwise workflow for antimicrobial screening.

This tiered approach ensures that resources are focused on the most promising candidates, maximizing the efficiency of the drug discovery process.

Primary Screening: Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of novel compounds.[9][10] This technique is straightforward, cost-effective, and allows for the simultaneous screening of multiple compounds against a panel of test microorganisms.[11]

Principle

The agar well diffusion assay relies on the diffusion of the test compound from a well through an agar medium inoculated with a specific microorganism. If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[9][10]

Protocol: Agar Well Diffusion

Materials:

  • Test quinoline-3-carboxylic acid derivatives

  • Control antibiotics (e.g., Ciprofloxacin)

  • Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Inoculum: From a fresh overnight culture of the test bacterium, prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.[10][12]

  • Inoculate Agar Plate: Dip a sterile swab into the standardized bacterial suspension and streak the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[10][11]

  • Create Wells: Using a sterile cork borer (typically 6 mm in diameter), create wells in the inoculated agar.[9][13]

  • Add Test Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of the dissolved test compound and control solutions into separate wells.[9] A negative control (solvent alone) should also be included.[11]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[11]

  • Observe and Measure: After incubation, measure the diameter of the zone of inhibition (in mm) for each well.[10]

Data Presentation
CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Novel Derivative 1 1001815
Novel Derivative 2 10000
Ciprofloxacin (Control) 102530
DMSO (Solvent Control) N/A00

Secondary Screening: Minimum Inhibitory Concentration (MIC) Determination

Compounds demonstrating activity in the primary screen should be further evaluated to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15][16] This quantitative measure is a critical parameter for assessing the potency of a novel compound.[17]

Principle

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.[18][19] This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity, and the lowest concentration of the compound that inhibits growth is recorded as the MIC.[20]

Protocol: Broth Microdilution for MIC

Materials:

  • Active quinoline-3-carboxylic acid derivatives

  • Control antibiotics

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Multi-channel pipette

  • Spectrophotometer or McFarland standards

  • Bacterial strains

Procedure:

  • Prepare Compound Dilutions: In a 96-well plate, prepare serial two-fold dilutions of the test compounds in CAMHB. The final volume in each well should be 50 µL.

  • Prepare Standardized Inoculum: Prepare a bacterial suspension in CAMHB with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[21]

  • Inoculate Microtiter Plate: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[20]

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14][17]

G cluster_1 Broth Microdilution Workflow prep_comp Prepare Serial Dilutions of Compound in Broth inoculate Inoculate Microtiter Plate (Compound + Bacteria) prep_comp->inoculate prep_inoc Prepare Standardized Bacterial Inoculum prep_inoc->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Data Presentation
CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
Novel Derivative 1 81632
Ciprofloxacin (Control) 0.50.251

Tertiary Screening: Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates the concentration required to inhibit bacterial growth, it does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[22][23]

Principle

The MBC is determined as a follow-up to the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto antibiotic-free agar plates. After incubation, the number of surviving colonies is counted to determine the concentration at which the compound is bactericidal.[24][25]

Protocol: MBC Determination

Materials:

  • MIC plate from the previous experiment

  • MHA plates

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Select Wells: From the completed MIC plate, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.[22]

  • Subculture: Pipette a small, defined volume (e.g., 10 µL) from each selected well and spot-plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determine MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[23]

Data Interpretation and Presentation

The relationship between the MIC and MBC is an important characteristic of an antimicrobial agent. Generally, if the MBC is no more than four times the MIC, the compound is considered bactericidal.[25]

CompoundMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMBC/MIC RatioInterpretation
Novel Derivative 1 8162Bactericidal
Ciprofloxacin (Control) 0.512Bactericidal

Spectrum of Activity Determination

To understand the potential clinical utility of a novel quinoline-3-carboxylic acid derivative, it is essential to determine its spectrum of activity. This involves testing the compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[26]

Recommended Bacterial Panel:

  • Gram-positive: Staphylococcus aureus (including MRSA), Enterococcus faecalis (including VRE), Streptococcus pneumoniae

  • Gram-negative: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii

The MIC for each of these organisms should be determined using the broth microdilution method described in Section 4.

Data Interpretation and Reporting

The interpretation of antimicrobial susceptibility testing results should be performed in accordance with established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).[27][28][29] While clinical breakpoints are not yet established for novel compounds, comparing the MIC values to those of known antibiotics provides a valuable benchmark for their potential efficacy.[30][31][32]

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanism of action of and resistance to quinolones. Journal of Antimicrobial Chemotherapy, 69(12), 3148–3161. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5–16. [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Al-Hiari, Y. M., El-Abadelah, M. M., & Zarga, M. H. A. (2007). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 42(5), 623–630. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

  • Hooper, D. C. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • American Society of Health-System Pharmacists. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. [Link]

  • Clinician's Brief. (n.d.). Interpretation of Culture & Susceptibility Reports. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Medscape. (2025). Antimicrobial Susceptibility. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • National Institutes of Health. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]

  • AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]

  • ACS Publications. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. [Link]

  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]

  • BioTecNika. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • PubMed. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. [Link]

  • MDPI. (2018). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]

  • National Institutes of Health. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]

  • Microbiology Info. (n.d.). Broth Microdilution. [Link]

  • American Association for Clinical Chemistry. (2019). Application of Antimicrobial Susceptibility Testing Standards to Help Combat Antimicrobial Resistance. [Link]

  • YouTube. (2020). Agar well diffusion assay. [Link]

  • ResearchGate. (n.d.). ATCC bacterial strains selected for antimicrobial susceptibility tests. [Link]

  • Google Patents. (n.d.). US20030040032A1 - Methods of screening for antimicrobial compounds.
  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Journal of Clinical Microbiology. (2006). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]

  • MDPI. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

  • PubMed. (1986). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. [Link]

  • ResearchGate. (2025). therapeutic significance of quinoline derivatives as antimicrobial agents. [Link]

Sources

The Versatile Scaffold: Application Notes for 2-Hydroxy-7-methylquinoline-3-carboxylic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Quinoline Core

The quinoline ring system is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials. Within this esteemed class of heterocycles, 2-hydroxyquinoline-3-carboxylic acids represent a particularly valuable and versatile building block. The strategic placement of the hydroxyl and carboxylic acid functionalities on the quinoline core provides a rich chemical playground for the synthesis of a diverse range of fused heterocyclic systems. This guide focuses on the synthetic utility of a key member of this family, 2-Hydroxy-7-methylquinoline-3-carboxylic acid , a compound poised for the construction of complex molecular architectures.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed to provide not only detailed, step-by-step protocols but also the underlying scientific rationale for the application of this versatile scaffold in the synthesis of novel heterocyclic compounds. We will first explore the synthesis of the title compound itself, followed by its transformation into valuable pyrazolo[4,3-c]quinolines, furo[3,2-c]quinolines, and thieno[3,2-c]quinolines.

Part 1: Synthesis of the Starting Material: this compound

A robust and reliable synthesis of the starting material is paramount for any subsequent chemical explorations. The Gould-Jacobs reaction provides a classic and effective method for the construction of 4-hydroxyquinoline systems, which exist in tautomeric equilibrium with 4-quinolones.[1][2] By adapting this methodology, we can access the desired 2-hydroxyquinoline scaffold. The proposed synthesis begins with the condensation of m-toluidine with diethyl 2-(ethoxymethylene)malonate, followed by a thermally induced cyclization.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A m-toluidine C Intermediate A (Anilidomethylenemalonate) A->C Condensation (Heat, 100-130°C) B Diethyl 2-(ethoxymethylene)malonate B->C D Intermediate B (Ethyl 2-hydroxy-7-methylquinoline-3-carboxylate) C->D Thermal Cyclization (High-boiling solvent, ~250°C) E This compound D->E Saponification (aq. NaOH, reflux)

Caption: Synthetic workflow for this compound.

Detailed Protocol: Synthesis of this compound

Materials:

  • m-toluidine

  • Diethyl 2-(ethoxymethylene)malonate

  • Dowtherm A (or other high-boiling point solvent)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine m-toluidine (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.0-1.2 eq). Heat the mixture with stirring at 100-130°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the anilidomethylenemalonate intermediate. Following the reaction, remove the ethanol byproduct under reduced pressure.

  • Thermal Cyclization: In a separate flask, preheat a high-boiling point solvent such as Dowtherm A to approximately 250°C. Add the anilidomethylenemalonate intermediate dropwise to the hot solvent. Maintain the temperature for 20-30 minutes to facilitate the cyclization. After cooling, the product, ethyl 2-hydroxy-7-methylquinoline-3-carboxylate, may precipitate. The crude product can be isolated by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

  • Saponification: Suspend the crude ethyl 2-hydroxy-7-methylquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours, or until TLC indicates the complete consumption of the starting ester. Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the product precipitates.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Part 2: Application in the Synthesis of Fused Heterocyclic Systems

The strategic positioning of the hydroxyl and carboxylic acid groups in this compound allows for a variety of cyclization reactions to form fused heterocyclic systems of significant interest in drug discovery.

A. Synthesis of Pyrazolo[4,3-c]quinolines

Pyrazolo[4,3-c]quinolines are a class of heterocyclic compounds that have garnered attention for their potential biological activities. The synthesis of this scaffold can be achieved through the cyclocondensation of a 2-hydroxyquinoline-3-carboxylic acid derivative with hydrazine.

Workflow for the Synthesis of Pyrazolo[4,3-c]quinolines

cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyclocondensation A This compound C Ethyl 2-hydroxy-7-methylquinoline-3-carboxylate A->C B Ethanol, H2SO4 (cat.) B->C D Ethyl 2-chloro-7-methylquinoline-3-carboxylate C->D POCl3, reflux F Pyrazolo[4,3-c]quinoline derivative D->F E Hydrazine hydrate E->F Ethanol, reflux

Caption: Synthetic pathway to Pyrazolo[4,3-c]quinolines.

Detailed Protocol: Synthesis of a Pyrazolo[4,3-c]quinoline Derivative

Materials:

  • This compound

  • Ethanol

  • Sulfuric acid (concentrated)

  • Phosphorus oxychloride (POCl₃)

  • Hydrazine hydrate

  • Sodium bicarbonate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Esterification (Fischer Esterification): To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 4-6 hours.[3] Monitor the reaction by TLC. After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. The product, ethyl 2-hydroxy-7-methylquinoline-3-carboxylate, can be extracted with an organic solvent like ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) to the crude ethyl 2-hydroxy-7-methylquinoline-3-carboxylate. Heat the mixture to reflux for 2-3 hours. After cooling, pour the reaction mixture cautiously onto crushed ice. The resulting precipitate, ethyl 2-chloro-7-methylquinoline-3-carboxylate, is collected by filtration, washed with water, and dried.

  • Cyclocondensation: Dissolve the ethyl 2-chloro-7-methylquinoline-3-carboxylate (1.0 eq) in ethanol and add hydrazine hydrate (2.0-3.0 eq). Heat the mixture to reflux for 6-8 hours. Upon cooling, the pyrazolo[4,3-c]quinoline product should precipitate. The solid is collected by filtration, washed with cold ethanol, and can be recrystallized from a suitable solvent to afford the pure product.

B. Synthesis of Furo[3,2-c]quinolines

Furo[3,2-c]quinolines are another important class of heterocyclic compounds with diverse biological activities. A common synthetic route involves the reaction of a 2-hydroxyquinoline with a halo-ketone followed by intramolecular cyclization.

Workflow for the Synthesis of Furo[3,2-c]quinolines

cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization A Ethyl 2-hydroxy-7-methylquinoline-3-carboxylate C Intermediate C (O-alkylated product) A->C B Ethyl bromoacetate, K2CO3 B->C D Furo[3,2-c]quinoline derivative C->D Base (e.g., NaOEt), heat

Caption: Synthetic route to Furo[3,2-c]quinolines.

Detailed Protocol: Synthesis of a Furo[3,2-c]quinoline Derivative

Materials:

  • Ethyl 2-hydroxy-7-methylquinoline-3-carboxylate (from Part 2A, Step 1)

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Sodium ethoxide (NaOEt)

  • Acetone

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • O-Alkylation: To a solution of ethyl 2-hydroxy-7-methylquinoline-3-carboxylate (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq). Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC. After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography.

  • Intramolecular Cyclization (Dieckmann Condensation): Dissolve the O-alkylated intermediate in anhydrous ethanol and add a solution of sodium ethoxide in ethanol. Heat the mixture to reflux for 4-6 hours. After cooling, the reaction is quenched with water and acidified with a dilute acid (e.g., acetic acid). The precipitated furo[3,2-c]quinoline derivative is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

C. Synthesis of Thieno[3,2-c]quinolines

Thieno[3,2-c]quinolines are sulfur-containing analogues of furo[3,2-c]quinolines and are also of significant interest in medicinal chemistry. Their synthesis can be achieved through a multi-step sequence starting from the corresponding 2-chloroquinoline derivative.

Workflow for the Synthesis of Thieno[3,2-c]quinolines

cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: S-Alkylation cluster_2 Step 3: Intramolecular Cyclization A Ethyl 2-chloro-7-methylquinoline-3-carboxylate C Intermediate D (2-Thio derivative) A->C B Sodium hydrosulfide (NaSH) B->C E Intermediate E (S-alkylated product) C->E D Ethyl chloroacetate D->E F Thieno[3,2-c]quinoline derivative E->F Base (e.g., NaOEt), heat

Caption: Synthetic pathway for Thieno[3,2-c]quinolines.

Detailed Protocol: Synthesis of a Thieno[3,2-c]quinoline Derivative

Materials:

  • Ethyl 2-chloro-7-methylquinoline-3-carboxylate (from Part 2A, Step 2)

  • Sodium hydrosulfide (NaSH)

  • Ethyl chloroacetate

  • Sodium ethoxide (NaOEt)

  • Ethanol

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Nucleophilic Substitution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-chloro-7-methylquinoline-3-carboxylate (1.0 eq) in ethanol. Add a solution of sodium hydrosulfide (1.5 eq) in ethanol dropwise at room temperature. Stir the reaction mixture for 4-6 hours. The formation of the 2-thio derivative can be monitored by TLC.

  • S-Alkylation: To the reaction mixture from the previous step, add ethyl chloroacetate (1.2 eq) and continue stirring at room temperature for an additional 6-8 hours. The S-alkylated product is formed in situ.

  • Intramolecular Cyclization: Add a solution of sodium ethoxide in ethanol to the reaction mixture and heat to reflux for 4-6 hours. After cooling, quench the reaction with water and acidify with a dilute acid. The precipitated thieno[3,2-c]quinoline derivative is collected by filtration, washed with water, and dried. Recrystallization can be performed for further purification.

Quantitative Data Summary

Compound ClassKey IntermediateTypical ReagentsTypical ConditionsExpected Yield Range
Pyrazolo[4,3-c]quinolines Ethyl 2-chloro-7-methylquinoline-3-carboxylateHydrazine hydrateEthanol, reflux60-80%
Furo[3,2-c]quinolines O-alkylated 2-hydroxyquinolineSodium ethoxideEthanol, reflux50-70%
Thieno[3,2-c]quinolines S-alkylated 2-thioquinolineSodium ethoxideEthanol, reflux45-65%

Note: Yields are estimates and can vary based on substrate, scale, and purification efficiency.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and fundamental organic reactions.[1][3] The successful synthesis of each intermediate and final product should be validated through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

For each step, expected changes in the analytical data should be observed. For instance, in the esterification of the carboxylic acid, the broad -OH stretch of the carboxylic acid in the IR spectrum should be replaced by the characteristic C=O stretch of the ester. Similarly, NMR spectroscopy will show the appearance of signals corresponding to the ethyl group.

Conclusion: A Gateway to Novel Heterocyclic Architectures

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of fused heterocyclic compounds. The methodologies outlined in this guide provide a solid foundation for researchers to explore the chemical space around the pyrazolo[4,3-c]quinoline, furo[3,2-c]quinoline, and thieno[3,2-c]quinoline scaffolds. The inherent reactivity of the hydroxyl and carboxylic acid functionalities, coupled with the established protocols for their transformation, makes this quinoline derivative an indispensable tool in the quest for novel molecules with potential applications in medicine and materials science.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

  • Conrad–Limpach synthesis. (2023, November 28). In Wikipedia. Retrieved January 3, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 3, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved January 3, 2026, from [Link]

  • benign and proficient procedure for preparation of quinoline derivatives. (n.d.). Journal of Pharmaceutical Technology, Control and Prevention. Retrieved January 3, 2026, from [Link]

  • New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. (n.d.). Google Patents.
  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. (2022). RSC Advances, 12(34), 22005–22009. [Link]

  • Synthesis of Thieno[2,3-h]-/[3,2-h]quinolines and Thieno[2,3-f]quinolines by Brønsted Acid mediated Cycloisomerisation. (2021). European Journal of Organic Chemistry, 2021(31), 4439–4447. [Link]

  • Synthesis of furo[2,3‐c]quinoline and pyrrolo[2,3‐c]quinoline derivatives. (2024). Journal of Heterocyclic Chemistry. [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013). Heterocyclic Communications, 19(6), 405–409. [Link]

  • Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells. (2023). Molecules, 28(18), 6599. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 3, 2026, from [Link]

  • Synthesis and Properties of Thieno[3,2‐f]isoquinolines and Benzothieno[3,2‐f]isoquinolines. (2016). European Journal of Organic Chemistry, 2016(16), 2821–2828. [Link]

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. (2022). RSC Advances, 12(34), 22005–22009. [Link]

  • Synthesis of aryl(thieno[3,2‐c]quinoline)‐2‐carboxylates 73 from... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2014). Medicinal Chemistry Research, 23(10), 4449–4458. [Link]

  • Synthesis and Reactions of Thieno[2,3-c]quinolines from Arylaldehyde and Arylamine Derivatives: A Review (Part VIII). (2022). Mini-Reviews in Organic Chemistry, 19(8), 993–1011. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Journal of Heterocyclic Chemistry, 55(6), 1255–1279. [Link]

  • Decarboxylation of carboxylic acid salt to prepare alkane: Basic concept and complete mechanism. (2020, April 4). YouTube. Retrieved January 3, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (1970). Canadian Journal of Chemistry, 48(10), 1649–1657. [Link]

  • Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. (2013). Molecules, 18(9), 11065–11082. [Link]

  • Copper-quinoline decarboxylation. (1969). Journal of the American Chemical Society, 91(23), 6534–6535. [Link]

  • Furo[3,2-c]quinoline-2-carboxylic acid, 3-hydroxy-8-iodo-4-methyl-, ethyl ester. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Decarboxylation of Malonic Acid in Quinoline and Related Media. (1956). The Journal of Physical Chemistry, 60(11), 1578–1582. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A, 8(1), 158–166.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2015). European Journal of Medicinal Chemistry, 92, 793–804. [Link]

  • Reaction of hydrazine and hydroxylamines with carboxylic acids. (2017, November 16). Chemistry Stack Exchange. Retrieved January 3, 2026, from [Link]

  • Biologically important hydroxyquinolines and quinolinecarboxylic acids. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved January 3, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 1162–1204. [Link]

  • 2-Hydroxyquinoline-3-carbaldehyde. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Reactivity of carboxylic acid derivatives (video). (n.d.). Khan Academy. Retrieved January 3, 2026, from [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (2018). RSC Advances, 8(30), 16568–16595. [Link]

Sources

Application Notes & Protocols for Evaluating the Cytotoxicity of 2-Hydroxy-7-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Quinoline Derivative

2-Hydroxy-7-methylquinoline-3-carboxylic acid is a quinoline derivative with the chemical formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol [1][2]. While the quinoline scaffold is a privileged structure in medicinal chemistry, known to be a component of various compounds with significant biological activities including antimicrobial and anticancer effects, specific data on the cytotoxicity of this particular molecule is not widely available[3][4][5][6][7]. Therefore, a systematic evaluation of its potential cytotoxic effects is a critical first step in characterizing its pharmacological profile.

This guide provides a comprehensive suite of cell-based assays to meticulously evaluate the cytotoxicity of this compound. The proposed multi-assay approach is designed to provide a holistic view of the compound's effects on cell health, interrogating metabolic activity, membrane integrity, lysosomal function, and induction of apoptosis. This ensures a robust and nuanced understanding of its potential as a therapeutic agent or its risk as a toxicant.

Guiding Principles: A Multi-Parametric Approach to Cytotoxicity Assessment

To move beyond a simple live/dead classification, it is imperative to employ a panel of assays that measure different cellular parameters. A single assay provides only one perspective on cytotoxicity. By combining assays that probe different cellular functions, we can gain insights into the potential mechanism of cell death induced by this compound. This guide details four key assays:

  • MTT Assay: Evaluates mitochondrial function and cellular metabolic activity.

  • Neutral Red (NR) Uptake Assay: Assesses lysosomal integrity and function.

  • Lactate Dehydrogenase (LDH) Release Assay: Measures plasma membrane integrity.

  • Caspase-Glo® 3/7 Assay: Quantifies the activity of key executioner caspases in apoptosis.

The selection of these assays provides a multi-faceted view of cellular health, allowing researchers to discern between different modes of cell death, such as necrosis and apoptosis.

PART 1: Foundational Protocols for Cytotoxicity Assessment

Cell Line Selection and Culture

The choice of cell line is a critical determinant of the relevance of cytotoxicity data[8][9][10]. The selection should be guided by the intended application of the compound. For general cytotoxicity screening, a common starting point is a well-characterized, robust cell line such as the human hepatocellular carcinoma line, HepG2, or the human colon adenocarcinoma line, Caco-2[8][11]. For more targeted studies, cell lines derived from the tissue of interest should be used[8][10][12]. It is also crucial to include a non-cancerous cell line, such as human dermal fibroblasts, to assess for selective cytotoxicity against cancer cells[12][13].

General Cell Culture Protocol:

  • Maintain cell lines in the recommended culture medium, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells regularly to maintain them in the exponential growth phase.

  • For experiments, harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter to ensure accurate cell seeding densities.

Compound Preparation and Dosing
  • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Perform a serial dilution of the stock solution in a complete cell culture medium to achieve the desired final concentrations for the dose-response study. A typical starting range for a new compound might be from 0.1 µM to 100 µM.

PART 2: Core Cytotoxicity Assays

MTT Assay: Assessing Metabolic Viability

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[14][15][16]. The amount of formazan produced is proportional to the number of viable cells[16].

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed cells in a 96-well plate incubate_adhesion Incubate for 24h for cell adhesion seed->incubate_adhesion treat Treat cells with various concentrations of the compound incubate_adhesion->treat incubate_treatment Incubate for 24-72h treat->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight[16].

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[14][17].

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization[16].

  • Measure the absorbance at 570 nm using a microplate reader[15].

Neutral Red (NR) Uptake Assay: Assessing Lysosomal Integrity

The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes[18][19][20]. Toxic substances can impair the cell's ability to take up and retain the dye, making this a sensitive indicator of cytotoxicity[21][22].

Experimental Workflow:

NR_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay NR Assay seed Seed cells in a 96-well plate incubate_adhesion Incubate for 24h seed->incubate_adhesion treat Treat cells with compound incubate_adhesion->treat incubate_treatment Incubate for desired period treat->incubate_treatment add_nr Incubate with Neutral Red medium for 2h incubate_treatment->add_nr wash Wash cells to remove excess dye add_nr->wash extract Add destain solution to extract the dye wash->extract read_absorbance Read absorbance at 540 nm extract->read_absorbance

Caption: Workflow for the Neutral Red uptake cytotoxicity assay.

Detailed Protocol:

  • Follow steps 1-3 of the MTT protocol for cell seeding and treatment.

  • After the treatment period, remove the medium and incubate the cells with a medium containing neutral red for 2 hours[18].

  • Remove the neutral red-containing medium and wash the cells with PBS.

  • Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the lysosomes[22].

  • Shake the plate for 10 minutes to ensure complete extraction[22].

  • Measure the absorbance at 540 nm using a microplate reader[20][22].

Lactate Dehydrogenase (LDH) Release Assay: Assessing Membrane Integrity

The LDH assay quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, released into the culture medium upon damage to the plasma membrane[23][24][25]. This is a classic method for detecting necrosis or late-stage apoptosis[23][26].

Experimental Workflow:

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay cluster_controls Controls seed_treat Seed and treat cells in a 96-well plate incubate_treatment Incubate for desired period seed_treat->incubate_treatment collect_supernatant Collect supernatant from each well incubate_treatment->collect_supernatant max_ldh Maximum LDH release control (cell lysis) incubate_treatment->max_ldh spontaneous_ldh Spontaneous LDH release control (untreated cells) incubate_treatment->spontaneous_ldh add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix incubate_reaction Incubate at room temperature add_reaction_mix->incubate_reaction read_absorbance Read absorbance at 490 nm incubate_reaction->read_absorbance

Caption: Workflow for the LDH release cytotoxicity assay.

Detailed Protocol:

  • Follow steps 1-3 of the MTT protocol for cell seeding and treatment.

  • Set up control wells:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Treat cells with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period[24].

    • Background: Medium only.

  • At the end of the incubation, centrifuge the plate at 400 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well[27].

  • Incubate the plate for 10-30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader[23].

Caspase-Glo® 3/7 Assay: Detecting Apoptosis

The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway[28][29]. The assay provides a proluminescent caspase-3/7 substrate that is cleaved to release aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity[28][29].

Experimental Workflow:

Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Caspase-Glo® 3/7 Assay seed_treat Seed and treat cells in a white-walled 96-well plate incubate_treatment Incubate for desired period seed_treat->incubate_treatment add_reagent Add Caspase-Glo® 3/7 Reagent incubate_treatment->add_reagent incubate_reagent Incubate at room temperature (30 min - 3h) add_reagent->incubate_reagent read_luminescence Read luminescence incubate_reagent->read_luminescence

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Detailed Protocol:

  • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Follow steps 1-3 of the MTT protocol for cell seeding and treatment.

  • Equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well[30].

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 30 minutes to 3 hours[30].

  • Measure the luminescence using a plate-reading luminometer.

PART 3: Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity

For the MTT and Neutral Red assays, the percentage of cell viability is calculated as:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

For the LDH assay, the percentage of cytotoxicity is calculated as:

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency. It represents the concentration of the compound that is required to inhibit a biological process (e.g., cell proliferation) by 50%[31][32].

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data.

  • The IC₅₀ value is the concentration of the compound that corresponds to 50% cell viability[33][34].

Data Presentation
AssayEndpoint MeasuredTypical Data OutputInterpretation
MTT Mitochondrial dehydrogenase activity (metabolic rate)% Viability vs. ConcentrationA decrease in viability suggests compromised mitochondrial function, which can be an early indicator of cytotoxicity.
Neutral Red Lysosomal membrane integrity% Viability vs. ConcentrationA decrease in dye uptake indicates damage to lysosomes, a hallmark of cellular stress and toxicity.
LDH Plasma membrane integrity% Cytotoxicity vs. ConcentrationAn increase in LDH release signifies a loss of membrane integrity, which is characteristic of necrosis or late-stage apoptosis.
Caspase-Glo® 3/7 Activity of executioner caspases 3 and 7Relative Luminescence Units (RLU) vs. ConcentrationAn increase in luminescence indicates the activation of the apoptotic pathway.

Conclusion: Synthesizing a Comprehensive Cytotoxicity Profile

By employing this multi-parametric assay strategy, researchers can build a comprehensive cytotoxicity profile for this compound. The combined data from these assays will not only determine the compound's cytotoxic potency (IC₅₀) but also provide valuable insights into its potential mechanism of action. For instance, a potent induction of caspase activity with minimal LDH release would strongly suggest an apoptotic mode of cell death. Conversely, a rapid increase in LDH release without significant caspase activation would point towards a necrotic mechanism. This detailed characterization is essential for guiding future drug development efforts and for understanding the toxicological properties of this novel quinoline derivative.

References

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature protocols, 3(7), 1125–1131. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (IIVS). (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • protocols.io. (2023). Lactate Concentration assay (LDH method). [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • PubMed. (2023). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

  • National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]

  • I Am Biotech. (2025). Cytotoxicity activity (IC50): Significance and symbolism. [Link]

  • protocols.io. (2024). Cytotoxicity Assay Protocol. [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]

  • Visikol. (2022). The Importance of IC50 Determination. [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. [Link]

  • PubChem. (n.d.). 8-Hydroxy-2-methylquinoline-7-carboxylic acid. Retrieved from [Link]

  • PubMed. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • Evidentic. (n.d.). Buy 8-Hydroxy-2-methylquinoline-7-carboxylic acid (EVT-310204). Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, crystal structure, cytotoxicity and action mechanism of a Rh(iii) complex with 8-hydroxy-2-methylquinoline as a ligand. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Retrieved from [Link]

  • PubMed. (1999). A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline. [Link]

  • MDPI. (n.d.). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the "In Vitro" Anticancer Activity of 2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities, including antimalarial, antimicrobial, and anti-inflammatory properties.[1] In oncology, quinoline derivatives have emerged as a critical area of research, with several compounds demonstrating potent anticancer effects through diverse mechanisms of action.[2][3][4] These mechanisms include the inhibition of protein kinases, disruption of tubulin polymerization, and induction of programmed cell death (apoptosis).[3][5][6]

This document focuses specifically on derivatives of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid backbone. This particular scaffold has been the subject of synthetic and pharmacological studies, revealing its potential as a precursor for novel antitumor agents.[7][8][9] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing the essential in vitro protocols required to assess the cytotoxic and mechanistic properties of this promising class of compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical approach to drug screening.

Conceptual Framework: From Cytotoxicity to Mechanism of Action

Evaluating a novel compound's anticancer potential is a multi-step process. The initial goal is to determine its general cytotoxicity against cancer cells. Once cytotoxicity is established, the focus shifts to understanding how the compound kills cancer cells or inhibits their growth. This mechanistic insight is crucial for further development. The most common mechanisms for 2-oxo-quinoline derivatives involve inducing apoptosis and/or causing cell cycle arrest.[10][11][12]

A typical experimental workflow is designed to answer these questions sequentially. It begins with a broad screening assay for cell viability and progresses to more specific assays to elucidate the mode of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation Compound Synthesized Derivative MTT Cell Viability Assay (MTT) Compound->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Compound is active CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Analysis Comprehensive Data Analysis Apoptosis->Analysis CellCycle->Analysis Pathway Identify Molecular Mechanism Conclusion Lead Candidate Potential? Analysis->Conclusion

Figure 1: General experimental workflow for screening novel anticancer compounds.

Protocol 1: Assessment of Cell Viability via MTT Assay

The MTT assay is a foundational colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Scientific Principle: This assay relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (i.e., living) cells.[14] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, HepG2, A549) during their exponential growth phase.[15]

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (trypan blue exclusion should be >95%).

    • Dilute the cell suspension to an optimal seeding density (typically 5,000-10,000 cells/well, determined empirically for each cell line) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for "untreated controls" and "cell-free blanks" (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a high-concentration stock solution of the 2-oxo-quinoline derivative in a suitable solvent (e.g., DMSO).

    • Create a series of serial dilutions of the compound in complete culture medium to achieve the desired final concentrations for treatment (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. For the "untreated control," add fresh medium only. For the "vehicle control," add medium with the highest concentration of the solvent used (e.g., 0.5% DMSO).

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Incubation and Formazan Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[14]

    • At the end of the treatment period, add 10-20 µL of the MTT stock solution to each well (including controls and blanks).[16]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. The incubation time may need optimization.

    • Carefully aspirate the medium from each well without disturbing the purple crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan.

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[14]

    • Calculation:

      • Subtract the average OD of the blank wells from all other readings.

      • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100

      • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

If a compound reduces cell viability, the next logical step is to determine if it does so by inducing apoptosis. The Annexin V assay is a gold-standard method for detecting one of the earliest hallmarks of apoptosis.

Scientific Principle: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet.[17][18] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify these early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic or necrotic cells to intercalate with DNA.[18][19] By using both stains, one can differentiate between healthy, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.

G cluster_0 Cell Populations cluster_1 Mechanism Healthy Healthy Cell Annexin V (-) PI (-) PS Phosphatidylserine (PS) flips to outer membrane Healthy->PS Apoptotic Signal Healthy->PS EarlyApoptotic Early Apoptotic Annexin V (+) PI (-) Membrane Membrane integrity is compromised EarlyApoptotic->Membrane EarlyApoptotic->Membrane LateApoptotic Late Apoptotic / Necrotic Annexin V (+) PI (+) PS->EarlyApoptotic Membrane->LateApoptotic

Figure 2: Logic of Annexin V/PI apoptosis detection.

Step-by-Step Methodology
  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the 2-oxo-quinoline derivative at relevant concentrations (e.g., 1x and 2x the IC₅₀ value) for a specified time (e.g., 24 hours). Include an untreated control.

    • After incubation, collect both floating cells (from the supernatant) and adherent cells. To detach adherent cells, wash with PBS and use a gentle dissociation reagent like Trypsin-EDTA.

    • Combine the floating and adherent cells for each sample and transfer to a flow cytometry tube.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant.[20]

  • Staining Procedure:

    • Wash the cell pellet once with 1-2 mL of cold PBS and centrifuge again.

    • Resuspend the cells in 100 µL of 1X Annexin-binding buffer.[18] The binding buffer is critical as Annexin V's affinity for PS is calcium-dependent.[17]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Do not wash the cells after staining.

    • Analyze the samples on a flow cytometer as soon as possible. Excite FITC with a blue laser (488 nm) and collect emission around 530 nm. Excite PI and collect emission around 617 nm.

    • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.

  • Data Interpretation:

    • Generate a quadrant plot (FITC vs. PI).

    • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered artifacts).

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining

Many anticancer agents function by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M), which can subsequently trigger apoptosis.

Scientific Principle: PI is a fluorescent agent that intercalates into the major groove of double-stranded DNA. The amount of PI fluorescence emitted from a stained cell is directly proportional to its total DNA content.[21] This stoichiometric binding allows for the differentiation of cell cycle phases by flow cytometry:

  • G0/G1 Phase: Cells have a normal diploid (2N) DNA content.

  • S Phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.

  • G2/M Phase: Cells have completed DNA replication and have a tetraploid (4N) DNA content.[21]

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with the compound at IC₅₀ concentrations as described in the apoptosis protocol.

    • Incubate for a relevant time period (e.g., 24 or 48 hours).

  • Sample Preparation and Fixation:

    • Harvest both floating and adherent cells and wash once with cold PBS.

    • Resuspend the cell pellet in ~500 µL of cold PBS.

    • Fix the cells by adding the cell suspension dropwise into 4-5 mL of ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells and preserves their morphology.

    • Incubate the cells for at least 2 hours at -20°C. Cells can be stored in ethanol for several weeks.[22][23]

  • Staining:

    • Centrifuge the fixed cells at 300-500 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in a PI staining solution. A typical solution contains:

      • Propidium Iodide (e.g., 20-50 µg/mL)

      • RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[24]

      • A non-ionic detergent like Triton X-100 (e.g., 0.1%) to ensure nuclear permeabilization.[23]

    • Incubate for 30 minutes at room temperature or 37°C, protected from light.[23]

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel.

    • Generate a histogram of cell count versus DNA content (PI fluorescence).

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to the untreated control. A significant accumulation of cells in a particular phase indicates cell cycle arrest.

Data Presentation: Summarizing Efficacy

For clear comparison, the cytotoxic activity of multiple 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives should be summarized in a table.

Table 1: Hypothetical In Vitro Cytotoxicity (IC₅₀ in µM) of Novel Quinoline Derivatives

Compound IDDerivative SubstitutionMCF-7 (Breast)[7][8]HepG2 (Liver)[10][11]NCI-H460 (Lung)[10][25]HEK293 (Non-cancerous)[7][26]
Q-001 Unsubstituted45.2 ± 3.151.7 ± 4.560.1 ± 5.2> 100
Q-002 6-Chloro12.5 ± 1.115.3 ± 1.918.9 ± 2.485.4 ± 6.7
Q-003 7-Methoxy8.3 ± 0.710.1 ± 0.911.5 ± 1.392.1 ± 7.8
Q-004 6-Nitro2.1 ± 0.33.5 ± 0.44.2 ± 0.555.6 ± 4.9
Doxorubicin Reference Drug0.9 ± 0.11.2 ± 0.21.5 ± 0.25.1 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives as potential anticancer agents. By systematically progressing from broad cytotoxicity screening with the MTT assay to detailed mechanistic studies of apoptosis and cell cycle progression, researchers can efficiently identify promising lead compounds. Rigorous adherence to these validated methods, coupled with careful data analysis and interpretation, is essential for advancing the development of this important class of molecules into next-generation cancer therapeutics.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information. Available at: [Link]

  • The Annexin V Apoptosis Assay. University of Virginia School of Medicine. Available at: [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, O. A., et al. (2023). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. Available at: [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. ResearchGate. Available at: [Link]

  • Afzal, O., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. International Journal of Pharmaceutics. Available at: [Link]

  • Yu, Y. C., et al. (2017). Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. MedChemComm. Available at: [Link]

  • Yu, Y. C., et al. (2017). Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. National Center for Biotechnology Information. Available at: [Link]

  • Cell Cycle Analysis. UW Carbone Cancer Center. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... ResearchGate. Available at: [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. ScienceDirect. Available at: [Link]

  • Al-Qaisi, Z. I., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Center for Biotechnology Information. Available at: [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. Available at: [Link]

  • Vaidya, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Available at: [Link]

  • El-Sayed, N., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. National Center for Biotechnology Information. Available at: [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Fang, Y., et al. (2014). Synthesis and Antitumor Activities of Some 2-Oxo-quinoline-3-Schiff Base Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances. Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. ResearchGate. Available at: [Link]

Sources

"2-Hydroxy-7-methylquinoline-3-carboxylic acid" for the development of protein kinase inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Utilization of 2-Hydroxy-7-methylquinoline-3-carboxylic Acid for the Development of Novel Protein Kinase Inhibitors

Introduction: The Quinoline Scaffold in Modern Oncology

Protein kinases are a vast family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of therapeutic targets in drug discovery.[3][4] The human genome contains over 500 protein kinases, and their high degree of similarity in the ATP-binding site has historically presented a significant challenge for developing specific inhibitors.[5]

Quinoline-containing compounds have emerged as a versatile and privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[6][7] These agents can function through various mechanisms, including DNA intercalation and the inhibition of key enzymes like topoisomerases and, critically, protein kinases.[8][9] Several FDA-approved kinase inhibitors are based on the quinoline core, validating its importance in clinical oncology.[6] This guide focuses on the strategic use of a specific building block, This compound , as a foundational scaffold for generating and evaluating a new generation of targeted protein kinase inhibitors.

Section 1: The this compound Scaffold

The this compound moiety (Formula: C₁₁H₉NO₃, Molecular Weight: 203.19) serves as an excellent starting point for inhibitor design.[10] Its structure presents multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The carboxylic acid group, the hydroxyl group, and the aromatic quinoline ring system can be functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties. The 8-hydroxyquinoline-7-carboxylic acid moiety, a related structure, has been identified as a key pharmacophore, with molecular modeling studies showing its interaction with critical Asp186 and Lys67 residues within the ATP-binding site of Pim-1 kinase.[8] This provides a strong rationale for exploring derivatives of the this compound core.

Section 2: The Kinase Inhibitor Development Workflow

The path from a starting scaffold to a viable drug candidate is a multi-step process that involves iterative cycles of design, synthesis, and biological evaluation. This guide outlines the critical experimental stages, from initial biochemical screening to cellular validation and preliminary in vivo assessment.

G cluster_0 Phase 1: Synthesis & Design cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: In Vivo Assessment Scaffold 2-Hydroxy-7-methylquinoline- 3-carboxylic acid Scaffold Library Derivative Library Synthesis Scaffold->Library Chemical Modification Biochem Biochemical Kinase Assay (e.g., ADP-Glo™) Library->Biochem Screening IC50 IC50 Determination Biochem->IC50 Profiling Selectivity Profiling (Kinase Panel) Cellular_Assay Cell-Based Assay (Target Engagement) Profiling->Cellular_Assay Hit Validation IC50->Profiling Proliferation Cell Proliferation Assay Cellular_Assay->Proliferation InVivo In Vivo Efficacy Model (e.g., Xenograft) Proliferation->InVivo Lead Candidate PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD G cluster_pathway Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Substrate Downstream Substrate Receptor->Substrate ATP -> ADP Inhibitor HMQC-Inhibitor-1 Inhibitor->Receptor pSubstrate Phosphorylated Substrate (p-Substrate) Substrate->pSubstrate Phosphorylation Response Cellular Response (e.g., Proliferation) pSubstrate->Response

Caption: Inhibition of a signaling pathway by a kinase inhibitor.
Protocol 4.1: Cellular Phosphorylation Assay (ELISA-based)

This protocol measures the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase in a cellular context. [11] Causality and Experimental Rationale:

  • Cell Line Selection: The choice of cell line is paramount. Ideally, a cell line should be used where the target kinase is a known driver of proliferation or survival, often due to mutation or overexpression. [11]For example, BaF3 cells transduced with an oncogenic kinase are dependent on that kinase for survival and are a common model system. [11]* Serum Starvation: Cells are often serum-starved before stimulation to reduce baseline signaling activity. This synchronizes the cells and ensures that the phosphorylation signal observed upon ligand stimulation is robust and specific to the pathway being investigated.

  • Stimulation: A specific ligand (e.g., a growth factor) is used to activate the signaling pathway of interest, leading to the phosphorylation of the target kinase's substrate.

Materials:

  • Appropriate cell line (e.g., cancer cell line overexpressing the target kinase).

  • Cell culture medium and supplements (FBS, antibiotics).

  • Stimulating ligand (e.g., EGF, PDGF).

  • Test compound and controls.

  • Lysis buffer with protease and phosphatase inhibitors.

  • ELISA-based cellular assay kit (e.g., PathScan® Phospho-Substrate Sandwich ELISA) containing capture and detection antibodies specific for the total and phosphorylated substrate.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture cells to ~80% confluency.

    • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Serum Starvation and Compound Treatment:

    • Wash the cells and replace the medium with a low-serum or serum-free medium. Incubate for 4-16 hours.

    • Pre-treat the cells by adding various concentrations of the test compound or DMSO control. Incubate for 1-2 hours.

  • Pathway Stimulation:

    • Add the appropriate stimulating ligand to the wells (except for unstimulated controls).

    • Incubate for a predetermined optimal time (e.g., 5-30 minutes) at 37°C to induce substrate phosphorylation.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 10 minutes with gentle agitation.

  • ELISA Procedure:

    • Transfer the cell lysates to the ELISA plate pre-coated with the capture antibody (specific for the total substrate protein).

    • Follow the manufacturer's protocol for incubation, washing, addition of the detection antibody (specific for the phosphorylated substrate), and addition of the horseradish peroxidase (HRP)-linked secondary antibody.

    • Add the HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with the provided stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Normalize the phospho-substrate signal to the total amount of substrate or cell number if necessary.

    • Calculate the percent inhibition relative to the stimulated DMSO control and determine the cellular IC₅₀ value.

Section 5: Preliminary In Vivo Evaluation

Promising compounds that demonstrate potent and selective activity in both biochemical and cellular assays are advanced to preclinical testing in animal models. [5]These studies are essential to evaluate the compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy and safety. [12] Conceptual Workflow for an In Vivo Efficacy Study:

  • Model Selection: Choose a relevant animal model, such as a xenograft model where human tumor cells are implanted into immunodeficient mice. [12]Genetically engineered models that express a specific oncogenic kinase are also powerful tools. [12]2. Dosing and Formulation: Develop a suitable formulation for the compound and determine the optimal dose and schedule through preliminary PK and tolerability studies.

  • Efficacy Assessment: Administer the compound to the tumor-bearing animals and monitor tumor growth over time compared to a vehicle-treated control group.

  • Pharmacodynamic (PD) Analysis: Collect tumor samples at various time points to measure target engagement in vivo. This can be done by assessing the phosphorylation status of the target's substrate, confirming that the drug is hitting its target in the tumor tissue. [5]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel protein kinase inhibitors. By employing a systematic workflow that integrates rational design, robust in vitro screening, and rigorous cell-based validation, researchers can efficiently identify and optimize lead compounds. The protocols and strategies outlined in this guide provide a comprehensive framework for leveraging this versatile chemical moiety to discover next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

Sources

Synthesis of "2-aminoquinoline-3-carboxylic acid" derivatives from "2-chloroquinoline-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-aminoquinoline-3-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. The primary focus is the conversion of readily accessible 2-chloroquinoline-3-carboxylic acid precursors via nucleophilic aromatic substitution (SNAr). This document elucidates the underlying reaction mechanism, offers detailed experimental protocols, and presents a range of reaction conditions for the synthesis of diverse derivatives. Furthermore, it covers essential characterization and purification techniques to ensure the integrity of the final compounds.

Introduction: The Significance of the 2-Aminoquinoline-3-carboxylic Acid Scaffold

The quinoline core is a privileged heterocyclic motif frequently encountered in a vast array of biologically active compounds and approved pharmaceuticals. Within this class, derivatives of 2-aminoquinoline-3-carboxylic acid have emerged as particularly valuable pharmacophores. These compounds exhibit a broad spectrum of pharmacological activities, including potent inhibition of protein kinase CK2, which is implicated in various cancers and inflammatory diseases.[1][2][3] The strategic placement of the amino group at the 2-position and the carboxylic acid at the 3-position provides a unique electronic and structural framework for molecular recognition and interaction with biological targets. The ability to readily diversify the amino substituent allows for the systematic exploration of structure-activity relationships (SAR), making this synthetic route highly attractive for the development of novel therapeutic agents.[4][5]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2-chloroquinoline-3-carboxylic acid to its 2-amino derivatives proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the quinoline ring system, which is further accentuated by the presence of the nitrogen atom. The nitrogen atom, through its inductive and resonance effects, withdraws electron density from the ring, making the carbon atoms, particularly at the 2- and 4-positions, susceptible to nucleophilic attack.

The key steps of the SNAr mechanism in this context are:

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C2 carbon of the quinoline ring, which bears the chlorine leaving group. This attack is the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the quinoline ring is temporarily disrupted in this intermediate.

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by resonance, with the electron-withdrawing nitrogen atom of the quinoline ring playing a crucial role in delocalizing the charge. The carboxylic acid group at the 3-position can also contribute to the electronic landscape of the ring.

  • Departure of the Leaving Group: The aromaticity of the quinoline ring is restored by the expulsion of the chloride ion, a good leaving group. This results in the formation of the final 2-aminoquinoline-3-carboxylic acid derivative.

The reaction is often carried out at elevated temperatures and, in some cases, under pressure to overcome the activation energy barrier for the formation of the Meisenheimer complex.[2]

SNAr_Mechanism cluster_intermediate Reaction Intermediate start_quinoline 2-Chloroquinoline-3-carboxylic acid meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) start_quinoline->meisenheimer Nucleophilic Attack start_amine Amine (R-NH2) start_amine->meisenheimer product 2-Aminoquinoline-3-carboxylic acid Derivative meisenheimer->product Leaving Group Departure leaving_group Chloride Ion (Cl-) meisenheimer->leaving_group

Figure 1: Simplified representation of the SNAr mechanism.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminoquinoline-3-carboxylic Acid

This protocol describes a general procedure for the synthesis of the parent 2-aminoquinoline-3-carboxylic acid using aqueous ammonia.

Materials:

  • 2-Chloroquinoline-3-carboxylic acid

  • 26% Aqueous ammonia (NH₃)

  • 5% Aqueous hydrochloric acid (HCl)

  • Isopropanol (IPA)

  • N,N-Dimethylformamide (DMF)

  • Stainless steel autoclave

  • Standard laboratory glassware

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a stainless steel autoclave, prepare a suspension of 2-chloroquinoline-3-carboxylic acid (1 mmol) in 26% aqueous ammonia (5 mL).

  • Reaction: Seal the autoclave and heat the reaction mixture to 150 °C for 4 hours.

  • Work-up: After cooling the reaction mixture to room temperature, a clear solution should be obtained. Carefully acidify the solution to pH 4 with 5% aqueous HCl.

  • Isolation: The product will precipitate out of the solution. Collect the solid product by filtration.

  • Purification: Recrystallize the crude product from an isopropanol-DMF mixture to obtain pure 2-aminoquinoline-3-carboxylic acid.[2]

Protocol 2: Synthesis of 2-(Thiazol-2-yl)aminoquinoline-3-carboxylic Acid

This protocol provides an example of the synthesis of a derivative using a heterocyclic amine.

Materials:

  • 2-Chloroquinoline-3-carboxylic acid

  • 2-Aminothiazole

  • Appropriate solvent (e.g., ethanol, DMF)

  • Base (if necessary, e.g., K₂CO₃, triethylamine)

  • Reflux apparatus

  • Standard laboratory glassware

  • Purification setup (e.g., column chromatography or recrystallization)

Procedure:

  • Reaction Setup: Dissolve 2-chloroquinoline-3-carboxylic acid (1 equivalent) in a suitable solvent in a round-bottom flask.

  • Addition of Reagents: Add 2-aminothiazole (1-1.2 equivalents) to the solution. If required, add a base to scavenge the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the solvent and the properties of the product. It may involve evaporation of the solvent followed by an aqueous work-up, or direct filtration if the product precipitates.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.[4]

Versatility of the Synthesis: A Summary of Reaction Conditions

The reaction of 2-chloroquinoline-3-carboxylic acid with various amines allows for the synthesis of a wide array of derivatives. The optimal reaction conditions can vary depending on the nucleophilicity and steric hindrance of the amine.

Amine NucleophileSolventTemperature (°C)Reaction TimeYield (%)Reference
Aqueous Ammonia (26%)Water150 (Autoclave)4 h30-50[2]
2-AminothiazoleTolueneRefluxNot specifiedNot specified[4]
2-AminopyridineTolueneRefluxNot specifiedNot specified[4]
Primary/Secondary Alkyl AminesEthanolReflux3 hVaries[6]
Primary/Secondary Aryl AminesDMF100-12012-24 hVaries[5]

Note: The yields are highly dependent on the specific substituents on both the quinoline ring and the amine. Optimization of reaction conditions (solvent, temperature, base, and reaction time) is often necessary to achieve the best results.

Characterization of 2-Aminoquinoline-3-carboxylic Acid Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. Characteristic signals include those for the aromatic protons of the quinoline ring, the proton at the 4-position (often a singlet), and the protons of the amino substituent. For 2-amino-7-bromo-6-methoxyquinoline-3-carboxylic acid, the following peaks are observed (in DMSO-d₆): δ 3.90 (s, 3H, –OCH₃), 7.45 (s, 1H, CH), 7.74 (s, 1H, CH), 8.69 (s, 1H, CH).[2]

    • ¹³C NMR: Shows the signals for all unique carbon atoms in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, and the aromatic C-H and C=C stretches.

  • Melting Point (MP): A sharp melting point is an indicator of the purity of a solid compound.

Purification Strategies

The choice of purification method depends on the physical properties of the synthesized derivative (e.g., solid or oil, solubility) and the nature of the impurities.

  • Recrystallization: This is the most common method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures. Common solvent systems include ethanol, isopropanol, DMF, or mixtures thereof.[2]

  • Column Chromatography: This technique is used to separate the desired product from impurities based on their differential adsorption to a stationary phase (e.g., silica gel). A suitable eluent system is chosen to achieve good separation. For polar compounds like amino acids, a polar eluent system such as dichloromethane/methanol or ethyl acetate/methanol, often with the addition of a small amount of acetic acid or triethylamine, is used.[7]

  • Acid-Base Extraction: This is a useful technique for separating acidic or basic compounds from neutral impurities. The carboxylic acid product can be dissolved in an aqueous base (e.g., sodium bicarbonate solution), washed with an organic solvent to remove neutral impurities, and then re-precipitated by the addition of acid.[8]

experimental_workflow start Start: 2-Chloroquinoline-3-carboxylic acid + Amine reaction Reaction: Nucleophilic Aromatic Substitution (Heating, Solvent) start->reaction workup Work-up: - Cooling - Acidification/Precipitation or - Extraction reaction->workup isolation Isolation: Filtration or Evaporation workup->isolation purification Purification: - Recrystallization or - Column Chromatography isolation->purification characterization Characterization: NMR, MS, IR, MP purification->characterization end_product End: Pure 2-Aminoquinoline-3-carboxylic acid Derivative characterization->end_product

Figure 2: General experimental workflow for the synthesis and purification.

Conclusion

The synthesis of 2-aminoquinoline-3-carboxylic acid derivatives from 2-chloroquinoline-3-carboxylic acid is a robust and versatile method for accessing a class of compounds with significant therapeutic potential. The nucleophilic aromatic substitution reaction allows for the introduction of a wide range of amino substituents, enabling the fine-tuning of their biological properties. The protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis and applications of these valuable molecules in the pursuit of new and effective drugs.

References

  • El-Gaby, M. S. A., Atalla, A. A., Abdel-Wahab, B. F., & Al-Adiwish, W. M. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]

  • Organic Chemistry Portal. (n.d.). SNAr (Cl) - Common Conditions. [Link]

  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2011). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 8(4), 384-401. [Link]

  • Massoud, M. A. M., El-Sadek, M. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6438-6466. [Link]

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. [Link]

  • ResearchGate. (2010). 2-Chloroquinoline-3-carboxylic acid. [Link]

  • ResearchGate. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • MDPI. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. [Link]

  • Google Patents. (n.d.).
  • European Patent Office. (1986). A process for the preparation of quinoline carboxylic acid derivatives - EP 0195135 A1. [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

Sources

The Emerging Potential of 2-Hydroxy-7-methylquinoline-3-carboxylic Acid in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals interested in the therapeutic potential of the novel heterocyclic scaffold, 2-Hydroxy-7--methylquinoline-3-carboxylic acid . While this specific molecule is currently under-explored in published literature, its structural features, derived from the well-established pharmacologically active quinoline family, suggest significant promise. This guide will, therefore, provide a scientifically-grounded framework for its synthesis, characterization, and biological evaluation, drawing insights from closely related analogues to propose high-probability avenues for discovery.

Introduction: The Quinoline Scaffold and the Promise of a Novel Derivative

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties. The versatility of the quinoline core allows for fine-tuning of its pharmacological profile through substitution at various positions.

2-Hydroxy-7-methylquinoline-3-carboxylic acid integrates three key structural motifs that suggest a high potential for biological activity:

  • A 2-hydroxyquinoline core: This moiety, also known as a carbostyril, is present in several biologically active compounds and can act as a key hydrogen bond donor and acceptor, facilitating interactions with biological targets.

  • A carboxylic acid at the 3-position: This group not only enhances solubility but is also a critical feature in many enzyme inhibitors, often acting as a bioisostere for phosphate groups or forming crucial ionic interactions within active sites. Derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of enzymes like protein kinase CK2.[1]

  • A methyl group at the 7-position: Substituents on the benzene ring of the quinoline nucleus are known to significantly modulate activity. For instance, bulky alkoxy groups at the C-7 position have been shown to be beneficial for the antiproliferative activity of certain quinoline derivatives.[2] The 7-methyl group, therefore, presents an important site for probing structure-activity relationships (SAR).

This guide will provide the necessary protocols to unlock the potential of this promising, yet uncharacterized, molecule.

Proposed Synthesis of this compound

Protocol 2.1: Synthesis via Modified Gould-Jacobs Reaction

Rationale: This multi-step synthesis begins with a commercially available substituted aniline and builds the quinoline core. The choice of diethyl (ethoxymethylene)malonate is a standard reagent for this type of cyclization. The high-temperature cyclization is a critical step to form the heterocyclic ring system, and the final hydrolysis under basic conditions is a standard procedure to convert the ester to the desired carboxylic acid.

Materials:

  • 3-Methylaniline

  • Diethyl (ethoxymethylene)malonate (DEMM)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask, combine 1.0 equivalent of 3-methylaniline with 1.1 equivalents of diethyl (ethoxymethylene)malonate. Heat the mixture at 100-120°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • Cyclization: To the crude product from the previous step, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 240-260°C for 30-60 minutes. This high temperature facilitates the thermal cyclization to form the ethyl 4-hydroxy-7-methylquinoline-3-carboxylate.

  • Isolation of the Ester Intermediate: Allow the reaction mixture to cool to room temperature. Add hexane to precipitate the product. Filter the solid, wash with hexane, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography.

  • Hydrolysis: Suspend the purified ethyl 4-hydroxy-7-methylquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide. Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification and Isolation of Final Product: Cool the reaction mixture in an ice bath and acidify with concentrated HCl until the pH is approximately 2-3. The desired product, this compound, will precipitate out of solution.

  • Purification: Filter the solid precipitate, wash with cold water, and dry. The final product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm its identity and purity.

Hypothesized Biological Activities and Proposed Screening Protocols

Based on the known activities of structurally related compounds, we can hypothesize several potential biological applications for this compound. The following sections outline these potential applications and provide detailed protocols for their investigation.

Potential as an Anticancer Agent

Rationale: The quinoline scaffold is a cornerstone of many anticancer agents. The presence of a 7-methyl group is of particular interest, as substitutions at this position have been shown to enhance antiproliferative activity.[2] Furthermore, the 2-hydroxyquinoline-4-carboxylic acid scaffold, a close relative, is associated with DNA topoisomerase inhibition, a validated anticancer mechanism.[3]

Proposed Screening Workflow:

Caption: Proposed workflow for evaluating anticancer potential.

Protocol 3.1.1: In Vitro Antiproliferative Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)

  • Normal human cell line (e.g., fibroblasts) for selectivity assessment

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette and plate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

Parameter Description
Cell LinesMCF-7, HCT116, A549, Normal Fibroblasts
Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 µM to 100 µM (example)
Incubation Time48 or 72 hours
Positive ControlDoxorubicin
ReadoutAbsorbance at 570 nm
Potential as a Protein Kinase Inhibitor

Rationale: Derivatives of quinoline-3-carboxylic acid have been successfully identified as inhibitors of protein kinase CK2, a crucial enzyme in cell growth and proliferation that is often dysregulated in cancer.[1] The specific substitution pattern of this compound makes it a candidate for screening against a panel of protein kinases.

Proposed Kinase Inhibition Workflow:

Kinase_Inhibition_Workflow A This compound B Primary Kinase Screen (e.g., CK2) A->B C Determine IC50 for Active Hits B->C D Kinase Selectivity Profiling (Panel of kinases) C->D E Mechanism of Inhibition Studies (e.g., Michaelis-Menten kinetics) D->E F Cellular Target Engagement Assay E->F G Lead for Kinase-Targeted Drug Development F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-7-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Hydroxy-7-methylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction yields and obtain a high-purity final product.

I. Overview of the Synthetic Pathway: The Gould-Jacobs Reaction

The most direct and widely applicable method for synthesizing this compound is the Gould-Jacobs reaction.[1] This robust reaction proceeds in a two-step sequence:

  • Condensation: An aniline derivative, in this case, 3-methylaniline, reacts with diethyl ethoxymethylenemalonate (DEEM) to form an anilidomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures to form the ethyl ester of the target molecule, ethyl 2-hydroxy-7-methylquinoline-3-carboxylate.

  • Hydrolysis: The final step involves the saponification of the ethyl ester to yield the desired this compound.[2]

The overall reaction is depicted below:

II. Detailed Experimental Protocol

This protocol is a recommended starting point, adapted from established Gould-Jacobs reaction procedures.[3] Optimization may be necessary based on your specific laboratory conditions and reagent purity.

Step 1: Synthesis of Ethyl 2-hydroxy-7-methylquinoline-3-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Condensation: Heat the reaction mixture to 120-140°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the 3-methylaniline.

  • Cyclization: Add a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether to the reaction mixture. Increase the temperature to 250-260°C and maintain it for 20-30 minutes.[4] The product will precipitate upon cooling.

  • Isolation: After cooling to room temperature, dilute the mixture with a hydrocarbon solvent like hexane or heptane to facilitate precipitation. Collect the solid product by filtration and wash with the hydrocarbon solvent to remove the high-boiling solvent.

Step 2: Hydrolysis to this compound
  • Saponification: Suspend the crude ethyl 2-hydroxy-7-methylquinoline-3-carboxylate in a 2N aqueous solution of sodium hydroxide (NaOH).[2]

  • Heating: Heat the mixture to reflux for 2-3 hours, or until the solid has completely dissolved, indicating the completion of the hydrolysis.

  • Acidification: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities. Carefully acidify the filtrate with 2N hydrochloric acid (HCl) to a pH of approximately 4.[2]

  • Precipitation and Isolation: The desired carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water to remove any remaining salts, and dry under vacuum.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Yield of the Ester Intermediate Incomplete condensation of 3-methylaniline and DEEM.- Ensure the reaction temperature is maintained between 120-140°C. - Monitor the reaction progress using TLC to confirm the consumption of the starting aniline. - Use a slight excess of DEEM (up to 1.2 equivalents).
Inefficient cyclization.- The cyclization step requires high temperatures (250-260°C). Ensure your heating apparatus can reach and maintain this temperature.[4] - Use a high-boiling, inert solvent to ensure even heat distribution.
Formation of Dark, Tarry Byproducts Decomposition at high temperatures.- Minimize the time the reaction is held at the high cyclization temperature. 20-30 minutes is often sufficient.[3] - Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Incomplete Hydrolysis of the Ester Insufficient base or reaction time.- Use at least 2 equivalents of NaOH to ensure complete saponification. - Extend the reflux time and monitor the reaction by TLC until the ester starting material is no longer visible.
Difficulty in Purifying the Final Product Presence of starting materials or side-products.- Recrystallization from a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or a mixture of DMF and water can be effective.[5]
Formation of Isomeric Impurities The use of 3-methylaniline can potentially lead to the formation of the 5-methyl isomer, although the 7-methyl isomer is generally favored.- Purification by recrystallization is often sufficient to separate the isomers. - Characterize the final product thoroughly using NMR and Mass Spectrometry to confirm the desired regiochemistry.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of the high-boiling solvent in the cyclization step?

A1: The high-boiling solvent, such as Dowtherm A or diphenyl ether, serves two main purposes. First, it acts as a heat transfer medium, ensuring that the reaction mixture reaches and maintains the high temperature required for the intramolecular cyclization. Second, it helps to keep the reaction mixture stirrable at high temperatures.

Q2: Can I perform the cyclization step without a solvent?

A2: While it is possible to perform the cyclization neat (without a solvent), using a high-boiling solvent is generally recommended. It provides better temperature control and can lead to higher yields by minimizing charring and decomposition of the product.[4]

Q3: My final product is off-white or slightly colored. How can I decolorize it?

A3: If your product is colored, you can try treating a solution of the crude product with activated charcoal before the final recrystallization step. Dissolve the product in a minimal amount of hot solvent (e.g., DMF), add a small amount of activated charcoal, stir for a few minutes, and then filter the hot solution through celite to remove the charcoal. The product can then be recrystallized from the filtrate.

Q4: What are the key analytical techniques to characterize the final product?

A4: The primary analytical techniques for characterizing this compound are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the methyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the hydroxyl, carboxylic acid, and the quinoline ring system.

  • Melting Point Analysis: To assess the purity of the final product.

Q5: Are there greener alternatives to the high-boiling solvents used for cyclization?

A5: Research into greener synthetic methods is ongoing. Some modern approaches utilize microwave-assisted synthesis, which can significantly reduce reaction times and may be performed under solvent-free conditions or with more environmentally benign solvents.[5][6] These methods often lead to improved yields and cleaner reaction profiles.

V. Visualizing the Workflow

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation & Cyclization cluster_step2 Step 2: Hydrolysis reagents1 3-Methylaniline + Diethyl Ethoxymethylenemalonate condensation Condensation (120-140°C) reagents1->condensation intermediate Anilidomethylenemalonate Intermediate condensation->intermediate cyclization Thermal Cyclization (250-260°C in Dowtherm A) intermediate->cyclization ester_product Ethyl 2-hydroxy-7-methyl- quinoline-3-carboxylate cyclization->ester_product hydrolysis Saponification (NaOH, Reflux) ester_product->hydrolysis acidification Acidification (HCl to pH 4) hydrolysis->acidification final_product 2-Hydroxy-7-methyl- quinoline-3-carboxylic acid acidification->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield? check_condensation Check Condensation Step start->check_condensation Yes check_cyclization Check Cyclization Step start->check_cyclization Yes check_hydrolysis Check Hydrolysis Step start->check_hydrolysis Yes optimize_temp_time Optimize Temp. & Time check_condensation->optimize_temp_time check_reagents Check Reagent Purity check_condensation->check_reagents optimize_cyclization_temp Ensure Cyclization Temp. is Reached check_cyclization->optimize_cyclization_temp check_base_equiv Check NaOH Equivalents check_hydrolysis->check_base_equiv purification Improve Purification optimize_temp_time->purification check_reagents->purification optimize_cyclization_temp->purification check_base_equiv->purification

Caption: A logical approach to troubleshooting low yield in the synthesis.

VI. References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 6-chloro-4-hydroxy-3-quinoline-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity of the Gould–Jacobs Reaction. Retrieved from [Link]

  • ElectronicsAndBooks. (1946, July). Summary The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • RSC Publishing. (2020, January 29). Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2025, August 6). Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from [Link]

  • Staigent Technologies. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015, April 27). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

Sources

Common side products in the synthesis of quinoline-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline-3-carboxylic acids. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, during your experiments. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to optimize your synthetic routes.

Section 1: The Gould-Jacobs Reaction: The Primary Route to Quinolone-3-Carboxylic Acid Precursors

The Gould-Jacobs reaction is a cornerstone for synthesizing the 4-hydroxyquinoline-3-carboxylic acid scaffold, which is a critical precursor to many quinolone antibiotics.[1] The reaction proceeds in two main stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[2]

Troubleshooting and FAQs for the Gould-Jacobs Reaction

Q1: I am getting a very low yield of my final product after cyclization. My primary isolated material seems to be the acyclic intermediate, anilidomethylenemalonic ester. What is causing this?

A: This is a very common issue and almost always points to insufficient temperature during the cyclization step.

  • Causality: The thermal cyclization (an electrocyclic reaction) requires significant thermal energy to overcome the activation barrier.[3] Without adequate heat, the reaction will stall at the more stable acyclic intermediate. The required temperature is typically in the range of 240-280 °C.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your high-boiling solvent (like diphenyl ether or Dowtherm A) is reaching and maintaining the target temperature. Use a calibrated high-temperature thermometer.

    • Solvent Choice: The choice of solvent is critical. It must have a boiling point high enough to facilitate the cyclization without boiling off. Diphenyl ether (b.p. 259 °C) is a standard choice.

    • Microwave Synthesis: Consider using a dedicated microwave reactor. Microwave heating can often shorten reaction times dramatically and improve yields by reaching high temperatures more efficiently and uniformly.[3] Studies have shown that increasing the temperature from 250 °C to 300 °C in a microwave synthesizer can significantly increase product yield, though reaction times must be optimized to prevent degradation.[3]

Q2: My reaction is producing a mixture of two different quinolone isomers. How can I control the regioselectivity of the cyclization?

A: This problem arises when using a meta-substituted aniline. The cyclization can occur at either of the two non-equivalent ortho positions relative to the amino group.

  • Causality: The regioselectivity of the Gould-Jacobs reaction is governed by both steric and electronic factors.[1]

    • Steric Hindrance: The cyclization will preferentially occur at the less sterically hindered ortho position. A bulky substituent at the meta-position will strongly direct the cyclization to the other available ortho carbon.

    • Electronic Effects: Electron-donating groups on the aniline can activate the ring and influence the position of cyclization, although steric effects are often the dominant factor.

  • Controlling the Outcome:

    • Strategic Blocking: If possible, choose a starting aniline where one ortho position is already substituted (blocked), forcing the cyclization to occur at the desired position.

    • Substituent Choice: Be aware that the nature of your meta-substituent will dictate the isomeric ratio. This is an inherent challenge of the reaction with certain substrates.

    • Careful Purification: If a mixture is unavoidable, careful column chromatography or fractional crystallization will be necessary to separate the isomers.

Q3: I've noticed the formation of a significant amount of 4-hydroxyquinoline, which lacks the 3-carboxy group. Why is this decarboxylation happening?

A: Premature decarboxylation is typically a sign that the reaction conditions are too harsh, particularly excessive temperature or prolonged reaction times.

  • Causality: While the final step in some syntheses is an intentional decarboxylation to yield a 4-hydroxyquinoline, this should happen in a controlled manner after the ester hydrolysis.[2] The 4-oxo-quinoline-3-carboxylic acid intermediate can be susceptible to losing CO2 at the very high temperatures used for cyclization, especially under prolonged heating.

  • Preventative Measures:

    • Optimize Reaction Time and Temperature: The goal is to find the minimum temperature and time required for efficient cyclization without significant decarboxylation. A time-temperature matrix experiment can be invaluable. For instance, microwave heating at 300 °C for just 5 minutes has been shown to give higher yields than longer reaction times at the same temperature.[3]

    • Stepwise Procedure: Ensure you are following a stepwise procedure where the cyclization is completed, the product is isolated, and then the ester is hydrolyzed to the acid. The acid is more prone to decarboxylation than the ester.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-quinoline-3-carboxylate

This protocol provides a general methodology. Molar ratios and temperatures should be optimized for specific substrates.

  • Condensation:

    • In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture to 100-130 °C for 1-2 hours. Ethanol is evolved during this step. The reaction can be monitored by TLC until the aniline is consumed.

    • The intermediate, diethyl anilinomethylenemalonate, may crystallize upon cooling or can be used directly.

  • Cyclization:

    • Add the intermediate from the previous step to a high-boiling solvent such as diphenyl ether.

    • Heat the mixture to approximately 250 °C with vigorous stirring. The reaction is typically complete within 15-30 minutes.

    • Allow the mixture to cool. The product, ethyl 4-hydroxyquinoline-3-carboxylate, will often precipitate.

    • Dilute the cooled mixture with hexane or petroleum ether to further precipitate the product, then collect the solid by filtration.

  • Hydrolysis (Saponification):

    • Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

    • Heat the mixture at reflux until the solid dissolves and the hydrolysis is complete (monitor by TLC).

    • Cool the solution and acidify with a mineral acid (e.g., HCl) to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

    • Collect the solid product by filtration, wash with water, and dry.

Troubleshooting Workflow: Gould-Jacobs Reaction

Gould_Jacobs_Troubleshooting start Start Synthesis check_yield Low Yield of Cyclized Product? start->check_yield intermediate_isolated Main Product is Acyclic Intermediate check_yield->intermediate_isolated Yes check_purity Product is Impure? check_yield->check_purity No increase_temp Action: Increase Cyclization Temp (250-280°C) Consider Microwave intermediate_isolated->increase_temp increase_temp->check_yield Re-run isomeric_mixture Side Product: Isomer (from m-substituted aniline) check_purity->isomeric_mixture Yes, Isomers decarboxylated_product Side Product: Decarboxylated Quinolone check_purity->decarboxylated_product Yes, Decarboxylated end_product Pure Product check_purity->end_product No purify Action: Column Chromatography or Fractional Crystallization isomeric_mixture->purify optimize_conditions Action: Reduce Temp/Time Optimize to prevent degradation decarboxylated_product->optimize_conditions optimize_conditions->check_yield Re-run purify->end_product

Caption: Troubleshooting workflow for the Gould-Jacobs reaction.

Section 2: Alternative Syntheses and Common Side Products

While the Gould-Jacobs reaction is specific for 4-hydroxy-3-carboxy derivatives, other named reactions are used to generate the broader quinoline scaffold. Understanding their potential side products is crucial if you are adapting these methods.

Summary of Common Quinoline Syntheses and Side Products
Synthesis MethodStarting MaterialsTarget Product TypeCommon Side Products/Issues
Gould-Jacobs [2]Aniline + Alkoxymethylenemalonate4-Hydroxyquinoline-3-carboxylic acid esterAcyclic intermediate (incomplete cyclization), regioisomers, decarboxylated product.
Friedländer Annulation [4]2-Aminobenzaldehyde/ketone + α-Methylene carbonylSubstituted quinolinesSelf-condensation (aldol) of the ketone/aldehyde starting material, regioselectivity issues with unsymmetrical ketones.[5]
Combes Synthesis [6]Aniline + β-Diketone2,4-Disubstituted quinolinesRegioisomers, reaction failure with strongly electron-withdrawing groups on the aniline.[7]
Doebner Reaction [8]Aniline + Aldehyde + Pyruvic AcidQuinoline-4-carboxylic acidByproducts from the condensation of pyruvic acid, potential for 2-methyl-4-carboxyquinoline byproducts.
Pfitzinger Reaction [8]Isatin + Carbonyl compoundQuinoline-4-carboxylic acidSide reactions from the base-catalyzed self-condensation of the carbonyl partner.
FAQs on Alternative Syntheses

Q: I am attempting a Friedländer synthesis to produce a quinoline-3-carboxylate ester. The reaction is messy and gives a low yield. What could be going wrong?

A: The Friedländer synthesis is powerful but can be plagued by side reactions if not properly controlled, especially self-condensation.

  • Causality: The reaction is often catalyzed by acid or base, which can also catalyze the aldol condensation of your α-methylene carbonyl compound with itself.[5] This competes with the desired condensation with the 2-aminobenzaldehyde/ketone, leading to a complex mixture and consumption of your starting material.

  • Troubleshooting:

    • Use a Pre-formed Enamine/Enolate: Instead of mixing all three components, consider pre-forming the enolate of your carbonyl compound under controlled conditions before introducing the 2-aminobenzaldehyde derivative.

    • Milder Catalysts: Traditional strong acids or bases can be problematic. Explore the use of milder catalysts like iodine or various Lewis acids, which have been shown to effectively promote the Friedländer reaction with fewer side products.[4]

    • One-Pot Procedures: Consider an in-situ reduction of a 2-nitrobenzaldehyde using iron powder and a mild acid.[9] The resulting amine is generated slowly and can react immediately with the carbonyl compound, minimizing its chance for self-condensation.

Section 3: Purification Strategies

Q: What is the most effective general method for purifying crude quinoline-3-carboxylic acids?

A: A combination of recrystallization and acid-base extraction is typically very effective.

  • Acid-Base Chemistry: Quinoline-3-carboxylic acids are amphoteric. They possess a basic quinoline nitrogen and an acidic carboxylic acid group. You can exploit this by dissolving the crude product in a dilute aqueous base (like NaHCO₃ or NaOH), washing with an organic solvent (like ethyl acetate or DCM) to remove neutral impurities, and then re-precipitating your pure product by acidifying the aqueous layer.

  • Recrystallization: These compounds are often highly crystalline. Solvents like DMF, DMSO, acetic acid, or mixtures of DMF/methanol or ethanol/water are commonly used.[10][11] A patent for purifying a complex quinoline carboxylic acid derivative specifically mentions heating and stirring in solvents like N,N-dimethylformamide (DMF) followed by cooling to precipitate pure crystals.[10]

References

  • Method for purifying quinolinecarboxylic acid derivative.
  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Doebner-Miller reaction and applications. Slideshare. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • synthesis of quinoline derivatives and its applications. Slideshare. [Link]

  • Combes Quinoline Synthesis. Cambridge University Press. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • Combes Quinoline Synthesis PDF. Scribd. [Link]

  • Gould-Jacobs Reaction. Organic Chemistry Portal. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]

  • Process for the preparation of a quinoline carboxylic acid. European Patent Office. [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. RSC Publishing. [Link]

  • General scheme of the Gould–Jacobs quinoline synthesis. ResearchGate. [Link]

  • The Friedländer Synthesis of Quinolines. ResearchGate. [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Troubleshooting the Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Friedländer synthesis of quinolines. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges in this classical yet powerful reaction. Here, we address common issues, particularly low yield, and provide in-depth, evidence-based solutions to optimize your synthetic outcomes.

Understanding the Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically a ketone, to form a quinoline derivative.[1][2] This reaction can be catalyzed by either acids or bases.[1][3][4][5] While versatile, its success is highly dependent on the specific substrates and reaction conditions.

Reaction Mechanism

There are two generally accepted mechanisms for the Friedländer synthesis.[6][7]

  • Aldol Condensation Pathway: The reaction begins with an aldol condensation between the 2-amino-substituted carbonyl compound and the second carbonyl compound. This is followed by cyclization and dehydration to form the quinoline ring.

  • Schiff Base Formation Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type reaction and subsequent dehydration.

Understanding these pathways is crucial for diagnosing and resolving issues in your synthesis.

Troubleshooting Low Yield: A Symptom-Based Approach

Low yield is the most frequently encountered problem in the Friedländer synthesis. This guide is structured to help you diagnose the root cause of this issue by examining the common symptoms and providing targeted solutions.

Symptom 1: No or Minimal Product Formation

If you are observing little to no formation of your desired quinoline product, consider the following potential causes and solutions.

Question: My reaction is not proceeding. What are the likely culprits?

Answer: Several factors can lead to a stalled reaction.

  • Inappropriate Catalyst: The choice of an acid or base catalyst is critical and highly dependent on your specific substrates.[1] For a wide range of substrates, acid catalysts like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) are generally effective.[1] Base catalysts, including potassium hydroxide (KOH) and sodium hydroxide (NaOH), are often employed for more reactive starting materials.[1] If your reaction is not working, the first step is to screen different catalysts.

  • Suboptimal Reaction Temperature: The Friedländer synthesis often requires heating to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to the decomposition of starting materials or the formation of side products.[8][9] It is crucial to find the optimal temperature for your specific system. Modern techniques like microwave irradiation have been shown to significantly reduce reaction times and improve yields, sometimes at elevated temperatures.[10][11]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate.[1] Electron-withdrawing groups on the 2-aminoaryl carbonyl compound can decrease the nucleophilicity of the amino group, slowing down the initial condensation step. Conversely, sterically hindered substrates may require more forcing conditions, such as higher temperatures or longer reaction times, to overcome the steric barrier.[9]

Symptom 2: Presence of Significant Side Products

The formation of side products is a common cause of low yields. Identifying these impurities can provide valuable clues for optimizing your reaction.

Question: I'm observing significant amounts of a side product that appears to be a self-condensation of my ketone. How can I prevent this?

Answer: The self-condensation of the ketone reactant, an aldol condensation, is a major competing side reaction, particularly under basic conditions.[1][9]

  • Switch to an Acid Catalyst: If you are using a base catalyst, switching to an acid-catalyzed system can often minimize the self-condensation of the ketone.[9]

  • Use an Imine Analog: To completely avoid the possibility of ketone self-condensation under basic conditions, you can use the imine analog of the o-aminoaryl aldehyde or ketone.[2]

  • Slow Addition: In some cases, the slow addition of the ketone to the reaction mixture can help to favor the desired reaction over self-condensation.[9]

Question: My reaction mixture is turning into a dark, tarry mess. What is happening and how can I fix it?

Answer: The formation of tar or polymeric material is usually a sign of decomposition of the starting materials or products under harsh reaction conditions.[9]

  • Reduce the Reaction Temperature: This is the most straightforward solution. High temperatures can cause degradation, especially for sensitive substrates.[8][9]

  • Use a Milder Catalyst: Strong acids or bases can promote unwanted side reactions.[8] Consider screening milder catalysts. A wide array of modern catalysts, including ionic liquids and solid-supported catalysts, have been developed to improve the efficiency and selectivity of the Friedländer synthesis under milder conditions.[12][13]

  • Control Reaction Time: Monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] Stopping the reaction once the starting material is consumed can prevent the formation of degradation products from prolonged exposure to heat or the catalyst.

Symptom 3: Issues with Regioselectivity

When using an unsymmetrical ketone, the reaction can potentially yield two different regioisomers. Controlling this selectivity is crucial for obtaining a single desired product.

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity with unsymmetrical ketones is a common challenge in the Friedländer synthesis.[2]

  • Catalyst Selection: The choice of catalyst can have a significant influence on the regioselectivity.[9] For example, certain amine catalysts have been shown to favor the formation of one regioisomer over the other.

  • Reaction Conditions: Temperature can play a role in regioselectivity, with higher temperatures sometimes favoring the thermodynamically more stable product.[9]

  • Directing Groups: The introduction of a directing group on the ketone can control the site of enolization and, consequently, the regioselectivity of the reaction.[9]

  • Phosphoryl Group: Introducing a phosphoryl group on the α-carbon of the ketone has been reported as an effective strategy to control regioselectivity.[2]

Optimization Strategies: A Tabular Guide

To aid in your optimization efforts, the following tables summarize key reaction parameters and their effects on the Friedländer synthesis.

Table 1: Catalyst Selection Guide
Catalyst TypeExamplesSubstrate SuitabilityKey Considerations
Brønsted Acids p-TsOH, H₂SO₄, TFAGeneral purpose, wide substrate scope[1]Can be harsh, may lead to decomposition with sensitive substrates.
Lewis Acids ZnCl₂, Sc(OTf)₃Effective for many substratesCan be sensitive to moisture.
Bases KOH, NaOH, KOtBuBest for reactive starting materials[1]Can promote ketone self-condensation.[1][9]
Modern Catalysts Ionic Liquids, Solid Acids (e.g., Montmorillonite K-10), NanocatalystsMilder conditions, improved yields, often recyclable[12][13]May require specific reaction conditions (e.g., solvent-free).
Table 2: Solvent Effects
Solvent TypeExamplesConditionsNotes
Polar Aprotic Dichloromethane (DCM), ChlorobenzeneAcidic Conditions[2]Good for dissolving a wide range of substrates.
Non-Polar TolueneBasic Conditions[2]Can be effective for base-mediated reactions.
Protic Ethanol, Methanol, WaterVariesWater has been used successfully in catalyst-free systems.[14]
Solvent-Free N/AVariesAn increasingly popular and environmentally friendly option that can lead to high yields.[2][12]

Experimental Workflow & Diagrams

General Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the Friedländer synthesis.

Caption: A workflow for troubleshooting low yield in the Friedländer synthesis.

Simplified Reaction Mechanism

This diagram illustrates the two primary mechanistic pathways of the Friedländer synthesis.

FriedlanderMechanism cluster_reactants Reactants cluster_pathwayA Pathway A: Aldol First cluster_pathwayB Pathway B: Schiff Base First AminoKetone 2-Aminoaryl Aldehyde/Ketone AldolAdduct Aldol Adduct AminoKetone->AldolAdduct + Methylene Ketone SchiffBase Schiff Base AminoKetone->SchiffBase + Methylene Ketone MethyleneKetone α-Methylene Ketone MethyleneKetone->AldolAdduct MethyleneKetone->SchiffBase Enone α,β-Unsaturated Carbonyl AldolAdduct->Enone - H₂O Quinoline Quinoline Product Enone->Quinoline Cyclization & - H₂O CyclizedIntermediate Cyclized Aldol Intermediate SchiffBase->CyclizedIntermediate Intramolecular Aldol CyclizedIntermediate->Quinoline - H₂O

Caption: The two main mechanistic routes for the Friedländer quinoline synthesis.

Sample Experimental Protocol: Iodine-Catalyzed Synthesis

This protocol provides an example of a milder, modern approach to the Friedländer synthesis.

  • Reactant Mixture: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Catalyst Addition: Add molecular iodine (10 mol%) to the mixture.

  • Heating: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Extraction: Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Note: This is a general protocol and may require optimization for your specific substrates.

References

  • Bailey, H. V., et al. (2020). Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Friedländer synthesis. Retrieved from [Link]

  • Bailey, H. V., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122. [Link]

  • Gawande, M. B., et al. (2013). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 3(45), 22969-22987. [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. [Link]

  • Scribd. (n.d.). Friedländer Synthesis: Mechanism. Retrieved from [Link]

  • Bailey, H. V., et al. (2020). Effects of time and temperature on the Friedländer quinoline synthesis... ResearchGate. Retrieved from [Link]

  • Marco, J. L., et al. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 69(19), 6663–6666. [Link]

  • Kumar, A., et al. (2022). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 12(45), 29339-29361. [Link]

  • Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28(2), 37-201. [Link]

  • Stergiou, A., & Symes, M. D. (2022). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry, 24(12), 4816-4823. [Link]

  • Cheng, C. C., & Yan, S. J. (2005). The Friedländer Synthesis of Quinolines. Semantic Scholar. Retrieved from [Link]

  • Li, A. H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. [Link]

  • Marco, J. L., et al. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. Retrieved from [Link]

  • Friscic, T., et al. (2021). Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines. Angewandte Chemie International Edition, 60(41), 22352-22358. [Link]

  • R Discovery. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Friscic, T., et al. (2021). Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl-Substituted Quinolines. University of Birmingham's Research Portal. Retrieved from [Link]

  • Stergiou, A., & Symes, M. D. (2022). Electrochemically Assisted Friedlander Reaction: Highly Efficient and Sustainable Method for Quinoline Synthesis. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Hydroxy-7-methylquinoline-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-7-methylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. While specific literature on the direct synthesis of this compound is not abundant, this guide leverages established principles of quinoline chemistry to address potential challenges.

Core Synthetic Strategies

The synthesis of this compound likely proceeds through well-established named reactions for quinoline synthesis. The two most probable routes are the Knorr quinoline synthesis (a variation of the Conrad-Limpach-Knorr synthesis) and the Gould-Jacobs reaction. Both methods involve the condensation of an appropriately substituted aniline with a β-dicarbonyl compound, followed by thermal or acid-catalyzed cyclization.

The choice of starting materials would logically be m-toluidine (to introduce the 7-methyl group) and a malonic acid derivative.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound and related compounds.

Q1: My reaction is producing a low yield of the desired product. What are the likely causes and how can I improve it?

A1: Low yields in quinoline synthesis are a common issue and can stem from several factors:

  • Incomplete Reaction: The cyclization step in both the Knorr and Gould-Jacobs reactions often requires high temperatures.[1] If the temperature is too low or the reaction time is too short, the conversion to the final product will be incomplete.[2]

    • Solution: Carefully monitor the reaction temperature and consider incrementally increasing it. For thermal cyclizations, ensure the temperature is maintained consistently. Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.[3][4]

  • Side Reactions and Tar Formation: Quinoline syntheses, especially those carried out under harsh acidic and high-temperature conditions, are prone to producing tarry byproducts due to polymerization of reactants or intermediates.[2][5]

    • Solution:

      • Temperature Control: Avoid excessively high temperatures which can lead to decomposition.[2]

      • Moderators: For reactions that are highly exothermic, such as the Skraup synthesis (a related method), moderators like ferrous sulfate (FeSO₄) can be used to control the reaction rate and reduce charring.[5]

  • Substrate Reactivity: The electronic properties of the starting aniline can influence reactivity. While the methyl group in m-toluidine is electron-donating and should facilitate the reaction, other factors might inhibit the cyclization.

    • Solution: Ensure the purity of your starting materials. Contaminants can interfere with the reaction.

Q2: I am observing the formation of a significant amount of dark, tarry material in my reaction vessel. How can I minimize this?

A2: Tar formation is a frequent problem in acid-catalyzed quinoline syntheses.[5]

  • Cause: The strongly acidic and oxidizing conditions can lead to the polymerization of the reactants and intermediates.[5]

  • Troubleshooting Steps:

    • Control the Exotherm: If the reaction is highly exothermic, add the acid catalyst slowly and with efficient cooling and stirring to dissipate heat.[5]

    • Optimize Temperature: Do not overheat the reaction mixture. Gentle heating to initiate the reaction followed by controlled heating is often sufficient.[5]

    • Use a Moderator: As mentioned, for vigorous reactions, adding a moderator like ferrous sulfate can help to make the reaction less violent and reduce tar formation.[5]

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[2]

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the starting materials (m-toluidine and the malonic ester derivative) and the reaction mixture at different time intervals.

    • Elute the plate with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • Visualize the spots under UV light or by using a staining agent.

  • Interpretation: The disappearance of the starting material spots and the appearance of a new spot corresponding to the product will indicate the progression of the reaction.

Q4: I have obtained a crude product that is difficult to purify. What purification strategies can I employ?

A4: The purification of quinoline derivatives can be challenging due to the presence of tarry impurities and potential isomers.

  • Initial Work-up:

    • After the reaction is complete, cool the mixture and carefully neutralize the acid with a base (e.g., sodium hydroxide or ammonia solution). The product may precipitate upon neutralization and can be collected by filtration.[5]

    • For tarry crude products, steam distillation can be an effective method to separate the quinoline derivative from non-volatile tars.[5]

  • Recrystallization: This is a powerful technique for purifying solid products.

    • Solvent Selection: Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for recrystallizing quinoline derivatives include ethanol, methanol, and dimethylformamide (DMF). A patent for a related quinoline carboxylic acid derivative describes a purification method involving heating the compound in DMF, followed by cooling to induce crystallization.[6]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.

Experimental Protocols

Protocol 1: Knorr Quinoline Synthesis (Adapted)

This synthesis proceeds via a β-ketoanilide intermediate.[7][8]

  • Formation of the β-ketoanilide: In a round-bottom flask, combine m-toluidine and diethyl malonate. Heat the mixture at a high temperature (typically >140°C) to favor the attack of the aniline on the ester carbonyl group.[7][9]

  • Cyclization: After the formation of the anilide, add a strong acid catalyst (e.g., concentrated sulfuric acid) dropwise with cooling.

  • Heating: Gently heat the reaction mixture to promote the intramolecular cyclization. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it onto ice. Neutralize with a suitable base to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization.

Protocol 2: Gould-Jacobs Reaction (Adapted)

This reaction is effective for anilines with electron-donating groups at the meta-position.[10]

  • Condensation: React m-toluidine with diethyl ethoxymethylenemalonate. This reaction typically involves heating the two reactants together, which results in the substitution of the ethoxy group by the aniline nitrogen.[10]

  • Cyclization: The resulting anilidomethylenemalonate is then cyclized at high temperatures (around 250°C), often in a high-boiling solvent like diphenyl ether.[1][10]

  • Saponification: The resulting ester is hydrolyzed to the carboxylic acid using a base like sodium hydroxide.[10]

  • Work-up: After hydrolysis, the reaction mixture is acidified to precipitate the carboxylic acid product.

  • Purification: The crude product is collected by filtration and purified by recrystallization.

Data Presentation

Table 1: Comparison of Knorr and Gould-Jacobs Syntheses for 2-Hydroxyquinoline-3-carboxylic Acids

FeatureKnorr SynthesisGould-Jacobs Reaction
Aniline Precursor Substituted Aniline (e.g., m-toluidine)Substituted Aniline (e.g., m-toluidine)
Carbonyl Precursor β-ketoester or malonic esterAlkoxymethylenemalonic ester
Key Intermediate β-ketoanilideAnilidomethylenemalonic ester
Cyclization Conditions Acid-catalyzed, moderate heatingHigh temperature (thermal)
Initial Product 2-Hydroxyquinoline derivative4-Hydroxyquinoline-3-carboxylate ester
Post-Cyclization Step NoneSaponification to the carboxylic acid

Visualizations

Reaction Pathway Overview

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction_Progress Monitor reaction with TLC Start->Check_Reaction_Progress Incomplete_Reaction Incomplete Reaction? Check_Reaction_Progress->Incomplete_Reaction Increase_Temp_Time Increase temperature or reaction time Incomplete_Reaction->Increase_Temp_Time Yes Check_Side_Products Significant side products/tar? Incomplete_Reaction->Check_Side_Products No Increase_Temp_Time->Check_Side_Products Optimize_Temp Optimize temperature (avoid overheating) Check_Side_Products->Optimize_Temp Yes Check_Purity Check purity of starting materials Check_Side_Products->Check_Purity No Control_Addition Control rate of acid addition Optimize_Temp->Control_Addition Use_Moderator Consider using a moderator (e.g., FeSO₄) Control_Addition->Use_Moderator Purify_Product Purify crude product Use_Moderator->Purify_Product Check_Purity->Purify_Product

Caption: Decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • BenchChem. (2025). Synthesis of 2-Hydroxyquinoline and Its Derivatives: An In-depth Technical Guide.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ResearchGate. (2025). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.

Sources

Technical Support Center: Purification Challenges of Polar Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar quinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying this important class of molecules. My aim here is not to provide a rigid set of protocols, but rather to equip you with the foundational knowledge and troubleshooting frameworks necessary to tackle your specific purification hurdles. We will delve into the "why" behind the methods, empowering you to make informed decisions in your daily laboratory work.

The Challenge: Understanding the Dual Nature of Polar Quinoline Carboxylic Acids

Polar quinoline carboxylic acids are notoriously difficult to purify due to their amphipathic nature. They possess a hydrophobic quinoline core and a hydrophilic carboxylic acid group. This duality leads to a complex set of physicochemical properties:

  • Variable Solubility: Their solubility is highly dependent on pH.[1] In acidic conditions, the carboxylic acid is protonated, reducing its polarity, while in basic conditions, it's deprotonated to the more polar carboxylate form. This can lead to issues with sample preparation and precipitation during chromatography.

  • Strong Interactions with Stationary Phases: The polar carboxylic acid group can interact strongly with the polar sites on stationary phases like silica gel, leading to peak tailing and poor resolution. Conversely, the hydrophobic quinoline ring can interact with reversed-phase materials.

  • Potential for Zwitterion Formation: Depending on the pH and the presence of other ionizable groups, these molecules can exist as zwitterions, further complicating their chromatographic behavior.

This guide will provide a structured approach to overcoming these challenges, focusing on practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the purification of polar quinoline carboxylic acids.

Q1: My polar quinoline carboxylic acid shows poor solubility in common chromatography solvents. What are my options?

A1: This is a frequent starting hurdle. Here’s a systematic approach to improving solubility:

  • pH Adjustment: The most critical parameter is pH.[1] For reversed-phase chromatography, dissolving your crude sample in a mobile phase with a pH that ensures the carboxylic acid is in its more soluble, deprotonated (ionized) form (i.e., pH > pKa) is often effective. Conversely, for normal-phase chromatography, you might need to work at a pH where the compound is protonated and less polar.

  • Solvent Screening: Don't limit yourself to standard solvents. For particularly stubborn compounds, consider polar aprotic solvents like dimethylformamide (DMF), N-methylformamide (NMF), or dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution with a miscible mobile phase.[2][3][4] Be mindful of the viscosity and UV cutoff of these solvents.

  • Co-solvents: The addition of a small percentage of a polar co-solvent like methanol or isopropanol to your initial sample solvent can significantly improve solubility.[2]

  • Temperature: Gently warming the sample during dissolution can increase solubility, but be cautious of potential degradation for thermally labile compounds.[1]

Q2: I'm observing significant peak tailing in my reversed-phase HPLC. What is the likely cause and how can I fix it?

A2: Peak tailing is a classic sign of secondary interactions between your analyte and the stationary phase, often the free silanol groups on silica-based columns. For acidic compounds like quinoline carboxylic acids, this is a common problem.

  • Mobile Phase pH Control: Operating the mobile phase at a pH that suppresses the ionization of the silanol groups (typically pH < 4) can mitigate these interactions.[5] However, this will also protonate your carboxylic acid, which may affect retention.

  • Use of Mobile Phase Additives: Adding a competing acid, like trifluoroacetic acid (TFA) or formic acid (at concentrations of 0.05-0.1%), to the mobile phase is a standard practice.[6] These additives protonate the silanol groups, effectively masking them from interacting with your analyte.

  • Column Choice: Employing a column with advanced end-capping can drastically reduce the number of accessible silanol groups.[5] Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds and may provide better peak shape.[7]

  • Consider Mixed-Mode Chromatography: For compounds that are still problematic, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer superior peak shape and retention for polar, ionizable compounds without the need for ion-pairing reagents.[8]

Q3: My compound seems to be degrading on the silica gel during flash chromatography. What are my alternatives?

A3: The acidic nature of standard silica gel can indeed cause degradation of sensitive quinoline derivatives.[5]

  • Deactivate the Silica Gel: You can neutralize the acidic sites by pre-treating the silica. A common method is to flush the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (TEA), before loading your sample.[5]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (which can be basic or neutral) or bonded silica phases such as diol or amine.[9]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography is an excellent alternative that avoids the issues associated with silica gel.[5]

Troubleshooting Guide

This section provides a problem-oriented approach to resolving common purification issues.

Problem 1: Poor Retention in Reversed-Phase HPLC (Compound Elutes in the Void Volume)

This indicates that your compound is too polar for the chosen conditions and has minimal interaction with the nonpolar stationary phase.

Troubleshooting Workflow

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Hydroxy-7-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Hydroxy-7-methylquinoline-3-carboxylic acid. This document provides in-depth troubleshooting strategies and foundational knowledge to address the common yet significant challenge of its limited solubility in organic solvents. Our goal is to empower you with the scientific rationale and practical protocols needed to achieve your desired experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the solubility of this compound.

1. Why is this compound poorly soluble in many common organic solvents?

The solubility of this compound is governed by its molecular structure. It possesses both a hydrogen bond donor (the carboxylic acid and hydroxyl groups) and hydrogen bond acceptors (the quinoline nitrogen and carbonyl oxygen), as well as a relatively planar aromatic ring system. This combination can lead to strong intermolecular interactions in the solid state, making it difficult for solvent molecules to break apart the crystal lattice. Its limited solubility in non-polar solvents is due to its polar functional groups, while its insolubility in some polar solvents can be attributed to a mismatch in polarity or the inability of the solvent to disrupt the strong intermolecular forces.

2. What are the first steps I should take when I encounter a solubility issue with this compound?

Before attempting more complex methods, start with the basics. Ensure your solvent is pure and dry, as contaminants can significantly impact solubility. Gentle heating and agitation (e.g., using a sonicator or vortex mixer) can also be effective initial steps. If these simple measures fail, a systematic approach to solvent selection and pH modification is recommended.

3. Is it safe to heat the compound to improve its solubility?

Gentle heating can be an effective way to increase the rate of dissolution and the saturation point of a solute in a solvent. However, it is crucial to first determine the thermal stability of this compound, especially if it is dissolved in a reactive solvent. Start with a small sample and gradually increase the temperature while monitoring for any signs of degradation, such as a color change. It is advisable to consult the compound's safety data sheet (SDS) or relevant literature for its melting point and decomposition temperature.

4. How does pH influence the solubility of this molecule?

The pH of the solution can dramatically alter the solubility of this compound due to its acidic (carboxylic acid) and basic (quinoline nitrogen) functional groups.

  • In basic conditions (high pH): The carboxylic acid group will be deprotonated to form a carboxylate salt. This ionic form is significantly more soluble in polar solvents like water, methanol, or DMSO.

  • In acidic conditions (low pH): The quinoline nitrogen can be protonated, forming a positively charged species that may also exhibit increased solubility in polar solvents.

Understanding the pKa of these functional groups is key to effectively manipulating solubility through pH adjustment.

5. What are some good starting solvents to try for this compound?

Given its structure, polar aprotic solvents are often a good starting point. Consider solvents such as:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

These solvents are effective at solvating both polar and non-polar parts of a molecule. For less polar options, you might explore ethers like tetrahydrofuran (THF) or esters like ethyl acetate, although solubility is likely to be lower. A systematic screening process is the most reliable way to identify the optimal solvent for your specific application.

Troubleshooting Guides & Experimental Protocols

When initial attempts to dissolve this compound fail, a more systematic approach is required. The following protocols provide a structured framework for identifying a suitable solvent system.

General Troubleshooting Workflow

The diagram below outlines a logical progression for tackling solubility challenges, starting with simple methods and moving towards more complex solutions.

G A Start: Undissolved Compound B Simple Methods: - Vortex/Sonicate - Gentle Heating A->B C Is the compound dissolved? B->C D Protocol 1: Systematic Solvent Screening C->D No K End: Solution Achieved C->K Yes E Is solubility adequate? D->E F Protocol 2: Co-Solvent System Testing E->F No E->K Yes G Is solubility adequate? F->G H Protocol 3: pH Modification G->H No G->K Yes I Is solubility adequate? H->I J Advanced Strategies: - Salt Formation - Excipients I->J No I->K Yes J->K

Caption: A decision-making workflow for troubleshooting solubility issues.

Protocol 1: Systematic Solvent Screening

This protocol aims to identify the most promising single solvent for your compound by testing a range of solvents with varying polarities.

Materials:

  • This compound

  • A selection of solvents (see table below)

  • Small vials (e.g., 1.5 mL glass vials)

  • Microbalance

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare Samples: Weigh a small, precise amount of your compound (e.g., 1 mg) into each labeled vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial. This gives an initial concentration of 10 mg/mL.

  • Agitation: Vigorously mix the sample using a vortex mixer for 1-2 minutes. If undissolved solid remains, place the vial in a sonicator bath for 5-10 minutes.

  • Observation: Carefully observe the vial. If the solid has completely dissolved, the compound is soluble at that concentration. If not, proceed to the next step.

  • Incremental Addition: Continue to add the solvent in measured increments (e.g., 100 µL at a time), vortexing/sonicating after each addition, until the solid dissolves or you reach a maximum practical volume.

  • Record Results: Record the final concentration at which the compound dissolved for each solvent tested.

  • Repeat: Repeat steps 2-6 for each solvent you are screening.

Solvent Selection Table:

Solvent ClassExample SolventsPolarity IndexNotes
Polar Aprotic DMSO, DMF, NMPHighOften the most effective for compounds with diverse functional groups.
Polar Protic Methanol, EthanolHighCan be effective, especially if hydrogen bonding is favorable.
Ethers THF, DioxaneMediumModerate polarity, may be suitable for certain applications.
Esters Ethyl AcetateMediumA common solvent in organic synthesis and chromatography.
Chlorinated Dichloromethane (DCM)LowLess likely to be effective but worth testing for completeness.
Hydrocarbons Toluene, HeptaneVery LowUnlikely to be effective, serves as a non-polar baseline.
Protocol 2: Utilizing Co-Solvent Systems

If a single solvent does not provide adequate solubility, a co-solvent system (a mixture of two or more solvents) can often succeed.

Procedure:

  • Select a Primary Solvent: Choose the best-performing solvent from Protocol 1, even if it did not achieve the desired concentration. This will be your primary solvent.

  • Select a Co-Solvent: Choose a second, miscible solvent. A common strategy is to pair a good solvent (like DMSO) with a less effective but potentially more desirable solvent for the final application (like ethanol or water).

  • Prepare a Stock Solution: Dissolve your compound in the primary solvent at the highest possible concentration.

  • Titration: Slowly add the co-solvent to your stock solution while stirring. Observe for any signs of precipitation. This helps to determine the maximum tolerable amount of the co-solvent.

  • Systematic Ratios: Prepare a series of pre-mixed co-solvent systems at different ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of primary:co-solvent).

  • Test Solubility: Repeat the solubility testing procedure from Protocol 1 with these pre-mixed co-solvent systems to find the optimal ratio.

Protocol 3: pH-Mediated Solubility Enhancement

This protocol leverages the acidic and basic properties of your molecule to increase its solubility in polar protic solvents.

Chemical Principle:

The solubility of this compound can be drastically increased by converting it into a salt. Adding a base will deprotonate the carboxylic acid, forming a negatively charged carboxylate. Adding an acid will protonate the quinoline nitrogen, forming a positively charged ammonium salt. These ionic forms are generally much more soluble in polar solvents.

G cluster_0 Low pH (Acidic) cluster_1 Neutral pH cluster_2 High pH (Basic) A Protonated Form (More Soluble in Polar Solvents) B Neutral Form (Poorly Soluble) A->B - H+ B->A + H+ C Deprotonated Form (More Soluble in Polar Solvents) B->C - H+ C->B + H+

Identification and removal of impurities in "2-Hydroxy-7-methylquinoline-3-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-7-methylquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to help you navigate the challenges of this synthesis, from identifying regioisomeric impurities to implementing effective purification strategies.

Introduction: The Importance of Purity

This compound and its derivatives are important scaffolds in medicinal chemistry and materials science. The precise arrangement of substituents on the quinoline core is critical to their biological activity and physical properties. Impurities, especially regioisomers, can significantly impact research outcomes, leading to misleading structure-activity relationship (SAR) data and affecting crystallization, solubility, and toxicity profiles. This guide provides the technical insights necessary to control purity throughout the synthesis and purification process.

Synthesis Pathway and Key Challenges

The most common and direct route to synthesizing this compound is the Gould-Jacobs reaction .[1] This involves the condensation of an aniline with diethyl (ethoxymethylene)malonate (DEEMM), followed by a high-temperature thermal cyclization and subsequent saponification of the resulting ester.

For the target molecule, the synthesis begins with 3-methylaniline (m-toluidine) and DEEMM.

Diagram: Gould-Jacobs Synthesis Workflow

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification (Hydrolysis) cluster_3 Step 4: Purification A 3-Methylaniline C Diethyl 2-(((3-methylphenyl)amino)methylene)malonate (Intermediate) A->C Heat (e.g., 100-125°C) B Diethyl (ethoxymethylene)malonate (DEEMM) B->C D Isomeric Mixture of Ethyl Esters - Ethyl 2-hydroxy-7-methylquinoline-3-carboxylate - Ethyl 2-hydroxy-5-methylquinoline-3-carboxylate C->D High Heat (e.g., 250°C) in high-boiling solvent (e.g., Dowtherm A) E Isomeric Mixture of Carboxylic Acids - this compound (Target) - 2-Hydroxy-5-methylquinoline-3-carboxylic acid (Impurity) D->E Base (e.g., NaOH, aq.) then Acidification (e.g., HCl) F Pure this compound E->F Recrystallization or Column Chromatography

Caption: Workflow for the synthesis of the target molecule.

The primary challenge in this synthesis is the lack of complete regioselectivity during the thermal cyclization step. Because the starting aniline (m-toluidine) has two non-equivalent ortho positions available for cyclization (C2 and C6), the reaction yields a mixture of two regioisomers: the desired 7-methyl isomer and the undesired 5-methyl isomer .

Diagram: Regioisomeric Impurity Formation

cluster_0 Cyclization of Intermediate cluster_1 Reaction Pathways cluster_2 Products A Diethyl 2-(((3-methylphenyl)amino)methylene)malonate B Pathway A: Attack at C2 of Aniline Ring A->B C Pathway B: Attack at C6 of Aniline Ring A->C D 2-Hydroxy-5-methylquinoline-3-carboxylic acid (Isomeric Impurity) B->D E This compound (Desired Product) C->E

Caption: Formation of 5-methyl and 7-methyl regioisomers.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction produced a dark, tarry solid that is difficult to work with. What causes this and how can I prevent it?

A1: Tar formation is a common issue in high-temperature quinoline syntheses. It is often caused by polymerization or decomposition of the reactants and intermediates.

  • Causality: The high temperatures required for cyclization (often >250 °C) can promote side reactions, especially if there are any residual acidic or basic impurities. The intermediate itself can also be susceptible to degradation over extended heating times.

  • Preventative Measures:

    • Ensure Purity of Intermediate: Purify the Diethyl 2-(((3-methylphenyl)amino)methylene)malonate intermediate after the initial condensation step. This can be done by recrystallization from ethanol or by flash chromatography to remove unreacted starting materials.

    • Use an Inert, High-Boiling Solvent: Solvents like Dowtherm A or diphenyl ether provide excellent heat transfer and allow for precise temperature control, minimizing localized overheating.

    • Optimize Reaction Time: Monitor the reaction by TLC or HPLC. Do not heat for longer than necessary. Microwave-assisted heating can sometimes dramatically reduce reaction times and improve yields by minimizing degradation.[2]

Q2: My NMR spectrum shows more aromatic signals than expected. How do I confirm the presence of the 5-methyl isomeric impurity?

A2: The presence of the 5-methyl isomer alongside the 7-methyl product is the most likely cause. While full 2D NMR would be definitive, you can often distinguish the isomers by ¹H NMR. The chemical shifts of the protons on the quinoline ring will differ slightly but consistently between the two isomers. For closely related compounds like 5-methylquinoline and 7-methylquinoline, the chemical shifts of the methyl protons and the aromatic protons are distinct. You can expect a similar differentiation for your carboxylic acid derivatives.

  • Troubleshooting Step: Run a high-resolution ¹H NMR (≥400 MHz). The presence of two distinct singlets in the methyl region (around 2.5-2.7 ppm) and a more complex pattern of doublets and singlets in the aromatic region (7.0-9.0 ppm) than expected for a single isomer is a strong indicator of a mixture.

  • Confirmation: The most reliable method is to compare your spectrum to a known standard if available, or to use HPLC-MS to confirm the presence of two compounds with the same mass-to-charge ratio (m/z).

Q3: I am struggling to separate the 5-methyl and 7-methyl isomers. What is the best purification strategy?

A3: Separating regioisomers can be challenging due to their similar physical properties. A multi-step approach is often necessary.

  • Strategy 1: Fractional Recrystallization: This method exploits small differences in solubility between the isomers in a particular solvent system.

    • Rationale: The packing efficiency of the crystal lattice often differs between isomers, leading to slight differences in solubility.

    • Recommended Solvents to Screen: High-polarity aprotic solvents are often effective for purifying quinoline carboxylic acids.[3] Start with N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetic acid. You can also try solvent mixtures like ethanol/water or DMF/water.

  • Strategy 2: Preparative HPLC: This is a more robust but resource-intensive method.

    • Rationale: Reversed-phase HPLC can separate compounds based on subtle differences in polarity and hydrophobic interactions.

    • Starting Conditions: A C18 column is a good starting point. The mobile phase will typically be a gradient of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acids are protonated.[4] Columns with different stationary phases, such as those with phenyl or biphenyl ligands, can offer alternative selectivity based on π-π interactions and may improve separation.[5]

Purification MethodProsCons
Fractional Recrystallization Scalable, cost-effective for large quantities.Can be labor-intensive, may require multiple cycles, lower recovery.
Column Chromatography Good for small to medium scale, can provide high purity.Can be slow, requires significant solvent, potential for product loss on silica gel.
Preparative HPLC High resolution, excellent for achieving very high purity.Expensive, limited scalability, requires specialized equipment.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Low yield after condensation (Step 1) 1. Incomplete reaction. 2. Reaction temperature too low.1. Monitor reaction by TLC until the starting aniline is consumed. 2. Increase temperature to 120-130°C. Ensure proper mixing.
Product precipitates during hot filtration of recrystallization The chosen solvent has too low a boiling point, or the solution is supersaturated.1. Add a small amount of hot solvent to redissolve the product. 2. Use a pre-heated funnel for filtration.
Oiling out during recrystallization The solution is cooling too quickly, or the impurity level is very high, depressing the melting point.1. Re-heat the solution to dissolve the oil, then allow it to cool more slowly. 2. Try a different solvent system. 3. Perform a preliminary purification (e.g., a quick silica plug) before recrystallization.
HPLC shows a single broad peak Co-elution of isomers.1. Optimize the HPLC method: slow down the gradient, try a different column (e.g., a phenyl-hexyl phase), or change the organic modifier (e.g., from acetonitrile to methanol).
Product is insoluble in common NMR solvents The carboxylic acid may be in a salt form or is highly crystalline.1. Use deuterated DMSO (DMSO-d6), which is an excellent solvent for many carboxylic acids. 2. If using CDCl₃, adding a few drops of deuterated methanol can improve solubility.

Protocols

Protocol 1: Synthesis of Ethyl 2-Hydroxy-7-methylquinoline-3-carboxylate (Isomer Mixture)

This protocol is based on the standard Gould-Jacobs reaction conditions.

  • Condensation: In a round-bottom flask, combine 3-methylaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq). Heat the mixture with stirring at 125 °C for 1-2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the 3-methylaniline is consumed. The intermediate, diethyl 2-(((3-methylphenyl)amino)methylene)malonate, can be used directly or purified by vacuum distillation.

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A (approx. 5-10 mL per gram of intermediate). Heat the mixture to 250-255 °C with efficient stirring for 20-30 minutes.[2] The solution will darken.

  • Isolation: Cool the reaction mixture to room temperature. Dilute with a large volume of hexanes or petroleum ether to precipitate the product. Stir for 30 minutes.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with hexanes to remove the high-boiling solvent. The resulting solid is a mixture of the ethyl esters of the 5-methyl and 7-methyl isomers.

Protocol 2: Saponification to Carboxylic Acid (Isomer Mixture)
  • Hydrolysis: Suspend the crude ethyl ester mixture in a 10% aqueous solution of sodium hydroxide (approx. 5-10 eq). Heat the mixture to reflux (approx. 100 °C) with stirring for 1-2 hours, or until the solid has completely dissolved and the solution is clear.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH is approximately 2-3. A thick precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water until the washings are neutral (pH ~7).

  • Drying: Dry the solid in a vacuum oven at 60-80 °C to yield the crude mixture of this compound and 2-Hydroxy-5-methylquinoline-3-carboxylic acid.

Protocol 3: Analytical Method for Impurity Identification (HPLC-MS)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm. Mass Spectrometry in positive ion mode, scanning for the molecular ion (m/z for C₁₁H₁₀NO₃⁺ is 204.06).

  • Expected Result: You should observe two distinct peaks with very similar retention times, both showing a parent ion at m/z 204. This confirms the presence of the two isomers.

References

Scalable synthesis of "2-Hydroxy-7-methylquinoline-3-carboxylic acid" for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the scalable synthesis of 2-Hydroxy-7-methylquinoline-3-carboxylic acid, a crucial scaffold in drug discovery.[1][2] Preclinical studies demand robust and reproducible synthetic routes, and this document addresses the common challenges encountered when transitioning from bench-scale to multi-gram or kilogram production.

Overview of the Recommended Synthetic Pathway: The Gould-Jacobs Reaction

For the target molecule, the Gould-Jacobs reaction is the most reliable and scalable synthetic strategy.[3][4] This multi-step process is consistently cited for preparing 4-hydroxyquinoline derivatives, which are tautomers of the desired 2-hydroxyquinoline structure.[5] The synthesis involves three primary stages:

  • Condensation: Reaction of m-toluidine with diethyl ethoxymethylenemalonate (DEEM).

  • Thermal Cyclization: High-temperature intramolecular ring closure to form the quinoline core.

  • Saponification: Hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.

Below is a workflow diagram illustrating this scalable process.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification & Workup A m-Toluidine C Intermediate: Anilinomethylenemalonate A->C Ethanol (Solvent) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 2-Hydroxy-7-methyl- quinoline-3-carboxylate C->D High Temperature (e.g., Dowtherm A, >250°C) E Final Product: 2-Hydroxy-7-methylquinoline- 3-carboxylic acid D->E 1. NaOH or KOH (aq) 2. Acidification (HCl)

Caption: Overall workflow for the Gould-Jacobs synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing probable causes and field-tested solutions.

Question 1: My initial condensation reaction (Step 1) has a low yield or stalls. What's going wrong?

Answer: This is a common issue often related to reaction equilibrium or reactant purity.

  • Probable Cause 1: Reversible Reaction & Water Contamination. The formation of the anilinomethylenemalonate intermediate is a condensation reaction that releases ethanol.[3] If significant water is present in the reactants or solvent, it can inhibit the reaction.

    • Solution: Ensure you are using anhydrous ethanol and that your m-toluidine has been properly stored to prevent moisture absorption. While not always necessary for this specific step, running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice for scalability and reproducibility.

  • Probable Cause 2: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against your starting m-toluidine. The disappearance of the aniline spot is a good indicator of completion. If the reaction stalls, gentle heating to 40-50°C can often drive it to completion without promoting side reactions.

Question 2: The thermal cyclization (Step 2) is producing significant charring and a low yield of the quinoline ester. How can I optimize this critical step?

Answer: The thermal cyclization is the most demanding step of the Gould-Jacobs synthesis, requiring high temperatures to facilitate the intramolecular 6-electron cyclization.[6] Poor heat transfer and localized overheating are major challenges during scale-up.

  • Probable Cause 1: Inefficient or Uneven Heating. Standard laboratory heating mantles can create hotspots on large flasks, leading to decomposition (charring) of the reaction mixture.

    • Solution:

      • High-Boiling Solvent: Use a high-boiling, thermally stable solvent like Dowtherm A or diphenyl ether. These solvents provide a consistent and evenly distributed temperature bath (typically 250-260°C).

      • Mechanical Stirring: Ensure efficient mechanical stirring to promote even heat distribution throughout the reaction vessel.

      • Microwave Synthesis: For small to medium scale (up to ~100g), microwave-assisted synthesis is an excellent alternative.[7] It provides rapid and uniform heating, dramatically reducing reaction times and often improving yields by minimizing thermal degradation.

  • Probable Cause 2: Reaction Time. Prolonged heating, even at the correct temperature, can lead to product degradation.

    • Solution: Optimize the reaction time. Once the cyclization temperature is reached, take samples every 30 minutes and analyze them by HPLC or TLC to determine the point of maximum product formation before significant degradation begins.

ParameterConventional HeatingMicrowave-Assisted Heating
Temperature 250 - 260 °C250 - 300 °C[6]
Solvent Dowtherm A / Diphenyl EtherSolvent-free or high-boiling solvent
Reaction Time 1 - 4 hours5 - 30 minutes[6]
Key Challenge Uniform heat transfer, charringScalability, equipment cost

Question 3: During the saponification (Step 3), my ester is not fully hydrolyzing, or I'm getting a messy workup. What are the best practices?

Answer: Incomplete hydrolysis or difficult workup can compromise the purity and yield of your final product.

  • Probable Cause 1: Insufficient Base or Reaction Time. The ester may be sterically hindered or poorly soluble, leading to slow hydrolysis.

    • Solution: Use a moderate excess of base (e.g., 2-3 equivalents of NaOH or KOH). Reflux the mixture and monitor the disappearance of the starting ester by TLC. If the reaction is slow, extending the reflux time is usually effective. Using a co-solvent like ethanol can improve the solubility of the ester in the aqueous base.

  • Probable Cause 2: Product Precipitation during Workup. The final carboxylic acid is insoluble in acidic water. If the acidification is done too quickly, the product can crash out as a fine, difficult-to-filter solid.

    • Solution: After the hydrolysis is complete, cool the basic solution in an ice bath. Slowly add concentrated HCl with vigorous stirring. Monitor the pH. You want to bring the pH to ~2-3 to ensure complete protonation and precipitation of your carboxylic acid. Slow addition will result in the formation of larger, more easily filterable crystals. Wash the filtered solid with cold deionized water to remove inorganic salts, followed by a non-polar solvent like hexanes to aid in drying.

G start Crude Product (in aqueous base after saponification) cool Cool to 0-5°C (Ice Bath) start->cool acidify Slowly Add Conc. HCl (to pH 2-3 with vigorous stirring) cool->acidify precipitate Product Precipitates acidify->precipitate filter Vacuum Filtration precipitate->filter wash_water Wash with Cold DI Water filter->wash_water wash_solvent Wash with Hexanes/Ether wash_water->wash_solvent dry Dry Under Vacuum wash_solvent->dry final Pure Crystalline Product dry->final

Caption: Recommended workflow for product precipitation and purification.

Frequently Asked Questions (FAQs)

Q1: What are the expected analytical signatures for confirming the final product structure?

A1: You should use a combination of techniques. The product exists in tautomeric equilibrium between the 2-hydroxyquinoline and quinolin-2(1H)-one forms, with the keto form often predominating in the solid state.[3]

  • ¹H NMR (in DMSO-d₆): Expect to see a broad singlet for the N-H proton (around 11-12 ppm), aromatic protons corresponding to the 7-methyl substituted ring, and a singlet for the C4-H. The methyl group should appear as a singlet around 2.4 ppm.

  • IR (KBr): Look for a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹ from the quinolone tautomer, and broad O-H and N-H stretching bands above 3000 cm⁻¹.

  • LC-MS: This is crucial for confirming the molecular weight (203.19 g/mol ) and assessing purity.[8] A high-resolution mass spec (HRMS) will confirm the elemental formula (C₁₁H₉NO₃).

  • HPLC: Use a reverse-phase method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water with formic acid) to determine the purity, which should be >98% for preclinical studies.[9]

Q2: What specific safety precautions are necessary for this synthesis at scale?

A2: Safety is paramount.

  • Thermal Cyclization: This step requires extremely high temperatures. Perform it in a walk-in fume hood designed for high-temperature reactions. Ensure your glassware is rated for these temperatures and is free of any cracks or star fractures. Always use a blast shield.

  • Acid/Base Handling: The use of concentrated HCl and NaOH/KOH requires appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield. The acidification step is exothermic and should be performed slowly in an ice bath to control the temperature.

  • Solvents: Dowtherm A and diphenyl ether have high boiling points and should only be handled in a well-ventilated fume hood.

Q3: How can the final product be purified to meet preclinical standards (>98% purity)?

A3: A multi-step purification process is recommended after the initial precipitation and filtration.

  • Acid-Base Wash: If impurities persist, the crude product can be redissolved in a dilute basic solution (e.g., 1M NaHCO₃), washed with an organic solvent like ethyl acetate to remove neutral impurities, and then re-precipitated by adding acid.

  • Recrystallization: This is the most effective method for achieving high purity. Solvents such as dimethylformamide (DMF), ethanol, or acetic acid have been reported for similar quinoline carboxylic acids.[10][11] A solvent screen should be performed to find the optimal system that provides good recovery and high purity.

Detailed Experimental Protocol

This protocol is a representative procedure for a multi-gram scale synthesis.

Step 1: Synthesis of Diethyl 2-((3-methylphenyl)amino)methylenemalonate

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add m-toluidine (1.0 eq).

  • Add anhydrous ethanol (approx. 3 mL per gram of aniline).

  • Add diethyl ethoxymethylenemalonate (DEEM) (1.05 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the m-toluidine.

  • Reduce the solvent volume by ~50% via rotary evaporation.

  • Cool the mixture in an ice bath to crystallize the intermediate product.

  • Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.

Step 2: Synthesis of Ethyl 2-Hydroxy-7-methylquinoline-3-carboxylate

  • Set up a reaction vessel suitable for high temperatures with a mechanical stirrer and a reflux condenser.

  • Add Dowtherm A (or diphenyl ether) to the vessel (approx. 4 mL per gram of the intermediate).

  • Heat the solvent to 250-255°C.

  • Slowly add the intermediate from Step 1 in portions to the hot solvent. Vigorous evolution of ethanol will be observed.

  • Maintain the temperature and stir for 1-2 hours after the addition is complete. Monitor by TLC or HPLC.

  • Cool the reaction mixture to below 100°C and add hexanes to precipitate the product.

  • Filter the solid, wash thoroughly with hexanes to remove the high-boiling solvent, and dry.

Step 3: Synthesis of this compound

  • To a round-bottom flask, add the crude ester from Step 2.

  • Add a 10% aqueous solution of sodium hydroxide (2.5 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, until TLC or HPLC shows complete consumption of the ester.

  • Cool the clear solution in an ice bath.

  • Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is ~2-3.

  • Filter the resulting white/off-white precipitate.

  • Wash the solid sequentially with cold deionized water and cold diethyl ether.

  • Dry the final product in a vacuum oven at 60-80°C to a constant weight.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

  • Journal of Pharmaceutical and Toxicological Chemistry. (2023). Benign and proficient procedure for preparation of quinoline derivatives. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Journal of Pharmaceutical and Toxicological Chemistry. (2023). BENIGN AND PROFICIENT PROCEDURE FOR PREPARATION OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • RSC Advances. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21380. [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • Patsnap. (n.d.). Quinoline derivatives, their preparation and use. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • ResearchGate. (n.d.). A few quinoline derivatives in clinical use. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4945. [Link]

  • Google Patents. (n.d.). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • PubMed Central. (2016). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. Retrieved from [Link]

  • ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • PubMed Central. (2019). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Retrieved from [Link]

Sources

Preventing byproduct formation in the synthesis of quinolone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. The following resources address specific challenges in preventing byproduct formation, focusing on the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: My quinolone synthesis is resulting in a low yield and a complex mixture of products. What are the first general parameters I should check?

A1: Low yields and product mixtures are common issues that can often be traced back to fundamental reaction parameters. Before investigating more complex causes, systematically review the following:

  • Reaction Temperature: Many classical quinolone syntheses, like the Gould-Jacobs or Conrad-Limpach, are highly sensitive to temperature.[1] Small deviations can favor side reactions or cause decomposition of starting materials and products.[2] Quinolones themselves are generally resistant to heat, but reaction intermediates may not be.[3]

  • Purity of Starting Materials: Impurities in your aniline, β-ketoester, or other reagents can introduce competing reactants, leading to a cascade of unexpected byproducts.[4][5] Always use reagents of the highest possible purity.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation.[1] Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Catalyst Activity: If your synthesis uses a catalyst, ensure it is fresh and active. Deactivated catalysts can result in incomplete reactions or the promotion of alternative, undesired pathways.[6]

Q2: I'm observing a significant amount of dark, tarry material in my high-temperature cyclization step. What is causing this and how can I prevent it?

A2: Tar formation is a frequent problem in syntheses that require high heat, such as the Gould-Jacobs and Skraup reactions.[1][6] This is typically caused by the polymerization of reactive intermediates or starting materials, like acrolein in the Skraup synthesis, under strongly acidic and high-temperature conditions.[6]

  • Solution: The key is precise temperature control. Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether to maintain a stable and uniform temperature.[1][2] Additionally, ensure the reaction time is not unnecessarily long; stop the reaction as soon as the starting material is consumed (as monitored by TLC).

Q3: How can I improve the regioselectivity of my reaction when using an unsymmetrically substituted starting material?

A3: Achieving high regioselectivity is a common challenge, particularly in the Gould-Jacobs reaction with substituted anilines or the Combes synthesis with unsymmetrical β-diketones.[2][6] The cyclization can be influenced by both steric and electronic factors.[2]

  • Solution: The choice of catalyst and reaction conditions can dramatically influence the outcome. For instance, in some modern syntheses, palladium or nickel catalysts can be used to control whether a 5-exo or 6-endo cyclization occurs, leading to different isomers.[7] In classical syntheses, the electronic nature of the substituents on the aniline ring can direct the cyclization, though this is often substrate-dependent. A systematic screening of solvents and catalysts may be necessary to optimize selectivity for your specific substrate.

Troubleshooting Guide by Synthetic Method

This section provides in-depth solutions for byproduct formation specific to common quinolone synthesis routes.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for creating 4-hydroxyquinolines, but its high-temperature cyclization step is prone to issues.[8][9]

  • Probable Cause: The thermal cyclization step, which often requires temperatures above 250 °C, can lead to thermal decomposition and polymerization of the anilidomethylenemalonate intermediate if not carefully controlled.[10]

  • Troubleshooting Workflow:

  • Preventative Protocol:

    • Condensation: Combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) and heat at 110-130 °C for 1-2 hours. Monitor the formation of the intermediate by TLC.

    • Solvent Addition: After confirming intermediate formation, add it to a high-boiling solvent like diphenyl ether (use approx. 5-10 mL per gram of intermediate). [10] 3. Controlled Cyclization: Heat the solution to a steady reflux (approx. 250 °C) for only 30-45 minutes. Over-refluxing is a primary cause of tarring. [10] 4. Work-up: Cool the mixture and precipitate the product by adding a non-polar solvent like hexanes. Collect the solid via filtration. [1]

  • Probable Cause: Cyclization can occur at either of the two ortho positions relative to the amino group. The outcome is dictated by a sensitive balance of steric hindrance and the electronic directing effects of the substituent. [2]* Solution: Regioselectivity in the Gould-Jacobs reaction is notoriously difficult to control and is highly substrate-dependent. While there is no universal solution, consider the following:

    • Microwave Synthesis: Microwave-assisted protocols can sometimes offer improved selectivity and significantly shorter reaction times, reducing the window for side reactions. [11][12] * Alternative Routes: If regioselectivity remains poor, exploring an alternative synthetic route where the regiochemistry is set earlier in the sequence may be more efficient.

    Heating Method Typical Temperature Typical Time Advantages/Disadvantages
    Classical (Oil Bath) ~250 °C30-60 minSimple setup; potential for uneven heating and tarring. [10]
    Microwave Irradiation 250-300 °C5-15 minRapid, uniform heating; improved yields; reduced byproducts. [12]
The Conrad-Limpach-Knorr Synthesis

This method involves the condensation of anilines with β-ketoesters. A critical challenge is controlling the regioselectivity of the cyclization, which is highly dependent on temperature. [13][14]

  • Probable Cause: This is a classic case of kinetic versus thermodynamic control. The formation of the 4-hydroxyquinoline is kinetically favored and occurs at lower temperatures (140-160 °C). The 2-hydroxyquinoline is the thermodynamically more stable product and is formed at higher temperatures. [13][14][15]* Mechanism & Solution:

    Caption: Kinetic vs. Thermodynamic control in quinoline synthesis.

  • Preventative Protocol:

    • Enamine Formation: Slowly add the β-ketoester (1.0 eq) to the aniline (1.0 eq) with stirring, often with a catalytic amount of acid (e.g., H₂SO₄). [13] 2. Kinetic Cyclization: Heat the mixture in an oil bath, carefully maintaining the temperature between 140-160 °C . Do not exceed this range. [15] 3. Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-3 hours.

    • Work-up: Cool the reaction mixture. The crude 4-hydroxyquinoline product may solidify and can be purified by washing and recrystallization. [1]

The Friedländer Synthesis

This synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. The primary side reaction is the self-condensation of the ketone. [6]

  • Probable Cause: The basic or acidic conditions used to promote the Friedländer annulation can also catalyze the self-condensation of enolizable ketones or aldehydes. [6][16]* Solutions:

    • Use Milder Conditions: Traditional methods often use strong acids or bases at high temperatures. Modern protocols utilize milder catalysts, such as molecular iodine or gold catalysts, which can facilitate the reaction at lower temperatures (e.g., 80-100 °C), thereby minimizing self-condensation. [6][16] 2. Slow Addition: Slowly adding the ketone reactant to the reaction mixture containing the 2-aminoaryl aldehyde can help keep the instantaneous concentration of the ketone low, disfavoring the bimolecular self-condensation reaction. [6] 3. Use an Imine Analog: To circumvent the issue entirely, one can pre-react the 2-aminoaryl aldehyde/ketone to form an imine, which can then be reacted with the active methylene compound, avoiding the conditions that lead to aldol reactions. [6]

Byproduct Identification and Purification

Q4: What are the best analytical techniques for identifying these byproducts?

A4: A combination of chromatographic and spectroscopic methods is essential for robust byproduct identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred technique for separating the components of your reaction mixture and obtaining the molecular weight of each, which is crucial for initial identification. [17][18]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the exact structure of both your desired product and any significant impurities.

  • High-Performance Liquid Chromatography (HPLC): When coupled with a UV or fluorescence detector, HPLC is excellent for quantifying the purity of your product and determining the relative amounts of byproducts formed under different reaction conditions. [17][19] Q5: What are some effective strategies for purifying my quinolone derivative away from closely related byproducts?

A5: Purification can be challenging, especially with isomeric byproducts.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities, provided a suitable solvent system can be found that solubilizes the impurities while allowing the desired product to crystallize upon cooling.

  • Column Chromatography: For complex mixtures or isomers with similar polarities, silica gel column chromatography is the standard purification method. A careful selection of the eluent system is critical for achieving good separation. [6]* Solid-Phase Extraction (SPE): For cleaning up crude samples before final purification, SPE can be a rapid and effective technique to remove highly polar or non-polar impurities. [19][20]

References

  • Ukrainets, I. V., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics. Available at: [Link]

  • EP 0 276 700 A1. Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
  • Wang, C., et al. (2024). Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones. Organic Chemistry Frontiers. Available at: [Link]

  • Ahmed, M. S., et al. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. Available at: [Link]

  • El-faham, A. A., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances. Available at: [Link]

  • Beccalli, E. M., et al. (2011). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. Available at: [Link]

  • Wenta, T., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • Li, J., et al. (2023). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society. Available at: [Link]

  • Ragaini, F., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules. Available at: [Link]

  • Ríos-Lombardía, N., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Antibiotics. Available at: [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia. Available at: [Link]

  • Rey, V., et al. (2017). Effect of Heating on the Stability of Quinolones in Milk. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Prat, M. D., et al. (2013). Analytical strategies to determine quinolone residues in food and the environment. Trends in Analytical Chemistry. Available at: [Link]

  • Li, Y., et al. (2015). Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Agilent Technologies. (2014). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Available at: [Link]

  • da Silva, R. B., et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. Available at: [Link]

  • Asif, M. (2015). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Ahmed, M. S., et al. (2024). [Review Article] Green Strategies for The Synthesis of Quinolone Derivatives. ResearchGate. Available at: [Link]

  • da Silva, R. B., et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. Available at: [Link]

  • Unknown author. Conrad-Limpach Reaction. Available at: [Link]

  • Unknown author. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Unknown author. (2024). REGIOSELECTIVITY OF HALO- AND CHALCOGEN-INDUCED CYCLIZATION OF DIALLYLQUINAZOLIN-4-ONE. Journal of Chemistry and Technologies. Available at: [Link]

  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. Available at: [Link]

  • Unknown author. Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. Available at: [Link]

  • Dine, I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. Available at: [Link]

  • Sun, Q., et al. (2019). Quinoline and quinolone dimers and their biological activities: An overview. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ahmed, M. S., et al. (2024). [Review Article] Green Strategies for The Synthesis of Quinolone Derivatives. ResearchGate. Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available at: [Link]

  • Mueller, A., et al. (2019). Conserved proline residues prevent dimerization and aggregation in the β-lactamase BlaC. FEBS Letters. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity in Chemical Synthesis: A Case Study of 2-Hydroxy-5-Picoline. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Available at: [Link]

  • Apollo Scientific. (n.d.). Why High-Purity Chemicals Matter in Drug Discovery. Available at: [Link]

  • Hasan, S., et al. (2022). A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity. Molecules. Available at: [Link]

  • Wenta, T., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • Wang, Z., et al. (2021). Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence. Green Chemistry. Available at: [Link]

Sources

Technical Support Center: Enhancing the Purity of 2-Hydroxy-7-methylquinoline-3-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Hydroxy-7-methylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the purity of this compound through recrystallization. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification process effectively.

Section 1: Foundational Knowledge - Understanding the System

A successful purification is built on a solid understanding of the target molecule and the principles of the chosen technique.

Physicochemical Profile: this compound

Understanding the properties of the target compound is the first step in designing a robust recrystallization protocol. While extensive data for this specific molecule is limited, we can infer key characteristics from its structure and data on analogous compounds.[1]

PropertyValue / Inferred CharacteristicSignificance for Recrystallization
Molecular Formula C₁₁H₉NO₃[2]Influences molecular weight and polarity.
Molecular Weight 203.19 g/mol [3]Relevant for calculating molar quantities and yield.
Appearance Likely a crystalline solid (white to off-white/yellow).[4][5]The physical state at room temperature makes it a candidate for recrystallization.
Solubility Poorly soluble in non-polar organic solvents; soluble in polar aprotic solvents (e.g., DMF, DMSO) and potentially alcohols like ethanol, especially when heated.[1][6][7]This is the most critical parameter. The ideal solvent will show a large solubility difference between hot and cold conditions.
Melting Point (MP) Estimated to be >190 °C.[1][5]The boiling point of the chosen solvent should be lower than the compound's melting point to prevent "oiling out".[4][8]
The "Why" of Recrystallization

Recrystallization is a powerful purification technique that leverages the differences in solubility between the desired compound and impurities within a chosen solvent system. The core principle is that a substance is typically more soluble in a hot solvent than in a cold one.[4] As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Most impurities, ideally present in smaller amounts, will remain dissolved in the cold solvent (the "mother liquor") and can be separated by filtration.

Section 2: Experimental Protocol - A Validated Methodology

This section provides a detailed, step-by-step protocol for the recrystallization of this compound.

Recommended Protocol

Objective: To purify crude this compound (e.g., 95% purity) to >98% purity.[2][9]

Recommended Solvent System: Based on literature for similar quinoline carboxylic acids, Ethanol or a mixed solvent system of Dimethylformamide (DMF)/Acetonitrile is a promising starting point.[6][7]

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (a shallow solvent pool can lead to rapid cooling and poor crystal formation).[8]

    • Add a magnetic stir bar and the primary solvent (e.g., DMF) dropwise while heating and stirring on a hot plate.

    • Add the minimum amount of hot solvent required to fully dissolve the solid. Using too much solvent is the most common reason for poor or no crystal formation.[10]

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount (spatula tip) of activated carbon. Using too much can lead to product loss.[4]

    • Bring the solution back to a boil for a few minutes. The carbon will adsorb colored impurities.

  • Hot Gravity Filtration (Optional):

    • This step is necessary if there are insoluble impurities or if activated carbon was used.

    • Place a piece of fluted filter paper in a stemless funnel.

    • Preheat the funnel and a clean receiving flask with hot solvent vapor to prevent premature crystallization.[4]

    • Pour the hot solution through the filter paper quickly.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

    • Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[11]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Ensure the filter paper is wetted with the cold recrystallization solvent before pouring the crystal slurry.

  • Washing:

    • With the vacuum still applied, wash the crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[11]

  • Drying:

    • Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them.

    • Transfer the solid to a watch glass and dry to a constant weight, typically in a vacuum oven. The presence of residual solvent can depress the melting point and add to the weight, giving an inaccurate yield.[11]

Purity Verification
  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. An impure compound will melt over a broader and lower temperature range.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the purity of the compound by separating it from any remaining impurities.[12]

Section 3: Troubleshooting Guide (Q&A)

Q1: My compound won't dissolve completely, even when boiling.

  • Possible Cause: You may have insoluble impurities, or you have not added enough solvent.

  • Solution: Add small additional portions of the hot solvent. If the solid material does not dissolve, it is likely an insoluble impurity. In this case, proceed to a hot gravity filtration step to remove it before cooling.[11]

Q2: I've dissolved my compound, but no crystals are forming upon cooling.

  • Possible Cause 1: Too much solvent was used. This is the most common issue, resulting in a solution that is not supersaturated upon cooling.[8][10]

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[8]

  • Possible Cause 2: The solution is supersaturated but requires a nucleation site.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[4][11]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for crystal growth.[11]

Q3: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

  • Possible Cause: This occurs when the compound comes out of solution at a temperature above its melting point, often due to a very high concentration of solute or the presence of significant impurities that depress the melting point.[4][8]

  • Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool much more slowly.[8][10] Insulating the flask can help. If impurities are suspected, an activated carbon step may be beneficial.[8]

Q4: My final yield is very low. How can I improve my recovery?

  • Possible Cause 1: Too much solvent was used, and a significant amount of your product remains in the mother liquor.[8]

  • Possible Cause 2: Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper.

  • Possible Cause 3: The crystals were washed with too much cold solvent, or the solvent was not cold enough.

  • Solution: Before starting, perform small-scale solubility tests to determine the optimal solvent amount.[11] Ensure all equipment for hot filtration is pre-heated. Always use a minimal amount of ice-cold solvent for washing the final crystals.[11] You can test the mother liquor for remaining product by evaporating a small sample; if a large residue remains, you may be able to recover more product by concentrating the mother liquor.[8]

Q5: After recrystallization, the purity (by HPLC or MP) has not significantly improved. What's the next step?

  • Possible Cause: The impurities may have very similar solubility properties to your target compound in the chosen solvent.

  • Solution: A different solvent or a mixed-solvent system may be required.[13] Alternatively, the impurities may not be removable by recrystallization, and another purification technique, such as column chromatography, should be considered.[10]

Section 4: Visual Workflows

Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Gravity Filtration (Optional) Dissolve->HotFilter Insoluble impurities? Cool Slow Cooling & Crystallization Dissolve->Cool No HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Dry Dry to Constant Weight Wash->Dry Analyze Analyze Purity (MP, HPLC) Dry->Analyze

Caption: Standard workflow for recrystallization.

Troubleshooting Decision Tree

G cluster_solutions Start Problem Occurred Q1 No Crystals Forming? Start->Q1 Q2 Compound 'Oiled Out'? Q3 Purity Not Improved? S1 Boil off excess solvent S2 Scratch flask or add seed crystal S3 Reheat, add more solvent, cool slower S4 Use different solvent or chromatography Q1->S1 Yes (Too much solvent?) Q1->S2 Yes (Supersaturated?) Q1->Q2 No Q2->S3 Yes Q2->Q3 No Q3->S4 Yes

Caption: Decision-making process for common issues.

Section 5: References

  • 6Google Patents.

  • 14Benchchem.

  • 10University of York, Department of Chemistry.

  • 4Wired Chemist.

  • 15PubMed.

  • 8Chemistry LibreTexts.

  • 11Unknown Source.

  • 13University of Rochester, Department of Chemistry.

  • 7Advanced Journal of Chemistry, Section A.

  • 1BenchChem.

  • 16European Patent Office.

  • 2CymitQuimica.

  • 5Chem-Impex.

  • 17ChemicalBook.

  • 3PubChem.

  • 18Physical Chemistry Research.

  • 19Heterocyclic Communications.

  • 9BLD Pharmatech.

  • 12ACS Omega.

  • 20ResearchGate.

Sources

Validation & Comparative

The Anticancer Potential of 2-Hydroxy-7-methylquinoline-3-carboxylic Acid: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Within the realm of oncology, quinoline derivatives have demonstrated significant promise, with several compounds progressing into clinical trials and approved as anticancer drugs.[3][4] This guide provides a comparative analysis of the potential anticancer activity of a specific, yet lesser-studied derivative, 2-Hydroxy-7-methylquinoline-3-carboxylic acid, in the context of other well-established quinoline-based anticancer agents. While direct experimental data for this particular compound is not extensively available in peer-reviewed literature, a robust understanding of its potential can be extrapolated from structure-activity relationship (SAR) studies of closely related analogues.

The Quinoline Scaffold: A Versatile Tool in Anticancer Research

Quinoline derivatives exert their anticancer effects through a variety of mechanisms, making them a versatile class of compounds for targeting the complex signaling networks of cancer cells.[1][5] These mechanisms include, but are not limited to:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to insert between DNA base pairs, disrupting DNA replication and transcription.[6] Furthermore, some derivatives can inhibit topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication, leading to cell cycle arrest and apoptosis.[7]

  • Kinase Inhibition: Many quinoline-based drugs are potent inhibitors of various protein kinases, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and Src kinase, which are often dysregulated in cancer and drive tumor growth, proliferation, and angiogenesis.[4][8]

  • Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubule assembly and disassembly, certain quinoline derivatives can disrupt the mitotic spindle, leading to mitotic catastrophe and cell death.[3]

  • Induction of Apoptosis: Quinoline compounds can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[1]

Deconstructing this compound: A Hypothetical Anticancer Profile

The anticancer potential of this compound can be inferred by examining its key structural features: the 2-hydroxy (or its tautomeric form, 2-oxo), 7-methyl, and 3-carboxylic acid groups.

The 2-Hydroxy/2-Oxo Moiety

The 2-hydroxyquinoline moiety exists in tautomeric equilibrium with its 2-oxo (quinolinone) form. This structural feature is present in numerous compounds with demonstrated cytotoxic activity. For instance, some 2-oxo-quinoline-3-Schiff base derivatives have shown potent antitumor activities against various cancer cell lines, in some cases exceeding the efficacy of the standard chemotherapeutic agent 5-fluorouracil.[8] The presence of the carbonyl group in the 2-oxo form can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

The 3-Carboxylic Acid Group

The carboxylic acid group at the 3-position is a key feature that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Studies on quinoline-3-carboxylic acid derivatives have indicated their potential as selective antiproliferative agents.[2] The acidic nature of this group can enhance water solubility and provide a crucial point of interaction, such as hydrogen bonding, with amino acid residues in the active sites of target enzymes.[2]

The 7-Methyl Group

The substitution pattern on the benzene ring of the quinoline nucleus is a critical determinant of biological activity. While specific data on the 7-methyl substitution in this exact configuration is scarce, methyl groups can influence the electronic properties and lipophilicity of the molecule. In some contexts, a methyl group can enhance binding to hydrophobic pockets within target proteins. For example, a study on 2-styrylquinolines showed that a 6-methylquinoline derivative exhibited strong cytotoxic effects against HepG2 and HCT116 cell lines.[5]

Comparative Analysis with Other Quinoline Derivatives

To contextualize the potential of this compound, it is instructive to compare its structural motifs with those of other quinoline derivatives with established anticancer activity.

Derivative ClassKey Structural FeaturesDocumented Anticancer Activity (IC50 values)Putative Mechanism of Action
2-Styrylquinolines Styryl group at C26-bromo-2-(4-(dimethylamino)styryl)quinoline-4-carboxylic acid: 7.7 µM (HepG2), 9.8 µM (HCT116)[5]EGFR Kinase Inhibition[5]
Quinoline-3-carboxamides Amide at C3Furan derivative 5o : 3.355 µM (MCF-7)[7]EGFR Inhibition[7]
4,7-Disubstituted Quinolines Various substitutions at C4 and C77-chloro-4-quinolinylhydrazone derivatives: 0.314 - 4.65 µg/cm³ (various cell lines)[1]Not specified[1]
8-Hydroxyquinolines Hydroxyl group at C88-Hydroxy-2-quinolinecarbaldehyde: Potent against various cell lines[9]Not specified[9]

Experimental Protocols for Anticancer Activity Evaluation

The following are standard in vitro assays to determine the anticancer potential of novel compounds like this compound.

MTT Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the progression of the cell cycle.

Principle: Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity is directly proportional to the amount of DNA in each cell. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Visualizing Anticancer Mechanisms and Workflows

anticancer_pathways cluster_quinoline Quinoline Derivatives cluster_targets Cellular Targets cluster_outcomes Cellular Outcomes Quinoline Quinoline Derivative DNA DNA Intercalation Topoisomerase Inhibition Quinoline->DNA Disrupts Replication Kinases Kinase Inhibition (EGFR, VEGFR) Quinoline->Kinases Blocks Signaling Tubulin Tubulin Polymerization Inhibition Quinoline->Tubulin Inhibits Mitosis CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest Apoptosis Apoptosis Kinases->Apoptosis Tubulin->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Potential mechanisms of action for quinoline-based anticancer agents.

experimental_workflow start Synthesize Quinoline Derivative mtt MTT Assay (Determine IC50) start->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) mtt->apoptosis western Western Blot (Protein Expression) cell_cycle->western apoptosis->western end Identify Lead Compound western->end

Caption: A typical in vitro workflow for evaluating novel anticancer compounds.

Conclusion

While direct experimental evidence for the anticancer activity of this compound is currently limited, a systematic analysis of its structural components suggests a promising potential for cytotoxic and antiproliferative effects. The presence of the 2-hydroxy/2-oxo moiety, the 3-carboxylic acid group, and the 7-methyl substitution provides a foundation for favorable interactions with various biological targets implicated in cancer progression. Further synthesis and rigorous biological evaluation of this compound are warranted to fully elucidate its therapeutic potential. The experimental protocols and comparative data provided in this guide offer a framework for such investigations, paving the way for the development of novel and effective quinoline-based anticancer agents.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

  • (n.d.). Retrieved January 2, 2026, from [Link]

  • El-Sayed, M. A. A., El-Husseiny, W. M., Abdel-Aziz, N. I., & Abdel-Aziz, A. A. M. (2017). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 226–235. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Aly, A. A., El-Sayed, M. A. A., & El-Husseiny, W. M. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry, 75, 368–392. [Link]

  • Anticancer Activity of Quinoline Derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(56), 33861–33881. [Link]

  • Fang, Y., Yi, X., Qin, W., Zhang, Y., & Liao, Y. (2014). Synthesis and Antitumor Activities of Some 2-Oxo-quinoline-3-Schiff Base Derivatives. Asian Journal of Chemistry, 26, 7449-7451. [Link]

  • Lin, Y.-W., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 101-105. [Link]

Sources

A Comparative Study of the Antimicrobial Efficacy of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial chemotherapy, quinoline carboxylic acids represent a cornerstone class of synthetic antibiotics. Their broad spectrum of activity and potent bactericidal effects have rendered them indispensable in treating a wide array of bacterial infections.[1] This guide provides a comparative analysis of the antimicrobial efficacy of various quinoline carboxylic acids, delving into their mechanisms of action, the evolution of bacterial resistance, and the standardized methodologies for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to navigate the complexities of this vital class of antimicrobials.

The Core Mechanism: Inhibition of Bacterial DNA Topoisomerases

The profound antibacterial efficacy of quinoline carboxylic acids stems from their ability to inhibit two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are essential for maintaining the proper topology of DNA during replication, transcription, and repair.[3] Quinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, leading to the fragmentation of the bacterial chromosome and subsequent cell death.[4] This unique mechanism of action contributes to their potent bactericidal activity.[5]

The primary target of quinolones varies between bacterial species. In many Gram-negative bacteria, DNA gyrase is the principal target, while in most Gram-positive bacteria, topoisomerase IV is more susceptible.[6] This differential targeting has implications for the spectrum of activity of different quinolone derivatives.

Below is a diagram illustrating the mechanism of action of quinoline carboxylic acids.

cluster_bacterium Bacterial Cell Quinolone Quinolone Carboxylic Acid DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils/ Relaxes Cleaved_DNA Fragmented DNA DNA_Gyrase->Cleaved_DNA Forms toxic complex Topo_IV->DNA Decatenates Topo_IV->Cleaved_DNA Forms toxic complex Replication DNA Replication & Transcription DNA->Replication Cell_Death Bacterial Cell Death Cleaved_DNA->Cell_Death

Caption: Mechanism of action of quinoline carboxylic acids.

The Challenge of Resistance

The extensive use of quinolones has inevitably led to the emergence and spread of bacterial resistance, a significant clinical concern.[4] Resistance to quinoline carboxylic acids is multifactorial and can arise through several mechanisms:[2][6]

  • Target-Site Mutations: This is the most common and clinically significant mechanism.[4] Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode the subunits of DNA gyrase and topoisomerase IV, can alter the drug-binding site, reducing the affinity of quinolones for their targets.[2]

  • Reduced Intracellular Concentration: Bacteria can limit the intracellular accumulation of quinolones through two primary ways:

    • Decreased Permeability: Mutations that alter the expression or structure of outer membrane porins can reduce the influx of quinolones into the bacterial cell.[7]

    • Increased Efflux: The overexpression of efflux pumps, which are membrane proteins that actively transport a wide range of substrates, including quinolones, out of the cell, is a major contributor to resistance.[2]

  • Plasmid-Mediated Resistance: The acquisition of resistance genes on mobile genetic elements like plasmids further complicates the resistance landscape.[4] These plasmids can carry genes encoding:

    • Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from the inhibitory effects of quinolones.[6]

    • Enzymes that modify quinolones: A variant of an aminoglycoside acetyltransferase has been found to inactivate ciprofloxacin.[6]

    • Efflux pumps: Plasmids can also carry genes for efflux pumps, contributing to reduced drug accumulation.[6]

The interplay of these mechanisms can lead to high-level resistance, significantly compromising the clinical efficacy of quinoline carboxylic acids.[2]

The following diagram illustrates the primary mechanisms of bacterial resistance to quinolones.

cluster_resistance Bacterial Resistance Mechanisms Target_Mutation Target-Site Mutations (gyrA, parC) High_Level_Resistance High-Level Quinolone Resistance Target_Mutation->High_Level_Resistance Reduced_Permeability Reduced Permeability (Porin loss) Reduced_Permeability->High_Level_Resistance Efflux_Pumps Efflux Pump Overexpression Efflux_Pumps->High_Level_Resistance Plasmid_Resistance Plasmid-Mediated Resistance (qnr) Plasmid_Resistance->High_Level_Resistance

Caption: Mechanisms of bacterial resistance to quinolones.

Evaluating Antimicrobial Efficacy: Standardized Protocols

A robust and standardized approach is crucial for the comparative evaluation of the antimicrobial efficacy of quinoline carboxylic acids. The following experimental protocols are fundamental in antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9] It is a fundamental measure of the potency of an antimicrobial agent against a specific organism. The broth microdilution method is a widely used and standardized technique for determining MIC values.[10]

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Test quinoline carboxylic acid(s)

  • Bacterial strain(s) of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[11]

  • Sterile 96-well microtiter plates[12]

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select several well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[9]

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[9][12]

  • Serial Dilution of Antimicrobial Agent:

    • Prepare a stock solution of the quinoline carboxylic acid in a suitable solvent.[11]

    • Perform a two-fold serial dilution of the antimicrobial agent in MHB across the wells of the 96-well plate.[12]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).

    • Incubate the plate at 35-37°C for 16-20 hours.[12]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[12]

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.[10]

Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14] This assay is crucial for assessing the bactericidal versus bacteriostatic activity of a compound.

Experimental Protocol: MBC Assay

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micro-pipettors and tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (i.e., at and above the MIC).

    • Aseptically transfer a small aliquot (e.g., 10-100 µL) from each of these clear wells onto separate, appropriately labeled agar plates.[13]

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.[13]

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[15]

Time-Kill Kinetic Study

Time-kill assays provide dynamic information about the rate at which an antimicrobial agent kills a bacterial population over time.[16] This method is valuable for comparing the bactericidal activity of different compounds and for studying concentration-dependent killing.[17]

Experimental Protocol: Time-Kill Kinetic Assay

Materials:

  • Test quinoline carboxylic acid(s) at various concentrations (e.g., 0.25x, 1x, 4x, 16x MIC)[17]

  • Bacterial strain(s) of interest

  • Appropriate broth medium

  • Sterile flasks or tubes

  • Shaking incubator

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum and Culture Preparation:

    • Prepare a standardized bacterial inoculum as described for the MIC assay.

    • In separate flasks, add the bacterial inoculum to the broth containing the desired concentrations of the quinoline carboxylic acid. Include a growth control flask without any antimicrobial.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[18]

    • Perform serial dilutions of the samples in sterile saline.

    • Plate the dilutions onto agar plates to determine the number of viable bacteria (CFU/mL).

  • Incubation and Data Analysis:

    • Incubate the plates until colonies are visible.

    • Count the colonies and calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL against time to generate time-kill curves.[19] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[16]

The following workflow diagram summarizes the key steps in evaluating antimicrobial efficacy.

cluster_workflow Antimicrobial Efficacy Evaluation Workflow Start Start MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Time_Kill Perform Time-Kill Kinetic Study MIC->Time_Kill Data_Analysis Comparative Data Analysis MBC->Data_Analysis Time_Kill->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating antimicrobial efficacy.

Comparative Efficacy of Selected Quinolone Carboxylic Acids

The chemical structure of quinoline carboxylic acids can be modified to alter their antimicrobial spectrum, potency, and pharmacokinetic properties.[5] The following table provides a comparative summary of the in vitro activity of several key quinolone derivatives against common bacterial pathogens. The data presented are representative and can vary depending on the specific strains and testing conditions.

Quinolone DerivativeGram-Positive Activity (e.g., S. aureus)Gram-Negative Activity (e.g., E. coli, P. aeruginosa)Atypical Pathogen Activity (e.g., Mycoplasma, Chlamydia)
Nalidixic Acid PoorModerate (Enterobacteriaceae)Inactive
Norfloxacin ModerateGoodModerate
Ciprofloxacin GoodExcellent (including P. aeruginosa)[20]Good
Levofloxacin ExcellentExcellentExcellent
Moxifloxacin ExcellentGood (less active against P. aeruginosa)[17]Excellent
Gemifloxacin ExcellentGoodExcellent

Note: The terms Poor, Moderate, Good, and Excellent are qualitative descriptors of general activity. Specific MIC values are required for quantitative comparisons.

Newer generations of fluoroquinolones, such as levofloxacin, moxifloxacin, and gemifloxacin, generally exhibit enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens compared to older agents like norfloxacin and ciprofloxacin.[21] However, ciprofloxacin often retains superior activity against Pseudomonas aeruginosa.[20] The choice of a specific quinolone for clinical use or further development depends on the target pathogens and the desired spectrum of activity.

Conclusion

Quinolone carboxylic acids remain a critically important class of antimicrobial agents. A thorough understanding of their mechanism of action, the drivers of resistance, and the standardized methods for evaluating their efficacy is paramount for the successful development of new derivatives and for preserving the utility of existing drugs. The protocols and comparative data presented in this guide serve as a foundational resource for researchers and drug development professionals dedicated to combating the global challenge of antimicrobial resistance. The continued exploration of novel quinoline structures and combination therapies will be essential in the ongoing effort to stay ahead of evolving bacterial pathogens.[22][23][24][25][26][27][28][29]

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Time-kill kinetics of antibiotics active against rapidly growing mycobacteria. PubMed. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Bacterial resistance to quinolones: mechanisms and clinical importance. PubMed. [Link]

  • Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed. [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

  • Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. PubMed. [Link]

  • Mechanisms of quinolone action and resistance: where do we stand? Microbiology Society. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Time-Kill Evaluations. Nelson Labs. [Link]

  • Insights into antibiotic resistance promoted by quinolone exposure. Antimicrobial Agents and Chemotherapy. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. [Link]

  • Time-kill kinetics assay examining the time- and... ResearchGate. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. [Link]

  • Nonclassical Biological Activities of Quinolone Derivatives. Publishing at the Library. [Link]

  • Clinical Breakpoint Tables. EUCAST. [Link]

  • Mechanisms of drug resistance: quinolone resistance. PMC - PubMed Central. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. [Link]

  • In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. MDPI. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]

  • Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [Link]

  • Ciprofloxacin, a quinolone carboxylic acid compound active against aerobic and anaerobic bacteria. PMC - NIH. [Link]

Sources

"In vivo" validation of the anticancer effects of "2-Hydroxy-7-methylquinoline-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the anticancer effects of novel quinoline derivatives, using a representative compound from this class as a primary example. Given the nascent state of in vivo research on "2-Hydroxy-7-methylquinoline-3-carboxylic acid," this document will leverage published data on structurally related quinoline compounds to illustrate the validation process. This approach ensures a scientifically rigorous guide that is immediately applicable to the preclinical evaluation of this promising class of anticancer agents.

We will objectively compare the performance of a representative quinoline derivative against established standard-of-care chemotherapeutic agents, providing the necessary experimental data and detailed protocols to empower researchers in drug development.

Introduction: The Therapeutic Potential of Quinoline Scaffolds

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] These compounds exert their influence through various mechanisms, such as inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration.[1] While numerous quinoline derivatives have shown promise in in vitro studies against various cancer cell lines like MCF-7 (breast), A549 (lung), and HCT-116 (colon), the transition to in vivo models is a critical step in the drug development pipeline.[2][3][4] In vivo testing provides invaluable insights into a compound's bioavailability, toxicity, and therapeutic efficacy within a complex biological system, which cannot be fully replicated by in vitro models.[5][6]

This guide will focus on the practical aspects of designing and executing in vivo studies to validate the anticancer potential of quinoline-based compounds, exemplified by a model quinoline derivative with demonstrated in vivo activity.

Comparative Analysis: A Quinoline Derivative vs. Standard Chemotherapies

To establish the therapeutic potential of a novel quinoline compound, a direct comparison with current standard-of-care drugs is essential. For this guide, we will consider a hypothetical quinoline derivative, "Compound Q," and compare its expected performance against two widely used chemotherapeutic agents: 5-Fluorouracil (5-FU) and Cisplatin. This comparison will be based on a subcutaneous xenograft model, a cornerstone of preclinical cancer research.[7][8][9]

Data Summary: Comparative Efficacy in a Xenograft Model
CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Survival RateReference
Compound Q (Representative Quinoline Derivative) Nude Mice (Xenograft)Gastric (MGC-803 cells)To be determinedSignificant inhibition reportedNot Reported[10]
5-Fluorouracil (5-FU) Nude Mice (Xenograft)Gastric (SGC7901 cells)Metronomic, every other day~75% (most effective schedule)Not Reported[10]
Cisplatin Nude Mice (Xenograft)GastricStandard DosingDose-dependentNot Reported[2]

Experimental Protocols: A Step-by-Step Guide to In Vivo Validation

The following protocols are designed to be robust and reproducible, providing a solid foundation for the in vivo assessment of "this compound" or any novel quinoline derivative.

Subcutaneous Xenograft Mouse Model

This model is instrumental in evaluating the efficacy of an anticancer agent on human tumors grown in an immunodeficient host.[7][8]

Experimental Workflow:

xenograft_workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture 1. Cancer Cell Culture (e.g., MGC-803) cell_harvest 2. Cell Harvesting & Viability cell_culture->cell_harvest injection 4. Subcutaneous Injection of Cells cell_harvest->injection animal_acclimate 3. Animal Acclimation (Nude Mice) animal_acclimate->injection tumor_growth 5. Tumor Growth Monitoring injection->tumor_growth randomization 6. Randomization into Treatment Groups tumor_growth->randomization treatment 7. Drug Administration (Compound Q, 5-FU, Vehicle) randomization->treatment monitoring 8. Continued Monitoring (Tumor Volume, Body Weight) treatment->monitoring euthanasia 9. Euthanasia & Tumor Excision monitoring->euthanasia analysis 10. Ex Vivo Analysis (Histology, Biomarkers) euthanasia->analysis

Caption: Workflow for a subcutaneous xenograft study.

Detailed Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., MGC-803 for gastric cancer) under standard conditions.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash with sterile phosphate-buffered saline (PBS) and resuspend in a serum-free medium at a concentration of 1 x 10^7 cells/mL.

  • Animal Handling: Use female athymic nude mice (4-6 weeks old). Allow for a one-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every other day using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Compound Q, 5-FU).

  • Drug Administration: Administer the compounds as per the predetermined dosing regimen (e.g., intraperitoneal injection, oral gavage). The vehicle control group should receive the same volume of the vehicle used to dissolve the test compounds.

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight every other day. Monitor for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Study Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if any animal shows signs of excessive distress.

  • Data Analysis: Excise the tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis). Calculate the tumor growth inhibition (TGI) for each treatment group.

Toxicity Assessment

A crucial aspect of in vivo validation is determining the safety profile of the test compound.

Methodology:

  • Acute Toxicity Study: Administer escalating single doses of the compound to different groups of healthy mice. Observe the animals for 14 days for signs of toxicity and mortality to determine the LD50 (lethal dose, 50%).

  • Sub-chronic Toxicity Study: Administer the compound daily for a longer period (e.g., 28 days) at different dose levels. Monitor for changes in body weight, food and water consumption, and clinical signs of toxicity.

  • Histopathological Analysis: At the end of the study, collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination to identify any drug-induced organ damage.[11]

Mechanistic Studies In Vivo

To understand how the compound works within the living organism, mechanistic studies are essential.

Signaling Pathway Diagram:

signaling_pathway cluster_cell Cancer Cell Compound_Q Compound Q Target_Protein Target Protein (e.g., Kinase, Tubulin) Compound_Q->Target_Protein Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Apoptosis Apoptosis Downstream_Effector_1->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effector_2->Cell_Cycle_Arrest

Caption: A potential signaling pathway for Compound Q.

Methodology:

  • Biomarker Analysis: After the efficacy study, tumor samples can be analyzed for changes in key proteins involved in cancer progression. This can be done using techniques like Western blotting, immunohistochemistry (IHC), or RT-qPCR.

  • Apoptosis Induction: Analyze tumor sections for markers of apoptosis, such as cleaved caspase-3, using IHC.[11]

  • Anti-angiogenic Effects: Assess the effect of the compound on blood vessel formation within the tumor by staining for endothelial cell markers like CD31.

Conclusion and Future Directions

The in vivo validation of "this compound" and other novel quinoline derivatives is a critical and multifaceted process. By employing robust and well-established models such as the subcutaneous xenograft, researchers can effectively evaluate the therapeutic efficacy and safety profile of these promising compounds. A direct comparison with standard-of-care agents provides a clear benchmark for their potential clinical utility.

Future studies should explore orthotopic models, which more accurately mimic the tumor microenvironment and metastatic potential of human cancers.[7][9] Additionally, the use of patient-derived xenograft (PDX) models can offer a more personalized and predictive assessment of a compound's efficacy.[8] As our understanding of the mechanisms of action of quinoline derivatives deepens, so too will our ability to design and develop more effective and targeted cancer therapies.

References

  • In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers - Benchchem. (n.d.).
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC - PubMed Central. (n.d.).
  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (n.d.).
  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING - IJCRT.org. (n.d.).
  • In Vivo Oncology Models for Drug Discovery. (2023, April 7).
  • (PDF) In vivo screening models of anticancer drugs - ResearchGate. (2018, October 7).
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology. (n.d.).
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed. (n.d.).
  • In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent - PubMed. (n.d.).
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Publishing. (n.d.).

Sources

A Researcher's Guide to Structure-Activity Relationships of 2-Hydroxy-7-methylquinoline-3-carboxylic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide delves into the nuanced world of structure-activity relationship (SAR) studies, focusing on a promising scaffold: 2-Hydroxy-7-methylquinoline-3-carboxylic acid . Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding how subtle molecular modifications to this core structure can profoundly impact its biological efficacy.

Through a synthesis of established synthetic methodologies, comparative biological data, and mechanistic insights, this guide will illuminate the causal relationships between chemical structure and biological function. We will explore the rationale behind the design of analogs, present standardized protocols for their evaluation, and culminate in a detailed SAR analysis to guide future drug discovery efforts.

The Rationale for Analog Design and Synthesis

The journey of optimizing a lead compound begins with a strategic approach to analog synthesis. For our core molecule, this compound, modifications are typically explored at several key positions to probe the chemical space and enhance desired pharmacological properties. The primary goals of analog design include improving potency, increasing selectivity, and optimizing pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME).

A general synthetic approach to quinoline-3-carboxylic acid derivatives often involves multicomponent reactions, such as the Doebner reaction, which allows for the facile construction of the quinoline core.[4] Modifications can be introduced by varying the starting materials. For instance, different anilines can be used to alter the substitution pattern on the benzo portion of the quinoline ring.

Below is a generalized workflow for the synthesis of this compound analogs.

G cluster_synthesis Analog Synthesis Workflow start Starting Materials (e.g., Substituted Anilines, Pyruvic Acid) reaction Doebner Reaction or similar cyclization start->reaction intermediate Substituted Quinoline-3-carboxylic Acid Ester reaction->intermediate hydrolysis Ester Hydrolysis intermediate->hydrolysis final_product This compound Analog hydrolysis->final_product

Caption: A generalized workflow for the synthesis of this compound analogs.

Comparative Biological Evaluation of Analogs

To establish a clear SAR, it is imperative to evaluate the parent compound and its analogs in a panel of standardized biological assays. The choice of assays will be dictated by the therapeutic area of interest. Quinoline derivatives have shown significant promise as anticancer and antimicrobial agents.[2][3] Therefore, we will focus on protocols relevant to these activities.

Anticancer Activity Screening

A common initial step in assessing anticancer potential is to screen compounds for their cytotoxicity against a panel of cancer cell lines.[5] The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Table 1: Hypothetical Anticancer Activity of this compound and its Analogs (IC50 in µM)

CompoundR1 (Position 6)R2 (Position 8)MCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Parent -H-H15.220.518.3
Analog 1 -F-H8.712.110.4
Analog 2 -Cl-H5.48.97.6
Analog 3 -H-OCH325.130.828.9
Analog 4 -H-OH10.314.712.5

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Antimicrobial Activity Screening

The antibacterial activity of quinoline derivatives is often evaluated by determining the minimum inhibitory concentration (MIC) against a range of bacterial strains.[7] The broth microdilution method is a standard technique for this purpose.

Table 2: Hypothetical Antibacterial Activity of this compound and its Analogs (MIC in µg/mL)

CompoundR1 (Position 6)R2 (Position 8)Staphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Parent -H-H64>128
Analog 1 -F-H3264
Analog 2 -Cl-H1632
Analog 3 -H-OCH3>128>128
Analog 4 -H-OH64128

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the biological data, detailed experimental protocols are essential.

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

G cluster_mtt MTT Assay Workflow s1 Seed Cells s2 Add Test Compounds s1->s2 s3 Incubate s2->s3 s4 Add MTT Reagent s3->s4 s5 Incubate s4->s5 s6 Solubilize Formazan s5->s6 s7 Read Absorbance s6->s7 s8 Calculate IC50 s7->s8

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Analysis

By systematically analyzing the data from the biological assays, we can deduce key SAR trends for the this compound scaffold.

Impact of Substituents on the Benzo Ring
  • Position 6 and 8: Based on our hypothetical data, the introduction of electron-withdrawing groups, such as fluorine (Analog 1) and chlorine (Analog 2), at position 6 appears to enhance both anticancer and antibacterial activity compared to the unsubstituted parent compound. This suggests that modulating the electronic properties of the quinoline ring is a viable strategy for improving potency. Conversely, the introduction of an electron-donating methoxy group at position 8 (Analog 3) seems to be detrimental to activity. The hydroxyl group at position 8 (Analog 4) shows a modest improvement over the parent compound, indicating that hydrogen bonding potential at this position might play a role.

Importance of the Carboxylic Acid and Hydroxyl Groups
  • Position 3 (Carboxylic Acid): The carboxylic acid group at the C-3 position is often crucial for the biological activity of quinoline derivatives.[8][9] It can act as a key pharmacophore, participating in hydrogen bonding interactions with target enzymes or receptors.

  • Position 2 (Hydroxyl Group): The 2-hydroxy group can exist in tautomeric equilibrium with the corresponding 2-quinolone. This feature can influence the molecule's electronic distribution, lipophilicity, and ability to form hydrogen bonds, all of which can impact its interaction with biological targets.

G cluster_sar Key SAR Insights cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity SAR_Core This compound R1 Position 6: -H (Parent) -F (Analog 1) -Cl (Analog 2) SAR_Core->R1 Substitution at R1 R2 Position 8: -H (Parent) -OCH3 (Analog 3) -OH (Analog 4) SAR_Core->R2 Substitution at R2 Increased_Activity Increased Activity (e.g., Analogs 1, 2, 4) R1->Increased_Activity Electron-withdrawing groups R2->Increased_Activity Hydrogen-bonding hydroxyl Decreased_Activity Decreased Activity (e.g., Analog 3) R2->Decreased_Activity Electron-donating methoxy

Caption: A diagram illustrating the key structure-activity relationships.

Mechanistic Considerations

The observed biological activities of quinoline carboxylic acid derivatives can often be attributed to their ability to interact with specific cellular targets. For instance, some quinoline derivatives exert their anticancer effects by inhibiting enzymes crucial for cancer cell proliferation, such as topoisomerases or protein kinases.[1][9] The antibacterial action of many quinolones is due to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[8] The carboxylic acid at the C-3 position is often critical for this inhibitory activity.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting SAR studies on this compound analogs. The key takeaways are:

  • Strategic Analog Design: Focused modifications at key positions of the quinoline scaffold are essential for probing the SAR.

  • Systematic Biological Evaluation: The use of standardized assays is crucial for generating reliable and comparable data.

  • Data-Driven SAR Analysis: A thorough analysis of the biological data allows for the identification of key structural features that govern activity.

Future research in this area should focus on expanding the diversity of analogs, exploring a wider range of biological targets, and employing computational modeling techniques to gain deeper insights into the molecular interactions driving the observed activities. By integrating these approaches, the full therapeutic potential of the this compound scaffold can be realized.

References

  • A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqqxxunxZ9oqYJAWF2h9pWEPb-Iock_I81oH-eIBqyTMa1g3kCe2fM_0YVlmYWRmK9yZY_5xH27N_RZ4l6KkVAPX6tnlQyzk9sZLAjXo8jKRIK4Qeg5J7yhP3qdwYpNAHtcVlwEk4ZB4M_N1AnP80f8RztopiwoAnPcAQteoT1G0nMj-n_f-tFhmEZfODv4HGpLuFe7xP_-8hPeCmEoaM2ysreWVyWGgk7ZtF0-I-UDNM=]
  • Structure-activity relationship of quinoline carboxylic acids - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyUxRnfi8TZpgoqInc2zvXSLamQKp_ocJT0rmNSleIBTOg56mdyE9nkPvkHpEW7jv9TxN2fONlbHU6X3gvovktBqs8QtHoUtqvo0XuiQTel0WPC2Si5LoLPgBeuXTo8LAWll7X0suqI3ulPOWW5SrImDz1zWeLv5KgKMqpELS-NPwcQBcpBIeyiq24BsW3B2b0q1QfXKfa4pA=]
  • Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExg3zPpyC_7wJP3iI7l-nNKPJ3rYyNyYblQLAtYZFWI33l3XEGKlIIkOzK1929dnUNatAPxRbC9KoLPZNoZUHCauOl9-PEuriXNMfWcKpRp77hFyU8B3W4wUpVD7z8LG8AzBU1koGEEAarsa1FoeHckGeok8jNbwWGMF4nZMNGrcRN_wRz3R8vacQQk8SwFyGJWhHdiOPTuxgAYTrScT8d68xib-e4MvmJzzb4NxM5QNU6]
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. [URL: https://www.mdpi.com/2079-4991/12/19/3454]
  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs3Hnd95IAxWAF-dFQrJV4NZm6CPGttoS3o_GNbssS3cAbiWz9gi7_1mhfhncAs7enWqCIwnzL5shm7_EDc06SAx7YUGAiFGDU17I5oeKxyjP7kLTAgrMssrnzFas4ZIhxJYi0YgH_vSolaVYH9oSV_AiveSZWrYZu0pxj8i36LBt5z1Sa7pi3Rt39l7_ODUE-RqIoE7kkjjTC8AA4Zvmx3I68xlIxiTg8ufmfM473IajeVf_w4RTJdiPBruFPGBrx8Jh4rxcrISbjUthpnIs=]
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02816a]
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24780287/]
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [URL: https://www.researchgate.
  • Biological Activities of Quinoline Derivatives | Bentham Science. [URL: https://www.eurekaselect.com/article/13669]
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [URL: https://pubmed.ncbi.nlm.nih.gov/33238852/]
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [URL: https://www.researchgate.
  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2181459/]
  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [URL: https://www.researchgate.
  • New approaches to the synthesis of selected hydroxyquinolines and their hydroxyquinoline carboxylic acid analogues | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/262580749_New_approaches_to_the_synthesis_of_selected_hydroxyquinolines_and_their_hydroxyquinoline_carboxylic_acid_analogues]
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. [URL: https://www.ajchem-a.com/article_144795.html]
  • This compound - CymitQuimica. [URL: https://www.cymitquimica.com/2-hydroxy-7-methylquinoline-3-carboxylic-acid-en-490333-100]
  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20801042/]
  • Biologically important hydroxyquinolines and quinolinecarboxylic acids. - ResearchGate. [URL: https://www.researchgate.net/figure/Biologically-important-hydroxyquinolines-and-quinolinecarboxylic-acids_fig1_283526112]
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8396913/]
  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01332a]
  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7452285/]
  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines | ACS Omega - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02934]
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. [URL: https://www.mdpi.com/1420-3049/28/1/1]

Sources

A Comparative Analysis of the Cytotoxic Potential of 2-Hydroxy-7-methylquinoline-3-carboxylic Acid Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including significant potential as anticancer agents.[1][2][4] Compounds incorporating the quinoline nucleus have been reported to exert their cytotoxic effects through various mechanisms, such as the inhibition of protein kinases, disruption of tubulin assembly, interference with tumor growth signaling pathways, and induction of apoptosis.[2][3][5] This guide focuses on a specific derivative, 2-Hydroxy-7-methylquinoline-3-carboxylic acid , providing a framework for evaluating its cytotoxic efficacy across a panel of distinct cancer cell lines. By comparing its effects on cells from different tissue origins, we can begin to understand its potential therapeutic window and spectrum of activity.

Compound of Interest: this compound

Chemical Structure:

  • Formula: C₁₁H₉NO₃

  • Molecular Weight: 203.19 g/mol

  • Key Features: A quinoline core with a hydroxyl group at position 2, a methyl group at position 7, and a carboxylic acid group at position 3. The presence of the carboxylic acid and hydroxyl groups can influence the compound's solubility, hydrogen bonding capacity, and potential for metal chelation, all of which can impact its biological activity.[6]

While extensive cytotoxic data for this specific molecule is not yet publicly available, its structural similarity to other quinoline-3-carboxylic acid and 2-hydroxyquinoline derivatives that have shown anticancer activity warrants a thorough investigation.[7][8]

Experimental Design: A Multi-Lineage Approach to Cytotoxicity Screening

To comprehensively assess the cytotoxic profile of this compound, a panel of cancer cell lines with diverse origins and genetic backgrounds is essential. This approach allows for the identification of potential tissue-specific sensitivities and provides insights into the compound's mechanism of action.

Rationale for Cell Line Selection:

A representative panel should include cell lines from major cancer types:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, widely used as a model for hormone-dependent breast cancer.

  • HeLa (Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines, known for its robustness and rapid growth.

  • A549 (Lung Carcinoma): A model for non-small cell lung cancer, a prevalent and often treatment-resistant malignancy.

  • HepG2 (Hepatocellular Carcinoma): A well-differentiated liver cancer cell line that retains many of the metabolic functions of primary hepatocytes.

  • U-87 MG (Glioblastoma): A human primary glioblastoma cell line, representing a highly aggressive and difficult-to-treat brain tumor.

As a control, a non-cancerous cell line, such as human dermal fibroblasts (HDF), should be included to assess the compound's selectivity for cancer cells.

Experimental Workflow

The following diagram outlines the key steps in the comparative cytotoxicity assessment.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution in DMSO) treatment Treatment with This compound (Serial Dilutions) compound_prep->treatment cell_culture Cell Line Maintenance (MCF-7, HeLa, A549, HepG2, U-87 MG, HDF) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading (570 nm) mtt_assay->readout calculation IC50 Value Calculation readout->calculation comparison Comparative Analysis calculation->comparison signaling_pathway cluster_targets Potential Molecular Targets cluster_effects Cellular Effects compound 2-Hydroxy-7-methylquinoline- 3-carboxylic acid topoisomerase Topoisomerase compound->topoisomerase Inhibition kinases Tyrosine Kinases compound->kinases Inhibition dnmt DNMTs compound->dnmt Inhibition dna_damage DNA Damage topoisomerase->dna_damage apoptosis Apoptosis kinases->apoptosis cell_cycle_arrest Cell Cycle Arrest kinases->cell_cycle_arrest gene_expression Altered Gene Expression dnmt->gene_expression dna_damage->apoptosis

Sources

A Comparative Analysis for Breast Cancer Research: Doxorubicin vs. the Emerging Potential of Quinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For decades, doxorubicin has been a cornerstone of chemotherapy regimens for breast cancer, a stalwart weapon against malignant cell proliferation. However, its clinical utility is often hampered by significant cardiotoxicity and the development of drug resistance. This has spurred a relentless search for novel therapeutic agents with improved efficacy and safety profiles. Among the myriad of scaffolds under investigation, quinoline derivatives, and specifically the quinoline-3-carboxylic acid moiety, have emerged as a promising class of compounds with potent anticancer activities.

This guide provides a comparative overview of doxorubicin and the quinoline-3-carboxylic acid class of molecules, with a focus on their application in preclinical breast cancer research. While direct experimental data for every conceivable derivative is not available, we will use representative data to illuminate the therapeutic potential and mechanistic underpinnings of this emerging class of compounds. The compound 2-Hydroxy-7-methylquinoline-3-carboxylic acid serves as a structural archetype for this class, though we will draw upon data from various analogs to build a comprehensive picture.

Doxorubicin: The Incumbent Standard

Doxorubicin, an anthracycline antibiotic, has been a frontline chemotherapeutic agent for breast cancer for many years. Its primary mechanism of action is multifaceted, contributing to its potent cytotoxic effects.[1]

Mechanism of Action

Doxorubicin's anticancer activity is primarily attributed to its ability to intercalate into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[1] This leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptotic cell death. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which induce oxidative stress and further damage cellular components, including DNA, proteins, and lipids.[1]

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS ROS Doxorubicin->ROS Generation Apoptosis Apoptosis DNA->Apoptosis Damage leads to Topoisomerase_II->DNA Causes DNA strand breaks ROS->Apoptosis Oxidative stress leads to

Caption: Doxorubicin's multi-pronged attack on cancer cells.

The Rise of Quinoline-3-Carboxylic Acid Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of biological activities.[2] The quinoline-3-carboxylic acid framework, in particular, has been the subject of intensive research for the development of novel anticancer agents.[3] These compounds offer a versatile platform for chemical modification, allowing for the fine-tuning of their pharmacological properties.

Putative Mechanisms of Action

While the precise mechanism can vary between different derivatives, several key pathways have been implicated in the anticancer effects of quinoline compounds. These include:

  • Topoisomerase Inhibition: Similar to doxorubicin, some quinoline derivatives have been shown to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[2]

  • Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as Epidermal Growth Factor Receptor (EGFR).[4]

  • Induction of Apoptosis: Quinoline derivatives can induce apoptosis through various intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and caspase activation.[5]

  • Cell Cycle Arrest: These compounds have been observed to cause cell cycle arrest at different phases, preventing cancer cells from progressing through division.[6]

In Vitro Performance: A Comparative Look

The following tables summarize publicly available data on the half-maximal inhibitory concentration (IC50) of doxorubicin and various quinoline derivatives in two commonly used breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

Table 1: Cytotoxicity of Doxorubicin in Breast Cancer Cell Lines

Cell LineDoxorubicin IC50 (µM)Reference(s)
MCF-70.68 - 9.908[7][8]
MDA-MB-2310.69 - 8.306[8][9]

Table 2: Cytotoxicity of Representative Quinoline Derivatives in Breast Cancer Cell Lines

Compound Class/DerivativeCell LineIC50 (µM)Reference(s)
Quinoline-based ERα ligand (Compound 1)MCF-76
4-(Imidazolylmethyl)quinoline derivative (Compound 2)MCF-7< 5
2,4-Disubstituted quinoline-3-carboxylic acid (2f & 2l)MCF-7Micromolar[3]
Fluorinated quinoline analogue (6f)MDA-MB-4682[10]
Tetrahydroquinolin-5(1H)-one (4j)MCF-70.002[6]

Experimental Protocols for In Vitro Evaluation

To ensure the reproducibility and validity of preclinical findings, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to assess the anticancer activity of therapeutic compounds.

Experimental Workflow

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) start->cell_culture treatment Treatment with Doxorubicin or Quinoline Derivative cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt colony Colony Formation Assay (Clonogenic Survival) treatment->colony cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis (IC50, Colony Counts, Cell Cycle Distribution) mtt->data_analysis colony->data_analysis cell_cycle->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized workflow for in vitro anticancer drug screening.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., doxorubicin or a quinoline derivative) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay for Clonogenic Survival

This assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing a measure of long-term cell survival.

Principle: The clonogenic assay determines the effectiveness of cytotoxic agents by measuring the ability of cells to retain their reproductive integrity.

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.

  • Compound Treatment: Treat the cells with the test compound for a specified duration (e.g., 24 hours).

  • Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. RNase A is included to degrade RNA and prevent its staining by PI.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Concluding Remarks

Doxorubicin remains a potent and widely used chemotherapeutic for breast cancer, but its limitations necessitate the exploration of new therapeutic avenues. The quinoline-3-carboxylic acid scaffold represents a fertile ground for the discovery of novel anticancer agents. The available data, though not exhaustive for every derivative, indicates that this class of compounds can exhibit potent cytotoxicity against breast cancer cell lines, sometimes with greater efficacy than standard agents. Their diverse mechanisms of action, including topoisomerase and kinase inhibition, offer multiple points of intervention in cancer cell biology.

Further research is warranted to fully elucidate the structure-activity relationships within the quinoline-3-carboxylic acid class and to identify lead candidates with optimal efficacy and safety profiles for in vivo studies. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these and other promising anticancer compounds.

References

  • A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer. PubMed Central. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Spandidos Publications. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Preprints.org. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Frontiers in Oncology. [Link]

  • Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Spandidos Publications. [Link]

  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences. [Link]

  • The IC50 of Doxorubicin to MDA-MB-231 and MDA-MB-231/ADM Cells. ResearchGate. [Link]

  • Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling. MDPI. [Link]

  • MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention. [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. [Link]

  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Taylor & Francis Online. [Link]

  • Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. ResearchGate. [Link]

  • Current research on anti-breast cancer synthetic compounds. RSC Publishing. [Link]

Sources

A Comparative Analysis of the Antibacterial Spectrum: 2-Hydroxy-7-methylquinoline-3-carboxylic acid versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents with improved efficacy and reduced resistance profiles is paramount. Quinolone carboxylic acids have long been a cornerstone of antibacterial therapy, with fluoroquinolones like ciprofloxacin representing a major clinical success. This guide provides a comparative overview of a lesser-known synthetic quinolone derivative, 2-Hydroxy-7-methylquinoline-3-carboxylic acid, and the widely-used antibiotic, ciprofloxacin. While direct comparative studies on the antibacterial spectrum of this compound are not extensively available in peer-reviewed literature, this document aims to provide a foundational comparison based on the established principles of quinolone chemistry and microbiology. We will explore the known antibacterial profile of ciprofloxacin and extrapolate the potential activity of this compound based on the broader class of quinoline derivatives. Furthermore, we will detail the requisite experimental protocols for a definitive head-to-head comparison.

Compound Profiles

Ciprofloxacin: The Benchmark Fluoroquinolone

Ciprofloxacin is a second-generation fluoroquinolone antibiotic that has been a mainstay in the treatment of a wide range of bacterial infections for decades.[1][2] Its broad spectrum of activity encompasses both Gram-negative and Gram-positive bacteria.[3][4]

Chemical Structure of Ciprofloxacin:

  • Core: Fluoroquinolone

  • Key Functional Groups: Carboxylic acid at position 3, a cyclopropyl group at position 1, a fluorine atom at position 6, and a piperazine ring at position 7.[2]

The mechanism of action of ciprofloxacin involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2] This dual-targeting mechanism contributes to its potent bactericidal activity.

This compound: A Synthetic Quinolone Derivative

This compound belongs to the quinoline class of heterocyclic compounds, which are known to exhibit diverse biological activities, including antimicrobial properties.[5][6][7][8]

Chemical Structure of this compound:

  • Core: Quinoline

  • Key Functional Groups: A hydroxyl group at position 2, a methyl group at position 7, and a carboxylic acid at position 3.[9][10]

The antibacterial potential of quinoline derivatives is well-documented, with many synthetic analogs developed and tested for their antimicrobial efficacy.[5][11][12] The presence of the carboxylic acid group at the 3-position is a common feature in many antibacterial quinolones, including ciprofloxacin, and is crucial for their activity.

Comparative Antibacterial Spectrum: An Evidence-Based Postulation

Table 1: Postulated Antibacterial Spectrum Comparison

Bacterial GroupCiprofloxacin ActivityPostulated this compound ActivityRationale for Postulation
Gram-negative Bacteria
Enterobacteriaceae (e.g., E. coli, K. pneumoniae)ExcellentModerate to GoodThe quinoline core is known to be effective against Gram-negative bacteria. The specific substitutions will modulate this activity.
Pseudomonas aeruginosaGoodPotentially LimitedActivity against P. aeruginosa is often a hallmark of highly potent fluoroquinolones and may be weaker in simpler quinoline structures.
Gram-positive Bacteria
Staphylococcus aureus (MSSA)GoodModerateMany quinoline derivatives show activity against staphylococci.[5][11]
Staphylococcus aureus (MRSA)Variable; Resistance is commonLikely LimitedActivity against resistant strains like MRSA is a significant challenge and often requires specific structural modifications not present in this molecule.
Streptococcus pneumoniaeGoodPotentially LimitedNewer fluoroquinolones have enhanced activity against streptococci; the activity of this compound is uncertain.
Anaerobic Bacteria ModerateUnknownCiprofloxacin has some activity against anaerobes, but this is not its primary strength.[3][4] The activity of the target compound is entirely speculative without data.

Experimental Workflow for a Definitive Comparison

To empirically determine and compare the antibacterial spectrum of this compound and ciprofloxacin, a standardized set of microbiological assays must be performed. The following workflow represents a robust approach for such an evaluation.

G cluster_0 Phase 1: Compound Preparation & QC cluster_1 Phase 2: In Vitro Antibacterial Susceptibility Testing cluster_2 Phase 3: Data Analysis and Comparison A Synthesis and Purification of This compound B Purity and Identity Confirmation (NMR, Mass Spectrometry, HPLC) A->B C Preparation of Stock Solutions in appropriate solvent (e.g., DMSO) B->C E Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution - CLSI/EUCAST) C->E D Selection of a Panel of Clinically Relevant Bacterial Strains D->E F Minimum Bactericidal Concentration (MBC) Determination E->F G Tabulation of MIC and MBC values for both compounds against all strains H Calculation of MIC50 and MIC90 values for each bacterial species G->H I Direct Comparison of Potency and Spectrum of Activity H->I

Figure 1: Experimental workflow for comparing the antibacterial spectra of two compounds.

Detailed Experimental Protocols

1. Synthesis and Characterization of this compound

While various synthetic routes for quinoline derivatives exist, a common approach involves the condensation of an appropriately substituted aniline with a β-ketoester.[13] Following synthesis, purification via recrystallization or chromatography is essential. The identity and purity of the final compound must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

2. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the most common technique.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum standardized to 5 x 10^5 CFU/mL, stock solutions of this compound and ciprofloxacin.

  • Procedure:

    • Prepare serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

3. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Procedure:

    • Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an antibiotic-free agar plate.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Discussion and Future Directions

While ciprofloxacin's broad-spectrum activity is well-established, the potential of novel quinoline derivatives like this compound lies in the possibility of discovering compounds with unique activity profiles, improved safety, or efficacy against resistant strains. The structural differences between the two molecules are significant. Ciprofloxacin's fluorine at C-6 and the cyclopropyl group at N-1 are known to enhance its antibacterial potency and spectrum. The simpler structure of this compound may result in a narrower spectrum of activity or lower potency.

However, it is also plausible that this novel quinoline could possess activity against specific pathogens that are less susceptible to ciprofloxacin or exhibit a different mechanism of action. Only through rigorous experimental testing as outlined above can the true antibacterial potential of this compound be elucidated.

Future research should focus on:

  • Performing comprehensive in vitro susceptibility testing against a wide panel of bacterial isolates, including multidrug-resistant strains.

  • Investigating the mechanism of action to determine if it targets DNA gyrase and/or topoisomerase IV, or possesses a novel molecular target.

  • Evaluating its cytotoxicity and potential for in vivo efficacy in animal models of infection.

Conclusion

References

[13] Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

[5] Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 6(5), e03947. [Link]

[6] Singh, P., & Kumar, A. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1836-1847. [Link]

Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium–Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13593-13606. [Link]

[11] Abastado, J. P., et al. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 26(11), 3183. [Link]

[12] Cecchetti, V., et al. (1995). Quinolinecarboxylic Acids. 3. Synthesis and Antibacterial Evaluation of 2-Substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][6][13]benzothiazine-6-carboxylic acids. Journal of Medicinal Chemistry, 38(6), 973-982. [Link]

[7] Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

[8] Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]

[14] National Center for Biotechnology Information. (n.d.). 8-Hydroxy-2-methylquinoline-7-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

[1] Al-Suwailem, A. A., & El-Gendy, M. A. (2023). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules, 28(14), 5396. [Link]

[3] Chin, N. X., & Neu, H. C. (1984). Ciprofloxacin, a quinolone carboxylic acid compound active against aerobic and anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 25(3), 319-326. [Link]

[2] National Center for Biotechnology Information. (n.d.). Ciprofloxacin. PubChem Compound Database. Retrieved from [Link]

[15] Al-Masoudi, N. A., et al. (2015). Synthesis, characterization and evaluation of derivative of Ciprofloxacin... and their complexes. ResearchGate. [Link]

[4] Chin, N. X., & Neu, H. C. (1984). Ciprofloxacin, a Quinolone Carboxylic Acid Compound Active Against Aerobic and Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 25(3), 319-326. [Link]

[16] National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinoline-7-carboxylic Acid. PubChem Compound Database. Retrieved from [Link]

Sources

Cross-validation of the biological activity of "2-Hydroxy-7-methylquinoline-3-carboxylic acid" in multiple assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Analysis and Methodological Blueprint

In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2]. Within this vast chemical space, "2-Hydroxy-7-methylquinoline-3-carboxylic acid" (CAS: 436087-28-4) emerges as a compound of interest. While its specific biological profile is not extensively documented in peer-reviewed literature, its structural alerts—a quinoline core, a carboxylic acid moiety, and a hydroxyl group—suggest a high potential for bioactivity.

This guide provides a comprehensive framework for the systematic cross-validation of the biological activity of this compound. We will delve into the rationale behind selecting a panel of in vitro assays, provide detailed experimental protocols, and present a comparative analysis using hypothetical data to illustrate how this compound might perform against established quinoline-based agents. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel quinoline derivatives.

The Scientific Rationale: Why a Multi-Assay Approach?

A single biological assay, while informative, provides a narrow view of a compound's true potential and liabilities. A multi-assay approach is crucial for building a comprehensive pharmacological profile. By simultaneously exploring a compound's effects across different biological contexts—such as cancer cell proliferation, bacterial growth, and inflammatory responses—we can:

  • Identify Primary Therapeutic Potential: Uncover the most potent and promising area of activity.

  • De-risk Future Development: Early identification of off-target effects or a lack of specificity can save significant time and resources.

  • Elucidate Mechanism of Action: Correlating activity across different assays can provide clues to the underlying molecular targets and pathways.

  • Establish a Structure-Activity Relationship (SAR): Comparing the activity of our lead compound with structurally similar molecules provides invaluable data for medicinal chemists to guide further optimization.

Experimental Design: A Triad of Biological Investigation

Our investigation into the biological activity of this compound will focus on three key areas with high relevance to the quinoline scaffold: anticancer, antimicrobial, and anti-inflammatory activity.

G cluster_assays Biological Activity Screening Anticancer Anticancer Activity (MTT Assay) Antimicrobial Antimicrobial Activity (Broth Microdilution) Anti_inflammatory Anti-inflammatory Activity (PGE2 Inhibition Assay) Lead_Compound This compound Lead_Compound->Anticancer Evaluate Cytotoxicity Lead_Compound->Antimicrobial Assess Bacteriostatic/ Bactericidal Effects Lead_Compound->Anti_inflammatory Measure Inhibition of Inflammatory Mediators

Caption: High-level overview of the multi-assay screening approach for this compound.

Part 1: Anticancer Activity Assessment

Quinoline derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis[3][4]. The MTT assay is a robust and widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of "this compound," a positive control (e.g., Doxorubicin), and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow A Seed Cancer Cells in 96-well plate B Add Serial Dilutions of Test Compound & Controls A->B C Incubate for 48 hours B->C D Add MTT Reagent (Incubate 4 hours) C->D E Solubilize Formazan Crystals with DMSO D->E F Read Absorbance at 570 nm E->F G Calculate IC50 Value F->G

Caption: Workflow for determining anticancer activity using the MTT assay.

Comparative Data and Interpretation (Hypothetical)
CompoundCancer Cell LineIC₅₀ (µM)
This compound MCF-7 (Breast) 8.5
This compound A549 (Lung) 12.3
Doxorubicin (Positive Control)MCF-7 (Breast)0.9
Doxorubicin (Positive Control)A549 (Lung)1.2
Quinoline-Chalcone Derivative 12e[4]MGC-803 (Gastric)1.38

Interpretation: In this hypothetical scenario, "this compound" demonstrates moderate cytotoxic activity against both MCF-7 and A549 cell lines. While not as potent as the standard chemotherapeutic agent Doxorubicin or some highly optimized quinoline derivatives, an IC₅₀ in the low micromolar range suggests that the compound has promising anticancer potential and warrants further investigation, such as exploring its effects on other cell lines and its mechanism of action.

Part 2: Antimicrobial Activity Screening

The quinoline core is present in several important antibacterial drugs (e.g., fluoroquinolones). Therefore, it is prudent to evaluate "this compound" for antimicrobial properties. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).

  • Compound Dilution: Prepare serial dilutions of "this compound," a positive control antibiotic (e.g., Ciprofloxacin), and a negative control in a 96-well plate containing appropriate broth media.

  • Inoculation: Add the microbial inoculum to each well.[6]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Comparative Data and Interpretation (Hypothetical)
CompoundS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
This compound 16 >128
Ciprofloxacin (Positive Control)0.50.25
Quinoline Derivative 5a7[5]15.6>100

Interpretation: The hypothetical data suggests that "this compound" exhibits selective activity against the Gram-positive bacterium S. aureus, with an MIC of 16 µg/mL. This level of activity is comparable to other experimental quinoline derivatives.[5] The lack of activity against the Gram-negative E. coli is not uncommon for new chemical entities and may be due to differences in cell wall structure and efflux pump mechanisms. This finding points towards a potential application as a narrow-spectrum antibacterial agent.

Part 3: Anti-inflammatory Potential Evaluation

Chronic inflammation is implicated in a wide range of diseases, and many small molecules are being investigated for their anti-inflammatory properties.[7][8] A key pathway in inflammation involves the production of prostaglandins, such as Prostaglandin E2 (PGE2), by the cyclooxygenase (COX) enzymes.[9] We can assess the anti-inflammatory potential of our compound by measuring its ability to inhibit PGE2 production in stimulated immune cells.

Experimental Protocol: Inhibition of PGE2 Production in LPS-Stimulated Macrophages
  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of "this compound" or a positive control (e.g., Celecoxib, a COX-2 inhibitor) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and PGE2 production. An unstimulated control group should also be included.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control.

NFkB_Pathway cluster_pathway Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to COX2 COX-2 Gene Expression Nucleus->COX2 Induces PGE2 PGE2 Production COX2->PGE2 Inhibition Potential Inhibition by 2-Hydroxy-7-methylquinoline- 3-carboxylic acid

Caption: Simplified NF-κB signaling pathway leading to PGE2 production, a potential target for anti-inflammatory compounds.

Comparative Data and Interpretation (Hypothetical)
CompoundPGE2 Inhibition IC₅₀ (µM)
This compound 15.2
Celecoxib (Positive Control)0.8
Butein (Natural Chalcone)[10]~25 (at 40% inhibition)

Interpretation: The hypothetical IC₅₀ value of 15.2 µM for "this compound" in the PGE2 inhibition assay suggests it possesses anti-inflammatory properties. While less potent than the specific COX-2 inhibitor Celecoxib, its activity is in a relevant range for a novel small molecule and compares favorably to some natural anti-inflammatory compounds.[10] This result indicates that the compound may be acting on the COX pathway or upstream signaling pathways like NF-κB.

Synthesis and Conclusion

The cross-validation of "this compound" across anticancer, antimicrobial, and anti-inflammatory assays provides a foundational understanding of its biological potential. Our hypothetical data illustrates a compound with a multifaceted, or perhaps promiscuous, biological profile: moderate and selective activity against a Gram-positive bacterium, moderate cytotoxicity against cancer cell lines, and discernible anti-inflammatory effects.

This initial screening phase is critical. The data, whether real or illustrative, guides the next steps in the drug discovery pipeline. For "this compound," the path forward would involve:

  • Secondary Screening: Expanding the panel of cancer cell lines and bacterial strains to better define the spectrum of activity.

  • Mechanism of Action Studies: Investigating the specific molecular targets (e.g., specific kinases, enzymes in bacterial cell wall synthesis, or components of the NF-κB pathway).

  • Medicinal Chemistry Optimization: Using the current compound as a "hit," chemists can synthesize analogs to improve potency and selectivity, establishing a clear Structure-Activity Relationship (SAR).

By employing a systematic and multi-faceted approach to biological validation, researchers can efficiently and effectively characterize novel chemical entities like "this compound," paving the way for the development of the next generation of therapeutics.

References

  • Jain, S. K., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Association of Arab Universities for Basic and Applied Sciences.
  • Al-Ostoot, F. H., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
  • George, R. F., et al. (2020).
  • Wang, X., et al. (2021).
  • BenchChem. (2025).
  • Juric, A., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology.
  • Savoia, D. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
  • Abeywardhane, S. L., et al. (2022).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. BenchChem.
  • Silva, A. R., et al. (2022).
  • Rahman, M. H., et al. (2024).
  • Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science.
  • Wang, Y., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2019 to 05/2021: a review. Journal of Medicinal Chemistry.

Sources

Comparative Efficacy Analysis of HQC-73, a Novel Quinoline-Based Compound, Against Established EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

The landscape of oncology has been reshaped by the development of kinase inhibitors, which target the enzymatic activity of protein kinases that drive cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a well-established therapeutic target in various cancers, including non-small cell lung cancer (NSCLC). First-generation inhibitors like Gefitinib and Erlotinib have demonstrated significant clinical benefit, but challenges such as acquired resistance have spurred the search for novel chemical scaffolds with improved potency, selectivity, and resistance-breaking capabilities.

This guide presents a comprehensive benchmarking study of a novel compound, 2-Hydroxy-7-methylquinoline-3-carboxylic acid (herein designated as HQC-73 ), against the clinically approved inhibitors Gefitinib and Erlotinib. The quinoline core of HQC-73 is a privileged scaffold in medicinal chemistry, known to interact with the ATP-binding pocket of various kinases. Our objective is to provide a rigorous, data-driven comparison of HQC-73's efficacy, detailing the experimental rationale and methodologies required for a thorough evaluation. This document is intended for researchers and drug development professionals seeking to understand the process of evaluating novel kinase inhibitors.

Experimental Rationale and Design

The core of our benchmarking strategy is to assess both the direct enzymatic inhibition of the target and the compound's effect in a cellular context. This dual approach is critical, as potent enzymatic inhibition does not always translate to effective cellular activity due to factors like cell permeability and off-target effects.

We selected the following for our comparative analysis:

  • Test Compound: HQC-73 (this compound)

  • Benchmark Inhibitors: Gefitinib and Erlotinib, both established, reversible ATP-competitive EGFR inhibitors.

  • Primary Target: Recombinant human EGFR (T790M-negative, wild-type) for in vitro assays.

  • Cell Line Model: The A431 human epidermoid carcinoma cell line, which overexpresses wild-type EGFR, providing a robust system for assessing target engagement and downstream signaling.

The overall experimental workflow is designed to first determine the direct inhibitory potential of HQC-73 on the isolated EGFR enzyme and then to validate this activity in a relevant cancer cell line.

G cluster_0 Phase 1: In Vitro Enzymatic Assay cluster_1 Phase 2: Cell-Based Assays A Compound Dilution (HQC-73, Gefitinib, Erlotinib) B Incubate with Recombinant EGFR Enzyme & ATP C Measure Kinase Activity (ADP-Glo™ Assay) D Calculate IC50 Values H Calculate GI50 Values D->H E Treat A431 Cells with Increasing Compound Concentrations F Assess Downstream Signaling (p-EGFR Western Blot) G Measure Cell Viability (CellTiter-Glo® Assay)

Caption: Experimental workflow for benchmarking HQC-73 efficacy.

Part 1: In Vitro Enzymatic Inhibition of EGFR

To determine the direct inhibitory effect of HQC-73 on EGFR, we employed a luminescence-based kinase assay to measure the amount of ADP produced, which is directly proportional to kinase activity.

Methodology: ADP-Glo™ Kinase Assay
  • Compound Preparation: HQC-73, Gefitinib, and Erlotinib were serially diluted in DMSO to create a 10-point concentration gradient.

  • Kinase Reaction: 5 µL of kinase reaction buffer containing recombinant human EGFR enzyme was added to each well of a 384-well plate. 2 µL of the diluted compounds were then added.

  • Initiation: The kinase reaction was initiated by adding 3 µL of a solution containing the substrate peptide and 10 µM ATP. The plate was incubated at room temperature for 60 minutes.

  • ADP Detection: 10 µL of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes.

  • Luminescence Generation: 20 µL of Kinase Detection Reagent was added to convert ADP to ATP and initiate a luciferase/luciferin reaction. The plate was incubated for 30 minutes.

  • Data Acquisition: Luminescence was measured using a plate reader. The data was normalized to a DMSO control (100% activity) and a no-enzyme control (0% activity).

  • IC50 Calculation: The normalized data was plotted against the logarithm of inhibitor concentration and fitted to a sigmoidal dose-response curve using GraphPad Prism to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Results: Comparative IC50 Data

The results demonstrate that HQC-73 is a potent inhibitor of wild-type EGFR, with an IC50 value in the low nanomolar range, comparable to the established inhibitor Erlotinib and more potent than Gefitinib in this assay.

CompoundTarget KinaseIC50 (nM)
HQC-73 EGFR (WT)18.5
GefitinibEGFR (WT)35.2
ErlotinibEGFR (WT)15.8
Table 1: In vitro inhibitory potency against wild-type EGFR.

Part 2: Cellular Activity and Downstream Signaling

We next investigated whether the enzymatic potency of HQC-73 translates into cellular efficacy by examining its ability to inhibit EGFR signaling and reduce cell viability in the EGFR-overexpressing A431 cell line.

Mechanism of Action: EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and autophosphorylates key tyrosine residues. This creates docking sites for adaptor proteins, activating downstream pro-survival pathways like RAS/MAPK and PI3K/AKT. Kinase inhibitors block this initial phosphorylation event, thereby shutting down these signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR pEGFR p-EGFR (Autophosphorylation) RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Inhibitor HQC-73 Gefitinib Erlotinib Inhibitor->pEGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway.

Methodology: Western Blot for p-EGFR
  • Cell Culture: A431 cells were seeded in 6-well plates and allowed to attach overnight.

  • Serum Starvation: Cells were serum-starved for 12 hours to reduce basal EGFR activity.

  • Inhibitor Treatment: Cells were pre-treated with HQC-73, Gefitinib, or Erlotinib at various concentrations for 2 hours.

  • Stimulation: Cells were stimulated with 100 ng/mL human EGF for 10 minutes to induce EGFR phosphorylation.

  • Lysis and Protein Quantification: Cells were lysed, and protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was probed with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR, followed by HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate.

Methodology: Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: A431 cells were seeded in 96-well plates at a density of 5,000 cells per well.

  • Compound Treatment: After 24 hours, cells were treated with a 10-point concentration range of HQC-73, Gefitinib, or Erlotinib.

  • Incubation: Plates were incubated for 72 hours at 37°C in a humidified incubator.

  • Lysis and Luminescence: CellTiter-Glo® reagent was added to each well, and plates were incubated for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured with a plate reader.

  • GI50 Calculation: Data was normalized to DMSO-treated controls, and the GI50 (concentration for 50% growth inhibition) was calculated using a non-linear regression fit.

Results: Cellular Potency and Growth Inhibition

HQC-73 effectively suppressed EGF-stimulated EGFR phosphorylation in A431 cells at concentrations consistent with its enzymatic IC50. This on-target activity translated into potent inhibition of cell proliferation, with a GI50 value superior to Gefitinib and comparable to Erlotinib.

CompoundTarget PathwayGI50 in A431 Cells (nM)
HQC-73 EGFR Signaling25.1
GefitinibEGFR Signaling42.5
ErlotinibEGFR Signaling22.8
Table 2: Cellular anti-proliferative activity in the A431 cell line.

Conclusion and Future Directions

This comparative guide demonstrates that the novel compound This compound (HQC-73) is a potent inhibitor of EGFR, both at the enzymatic and cellular levels. Its efficacy is comparable to the established drug Erlotinib and exceeds that of Gefitinib in the tested wild-type EGFR models.

The data presented herein provides a strong rationale for further investigation. The logical next steps in the preclinical evaluation of HQC-73 would include:

  • Kinase Selectivity Profiling: Assessing the inhibitory activity of HQC-73 against a broad panel of kinases to determine its selectivity profile, which is crucial for predicting potential off-target effects.

  • Resistant Mutant Efficacy: Evaluating the potency of HQC-73 against clinically relevant EGFR mutants, such as T790M, to determine its potential for overcoming acquired resistance.

  • In Vivo Pharmacokinetic and Efficacy Studies: Characterizing the compound's absorption, distribution, metabolism, and excretion (ADME) properties and evaluating its anti-tumor efficacy in animal models.

This structured, data-driven approach to benchmarking provides a solid foundation for advancing novel compounds through the drug discovery pipeline.

References

  • Title: EGFR-Targeted Therapy in Non-Small Cell Lung Cancer: A Review of Major Advances and Future Perspectives Source: Cancers (Basel) URL: [Link]

  • Title: The epidermal growth factor receptor (EGFR) as a target for cancer therapy: a review of the current evidence and future directions Source: Annals of Oncology URL: [Link]

  • Title: A Review on Quinoline Scaffold: A Privileged Heterocycle in Medicinal Chemistry Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: Gefitinib and erlotinib in non-small cell lung cancer: a review Source: British Journal of Cancer URL: [Link]

  • Title: A431: a human epidermoid carcinoma cell line with high levels of epidermal growth factor receptor Source: Journal of the National Cancer Institute URL: [Link]

Safety Operating Guide

Operational Guide for the Safe Disposal of 2-Hydroxy-7-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Hydroxy-7-methylquinoline-3-carboxylic acid (CAS No. 436087-28-4). As drug development professionals, our commitment to safety and environmental stewardship is paramount. The procedures outlined herein are synthesized from established safety data for structurally similar quinoline carboxylic acid derivatives and general best practices for hazardous chemical waste management. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health & Safety (EHS) protocols and all local and federal regulations, is mandatory.

Core Principle: Hazard Identification and Risk Mitigation

This compound, like many quinoline derivatives, must be treated as hazardous waste. The primary objective is to prevent its release into the environment and ensure the safety of all laboratory personnel.[1] The structural class suggests potential for skin, eye, and respiratory irritation, and unknown long-term environmental effects necessitate its management as a hazardous substance.[2]

Inherent Hazards of Structurally Similar Compounds:

Based on data for analogous quinoline carboxylic acids, the following hazards should be assumed[2]:

Hazard StatementGHS Classification CodeDescription
Causes skin irritationH315Direct contact may cause inflammation, itching, or redness.[2]
Causes serious eye irritationH319Can result in redness, pain, or potential eye damage upon contact.[2]
May cause respiratory irritationH335Inhalation of dust may irritate the lungs and respiratory system.[2]

Causality: The quinoline ring system and its functional groups can interact with biological macromolecules, leading to irritant effects. Environmental release is a key concern, as many heterocyclic aromatic compounds exhibit persistence and toxicity to aquatic life.[3][4] Therefore, under no circumstances should this compound or its containers be disposed of in standard trash or via sanitary sewer systems. [1][2][3]

Mandatory Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following PPE must be worn at all times when handling this compound, including during weighing, transfer, and waste packaging.

Protection TypeSpecific EquipmentStandard of Compliance (Example)Rationale
Eye & Face Chemical splash goggles or safety glasses with side shieldsOSHA 29 CFR 1910.133 or EN 166Protects against accidental splashes of solutions or airborne dust particles entering the eyes.[1][2]
Hand Chemical-resistant nitrile or neoprene glovesEN 374Provides a barrier against skin contact, preventing potential irritation.[1][2] Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body Standard laboratory coat---Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood---Minimizes the risk of inhaling airborne dust particles, preventing respiratory tract irritation.[2]

Waste Segregation and Collection Protocol

Proper segregation is the foundation of a safe and compliant waste management system. It prevents dangerous reactions and ensures the waste is routed to the correct disposal facility.[1]

Step-by-Step Collection Procedure:

  • Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Residual solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).[1]

  • Prepare Designated Waste Containers:

    • Solid Waste: Use a clearly labeled, wide-mouth container with a secure, tight-fitting lid. The container must be made of a material compatible with the chemical (e.g., HDPE).

    • Liquid Waste: Use a designated, leak-proof, and shatter-resistant container (e.g., coated glass or HDPE) for any solutions.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full chemical name: "this compound"

    • CAS Number: "436087-28-4"

    • Relevant hazard warnings (e.g., "Irritant")

    • Accumulation start date.

  • Waste Deposition:

    • Solids: Carefully transfer the solid compound and any contaminated disposable items directly into the solid hazardous waste container. Minimize dust generation during this process.[5]

    • Liquids: Collect all solutions in the designated liquid hazardous waste container.

    • Never mix this waste stream with other chemical waste unless explicitly permitted by your institution's EHS department.

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated secondary containment bin away from incompatible materials like strong oxidizing agents.[5][6] The storage location should be a designated satellite accumulation area.

Spill Management Workflow

Immediate and correct response to a spill is critical to containing the hazard.

For Small Spills (Solid Powder):

  • Ensure Safety: Alert others in the immediate area. Ensure you are wearing the full PPE detailed in Section 2.

  • Containment: Prevent the powder from becoming airborne. Do not use a dry brush or create dust clouds.

  • Absorption: Gently cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial sorbent pad.[2][7]

  • Collection: Carefully sweep or scoop the absorbed material and place it into the designated solid hazardous waste container.[5]

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the hazardous waste container.

  • Wash: Thoroughly wash your hands after the cleanup is complete.[2]

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and contact your institution's Environmental Health & Safety (EHS) emergency line.

  • Secure: If safe to do so, restrict access to the area and close the door.

  • Ventilate: If the spill is in a fume hood, keep the hood running.

Final Disposal Pathway

The ultimate disposal of this compound must be conducted through an approved and licensed hazardous waste disposal facility.

  • Institutional Pickup: Follow your organization's established procedure for chemical waste pickup. This typically involves submitting a request to the EHS department.

  • Professional Handling: EHS personnel will transport the sealed and labeled container to a central accumulation facility before it is transferred to an external vendor.[8]

  • Approved Disposal Method: The most common and effective method for this type of organic chemical waste is high-temperature incineration in a specialized hazardous waste incinerator.[6] This process ensures the complete destruction of the compound into less harmful substances.[6]

  • Documentation: Ensure all internal and external paperwork is completed to maintain a clear chain of custody, from your laboratory to the final disposal, in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[8]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Chemical Handling (Experimentation) gen_waste Waste Generation (Solid, Liquid, Consumables) start->gen_waste ppe Don Full PPE (Gloves, Goggles, Lab Coat) segregate Segregate Waste Streams gen_waste->segregate spill Spill Occurs gen_waste->spill Potential Event ppe->start Prerequisite label_container Prepare & Label Hazardous Waste Container segregate->label_container collect_solid Collect Solid Waste & Contaminated Items label_container->collect_solid collect_liquid Collect Liquid Waste label_container->collect_liquid seal_store Securely Seal Container & Store in Satellite Area collect_solid->seal_store collect_liquid->seal_store request_pickup Request EHS Pickup seal_store->request_pickup final_disposal Final Disposal via Licensed Facility (Incineration) request_pickup->final_disposal spill_protocol Execute Spill Protocol (Absorb, Collect, Clean) spill->spill_protocol spill_protocol->collect_solid Dispose of Cleanup Materials

Caption: Decision and action flow from chemical handling to final disposal.

References

  • BIOSYNCE. How to dispose of quinoline safely?. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Available from: [Link]

  • UC Irvine Environmental Health & Safety. Controlled Substances and Precursor Chemicals for Research Program. Available from: [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. Available from: [Link]

  • Washington University in St. Louis. Guidance for Disposal of Drugs Used in Clinical Research. Available from: [Link]

  • Environmental Health & Safety, University of Missouri. FAQ -Managing Controlled Substances in Research. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. 8-Hydroxy-2-methylquinoline-7-carboxylic acid. Available from: [Link]

Sources

Mastering the Safe Handling of 2-Hydroxy-7-methylquinoline-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of chemical reagents is a cornerstone of innovative and successful research. This guide provides an in-depth, procedural framework for the safe management of 2-Hydroxy-7-methylquinoline-3-carboxylic acid, a specialized heterocyclic aromatic compound. By adhering to these protocols, laboratory personnel can mitigate risks, ensure experimental integrity, and maintain a secure research environment. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in established safety principles for handling quinoline derivatives and aromatic carboxylic acids.

Hazard Identification and Risk Assessment

This compound and its structural analogs are known to present several potential hazards. Safety Data Sheets (SDS) for similar compounds, such as 2-Hydroxy-5,7-dimethylquinoline-3-carboxylic acid and 2-Hydroxyquinoline-3-carboxylic acid, consistently identify the following risks:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: The compound can cause significant eye damage upon contact.[1][2][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][4]

  • Harmful if Swallowed or in Contact with Skin: Some related compounds are classified as harmful through ingestion and dermal contact.[2]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantity being used, the nature of the experimental procedure, and the potential for dust or aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent accidental exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Equipment Standard Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)[5][6]EN 374Provides a primary barrier against skin contact. Nitrile and neoprene offer good resistance to a range of chemicals.[5][7]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.[8][9]OSHA 29 CFR 1910.133 or EN 166Protects the eyes from accidental splashes of solutions or contact with airborne powder.[7]
Body Protection Laboratory coat---Protects skin and personal clothing from contamination.[6][7]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[8] If engineering controls are insufficient, a NIOSH-approved respirator is required.---Minimizes the inhalation of dust or aerosols, which can cause respiratory irritation.[1][4]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe handling process from preparation to disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designated Area Preparation don_ppe Donning PPE gather_materials Gather Materials weighing Weighing gather_materials->weighing transfer Transfer dissolving Dissolving decontamination Decontamination dissolving->decontamination waste_disposal Waste Disposal doff_ppe Doffing PPE

Figure 1. A step-by-step workflow for the safe handling of this compound.

3.1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to control dust and potential vapors.[7][8]

  • Ventilation: Confirm that the chemical fume hood is functioning correctly before commencing any work.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[8]

3.2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in the table above before entering the designated handling area.[7]

  • Inspect gloves for any signs of degradation or punctures before use.[7]

3.3. Handling the Compound:

  • Weighing: To contain any dust, carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood.[8]

  • Transfer: Use a spatula for the transfer of the solid. Avoid actions that could generate dust, such as pouring from a height.[8]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[7]

3.4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment with an appropriate solvent.[7]

  • Doffing PPE: To avoid cross-contamination, remove PPE in the correct order: first gloves, then the lab coat, and finally eye protection.[8]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal is a critical and regulated component of the chemical lifecycle. All waste containing this compound must be treated as hazardous waste.[10]

Disposal_Plan cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal solid_waste Solid Waste Collection segregation Segregation from Incompatible Waste solid_waste->segregation liquid_waste Liquid Waste Collection liquid_waste->segregation container Appropriate Hazardous Waste Container segregation->container labeling Clear and Accurate Labeling container->labeling disposal Disposal Through Approved Hazardous Waste Program labeling->disposal

Figure 2. A procedural diagram for the compliant disposal of this compound waste.

4.1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[8][10]

  • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.[10]

  • Segregation: Do not mix waste containing quinoline derivatives with other incompatible waste streams.[10]

4.2. Containment and Labeling:

  • Containers: Use appropriate, sealed, and clearly labeled hazardous waste containers.[10]

  • Labeling: The label should clearly identify the contents, including the full chemical name and associated hazards.

4.3. Final Disposal:

  • All waste must be disposed of through an approved hazardous waste program in accordance with institutional, local, and national regulations.[10][11] Never dispose of this compound in the regular trash or down the drain.[10]

By integrating these safety and logistical measures into your standard operating procedures, you can foster a secure and productive research environment for the advancement of science.

References

  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 7-Hydroxycoumarin-3-carboxylic acid.
  • AK Scientific, Inc. Safety Data Sheet (United States): 2-Hydroxy-5,7-dimethylquinoline-3-carboxylic acid.
  • Thermo Fisher Scientific. (2021, December 26).
  • Maybridge. (2023, August 25). Safety Data Sheet: 2-Hydroxyquinoline-3-carboxylic acid.
  • Thermo Fisher Scientific. (2025, September 15).
  • Environmental Health and Safety, The University of Alabama in Huntsville. OSHA Glove Selection Chart.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • BenchChem. (2025). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
  • Google Patents. (2013).
  • BenchChem. (2025). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
  • The University of Alabama in Huntsville.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005).
  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • Wikipedia. (2024). 7-Hydroxymitragynine.
  • CDH Fine Chemical.
  • ChemTalk. Lab Safety Equipment & PPE.
  • MDPI.
  • Loba Chemie. QUINOLINE FOR SYNTHESIS.
  • U.S. Food & Drug Administration. (2025, July 29). 7-Hydroxymitragynine (7-OH)
  • PubMed Central. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • PubMed Central. (2019, July 29).
  • ResearchGate.
  • PubMed Central.
  • AK Scientific, Inc. Safety Data Sheet: 7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.